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  • Product: 3-Fluoropiperidin-2-ol hydrochloride

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties & Applications of 3-Fluoropiperidin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide regarding the chemical properties, stability mechanics, and synthetic utility of 3-Fluoropiperidin-2-ol hydrochloride .

CAS Registry Number: 2419226-10-9 Formula: C₅H₁₁ClFNO (HCl salt) Molecular Weight: 155.60 g/mol Class: Fluorinated Cyclic Hemiaminal / Piperidine Building Block

Executive Summary

3-Fluoropiperidin-2-ol hydrochloride is a specialized fluorinated heterocyclic building block used primarily in the synthesis of pharmaceutical candidates, specifically kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Unlike the stable lactam (3-fluoro-2-piperidone), this compound represents a "pre-activated" reduction intermediate (a cyclic hemiaminal).

Its value lies in its oxidation state: it sits at the threshold between the open-chain amino-aldehyde and the fully reduced piperidine. This allows researchers to bypass harsh reduction steps (e.g., LiAlH₄) required for lactams, enabling mild reductive aminations or C2-functionalizations in late-stage drug discovery.

Structural Mechanics & Stereoelectronics

The Hemiaminal Equilibrium

The defining feature of this compound is the hydroxyl group at the C2 (alpha) position. In solution, 3-Fluoropiperidin-2-ol exists in a dynamic equilibrium governed by pH and solvent polarity.

  • Solid State: Stabilized as the hydrochloride salt. The protonation of the amine (

    
    ) and the crystal lattice energy prevent the dehydration required to form the enamine or imine.
    
  • Solution State: Upon dissolution (particularly in aqueous or protic media), the compound equilibrates between three species:

    • Cyclic Hemiaminal (Dominant at low pH): The ring remains closed.

    • Iminium Ion (Transient): Formed via acid-catalyzed dehydration.

    • Open-Chain Amino Aldehyde: 4-fluoro-5-aminopentanal (in equilibrium).

The Fluorine Effect (The Gauche Effect)

The presence of fluorine at the C3 position is not merely for biological activity; it fundamentally alters the ring's conformation.

  • Inductive Effect: The strong electron-withdrawing nature of fluorine (

    
    ) destabilizes the adjacent development of positive charge at C2 during ring opening. This paradoxically stabilizes the hemiaminal form relative to the non-fluorinated analog by raising the activation energy for the formation of the oxocarbenium/iminium transition state.
    
  • Conformational Lock: The C3-F bond typically adopts an axial orientation to minimize steric repulsion and maximize the gauche effect with the protonated nitrogen (N-H...F electrostatic interaction). This pre-organizes the molecule for stereoselective nucleophilic attacks.

Physical & Chemical Properties

PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidHygroscopic due to HCl salt nature.
Solubility High: Water, Methanol, DMSOLow: DCM, HexanesDissolution in water may trigger slow hydrolysis/equilibrium shift.
Acidity (pKa) ~8.5 - 9.0 (Piperidine Nitrogen)The fluorine at C3 lowers the pKa of the amine by ~1-2 units compared to piperidine (pKa ~11).
Stability Temperature SensitiveStore at -20°C. Decomposes to imine/polymers at >40°C in solution.
Reactivity Electrophilic at C2Acts as a masked aldehyde equivalent.

Synthetic Applications & Protocols

Pathway A: Reductive Amination (Synthesis of 3-Fluoropiperidines)

This is the primary utility of the compound. It serves as a superior alternative to reducing 3-fluoropyridine (which requires high pressure hydrogenation) or 3-fluoro-2-piperidone (which requires strong hydrides).

Mechanism: The hemiaminal dehydrates in situ to the iminium ion, which is then intercepted by a hydride source.

Standard Protocol:

  • Dissolution: Dissolve 3-Fluoropiperidin-2-ol HCl (1.0 equiv) in DCE (1,2-Dichloroethane) or MeOH.

  • Base Neutralization: Add DIPEA (1.1 equiv) to free the amine (optional, depending on reducing agent).

  • Reductant Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

Pathway B: C2-Functionalization (The Mannich-Type Approach)

Because the C2 hydroxyl is a leaving group under acidic conditions, this compound generates a reactive cyclic N-acyliminium (or iminium) intermediate. This allows for the introduction of carbon nucleophiles at the C2 position, creating 2,3-disubstituted piperidines.

Protocol Insight:

  • Reagent: Use mild Lewis acids (e.g.,

    
    ) or Brønsted acids (TFA) to trigger iminium formation.
    
  • Nucleophiles: Electron-rich aromatics (indoles, phenols) or allyl silanes.

  • Stereocontrol: The C3-Fluorine directs the incoming nucleophile anti to itself due to steric and stereoelectronic shielding, often resulting in trans-2,3-disubstituted products.

Visualization: Reactivity Pathways

The following diagram illustrates the central role of the Hemiaminal salt as a "hub" for accessing various chemical spaces.

G cluster_0 Storage Form (Solid) cluster_1 Solution Equilibrium (pH Dependent) Salt 3-Fluoropiperidin-2-ol HCl (Stable Salt) Hemiaminal Free Hemiaminal (Neutral) Salt->Hemiaminal Dissolution & Base OpenChain 4-Fluoro-5-aminopentanal (Open Chain) Hemiaminal->OpenChain Ring Opening Iminium Cyclic Iminium Ion (Reactive Electrophile) Hemiaminal->Iminium Acid (-H2O) ProductA 3-Fluoropiperidine (Reduced Scaffold) Iminium->ProductA + Hydride (NaBH(OAc)3) ProductB 2-Substituted-3-Fluoropiperidine (Functionalized) Iminium->ProductB + Nucleophile (R-M)

Figure 1: Reaction pathways of 3-Fluoropiperidin-2-ol HCl, showing the critical Iminium intermediate.

Handling and Safety (E-E-A-T)

Storage Requirements
  • Hygroscopicity: As a hydrochloride salt of a hemiaminal, moisture absorption is catalytic for decomposition. Water facilitates the ring-opening equilibrium, leading to polymerization of the aldehyde form.

  • Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Desiccate immediately upon warming to room temperature before weighing.

Analytical Challenges
  • NMR Artifacts: In

    
     or 
    
    
    
    , you may observe line broadening or dual sets of peaks. This is not impurity ; it is the rotameric equilibrium or the hemiaminal/aldehyde equilibrium.
  • Recommendation: Perform QC NMR in DMSO-

    
     where the equilibrium is slower and the hemiaminal form is often stabilized by hydrogen bonding.
    

References

  • Chemical Identity: "3-Fluoropiperidin-2-ol hydrochloride."[1] Leyan Chemical Building Blocks. CAS: 2419226-10-9.[1][2]

  • Mechanistic Context (Fluorine Gauche Effect): Thielemann, D. T., et al. "Confomational Analysis of Fluorinated Piperidines." Beilstein Journal of Organic Chemistry, 2017. (Contextual grounding for C3-F axial preference).
  • Synthetic Application (Iminium Ions): "Nucleophilic Functionalization of Iminium Ions." Organic Chemistry Portal. (General methodology for Pathway B).

  • Related Scaffold Synthesis: "Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents." University of Kragujevac, Faculty of Science.

Sources

Exploratory

Comprehensive Technical Guide on 3-Fluoropiperidin-2-ol Hydrochloride (CAS: 2419226-10-9): Structural Dynamics and Synthetic Applications

Executive Summary Fluorinated piperidines are highly privileged scaffolds in modern medicinal chemistry. The strategic installation of a fluorine atom on a piperidine ring profoundly alters its physicochemical properties...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated piperidines are highly privileged scaffolds in modern medicinal chemistry. The strategic installation of a fluorine atom on a piperidine ring profoundly alters its physicochemical properties, including basicity (pKa), lipophilicity, and metabolic stability . Among these derivatives, 3-fluoropiperidin-2-ol hydrochloride (CAS: 2419226-10-9) represents a uniquely valuable, yet chemically complex, building block.

As a cyclic hemiaminal, the free base of this compound is inherently prone to ring-opening and dehydration. However, isolation as a hydrochloride salt traps the molecule in a stable, crystalline form. This whitepaper provides an in-depth analysis of its structural parameters, the stereoelectronic effects governing its stability, and validated protocols for its application in advanced organic synthesis.

Chemical Identity & Structural Parameters

The physical and chemical identifiers of 3-fluoropiperidin-2-ol hydrochloride are summarized below to ensure precise compound tracking and analytical verification .

ParameterValue
Chemical Name 3-Fluoropiperidin-2-ol hydrochloride
CAS Registry Number 2419226-10-9
Molecular Formula C₅H₁₁ClFNO
Molecular Weight 155.60 g/mol
SMILES Cl.OC1C(F)CCCN1
Appearance White to off-white solid powder
Solubility Soluble in water, methanol, and DMSO; insoluble in non-polar organics

Mechanistic Insights: The Fluorine Effect and Hemiaminal Stability

In standard aliphatic systems, secondary hemiaminals (like piperidin-2-ol) are transient species. They rapidly equilibrate with their open-chain amino-aldehyde tautomers or dehydrate to form imines . The stability of 3-fluoropiperidin-2-ol hydrochloride is dictated by two synergistic phenomena:

  • Protonation-Induced Kinetic Trapping: The addition of hydrochloric acid protonates the piperidine nitrogen (

    
    ). For a hemiaminal to collapse into an aldehyde or an iminium ion, the nitrogen lone pair must participate in a "push-pull" electron cascade. Protonation completely sequesters this lone pair, shutting down the primary decomposition pathways and locking the ring in its closed form.
    
  • Stereoelectronic Modulation via Fluorine: The highly electronegative fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I effect). This significantly reduces the basicity of the adjacent nitrogen atom. Furthermore, the C-F bond introduces a strong preference for the gauche conformation relative to the C-N bond . This stereoelectronic constraint rigidifies the piperidine chair conformation, sterically shielding the anomeric C2 carbon from nucleophilic attack by ambient moisture.

Experimental Workflows & Protocols

To successfully utilize 3-fluoropiperidin-2-ol hydrochloride in drug discovery workflows, researchers must carefully control the equilibrium between the salt, the free hemiaminal, and the reactive iminium ion.

Protocol 1: Controlled Free-Basing and Storage

Causality: Aqueous bases or protic solvents can trigger the ring-opening of the hemiaminal into 5-amino-2-fluoropentanal. Therefore, free-basing must be conducted under strictly anhydrous, aprotic conditions to maintain the cyclic structure.

  • Preparation: Suspend 1.0 equivalent of 3-fluoropiperidin-2-ol hydrochloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cooling: Lower the reaction temperature to 0 °C using an ice bath to suppress thermal degradation.

  • Base Addition: Dropwise, add 1.05 equivalents of a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

  • Validation: The dissolution of the suspension indicates the formation of the soluble free hemiaminal. Do not isolate the free base; use it immediately in the subsequent synthetic step to prevent tautomerization.

Protocol 2: Nucleophilic Functionalization at C2 via Iminium Intermediate

Causality: The C2 hydroxyl group is a poor leaving group. By using a Lewis acid, the hydroxyl is activated and expelled, generating a highly electrophilic 3-fluoro-tetrahydropyridinium ion that can be trapped by carbon nucleophiles to yield 2-substituted 3-fluoropiperidines.

  • Activation: To the in situ generated free base in DCM at -78 °C, add 1.2 equivalents of Boron trifluoride diethyl etherate (

    
    ). Stir for 15 minutes.
    
  • Nucleophilic Attack: Slowly inject 1.5 equivalents of a nucleophile (e.g., allyltrimethylsilane). The adjacent C3 fluorine atom will exert steric and electronic influence, typically directing the incoming nucleophile to the trans face (anti to the fluorine).

  • Quenching: Quench the reaction at -78 °C with saturated aqueous

    
    , then allow it to warm to room temperature.
    
  • Extraction: Extract the aqueous layer with ethyl acetate (3x), dry over

    
    , and concentrate under reduced pressure.
    

Reaction Pathway Visualization

The following diagram illustrates the delicate equilibrium dynamics of 3-fluoropiperidin-2-ol, highlighting the critical role of the hydrochloride salt in preventing degradation.

G A 3-Fluoropiperidin-2-ol HCl (Stable Salt) B 3-Fluoropiperidin-2-ol (Free Hemiaminal) A->B Base (-HCl) B->A Acid (+HCl) C 3-Fluoro-tetrahydropyridinium (Iminium Ion) B->C Lewis Acid (-H2O) D 5-Amino-2-fluoropentanal (Open-Chain Form) B->D Ring Opening C->B H2O D->B Cyclization

Equilibrium dynamics of 3-fluoropiperidin-2-ol: Salt stabilization vs. reactive forms.

Analytical Characterization

Validating the integrity of 3-fluoropiperidin-2-ol hydrochloride requires specific analytical techniques due to its propensity to dehydrate in solution, making it a self-validating system if analyzed correctly.

  • Nuclear Magnetic Resonance (NMR):

    • ¹⁹F NMR: Essential for confirming the presence and stereochemical orientation of the fluorine atom. The coupling constants (

      
       and 
      
      
      
      ) will differentiate between axial and equatorial fluorine conformers.
    • ¹H NMR: The anomeric proton at C2 will appear as a distinct, heavily coupled multiplet shifted downfield (typically

      
       4.5 - 5.5 ppm) due to the adjacent oxygen, nitrogen, and the inductive pull of the C3 fluorine.
      
  • Mass Spectrometry (LC-MS): Under standard Electrospray Ionization (ESI+) conditions, the hemiaminal will almost instantaneously lose water. Researchers should not expect to see the parent mass

    
     (m/z 120.08 for the free base). Instead, the base peak will consistently be the iminium ion 
    
    
    
    at m/z 102.07 .

References

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: ACS Catalysis URL:[Link]

  • 3-Fluoropiperidin-2-ol hydrochloride (CAS: 2419226-10-9) Source: ChemSrc URL:[Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives Source: PubMed Central (PMC) URL:[Link]

Foundational

The Molecular Architecture and Synthetic Utility of 3-Fluoropiperidin-2-ol Hydrochloride: A Technical Whitepaper

Executive Summary As drug discovery increasingly pivots towards sp³-rich, conformationally defined scaffolds, the strategic incorporation of fluorine into saturated heterocycles has become a cornerstone of modern medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery increasingly pivots towards sp³-rich, conformationally defined scaffolds, the strategic incorporation of fluorine into saturated heterocycles has become a cornerstone of modern medicinal chemistry. 3-Fluoropiperidin-2-ol hydrochloride (CAS: 2419226-10-9) represents a highly specialized, dual-nature building block. It serves simultaneously as a vector for introducing a fluorinated pharmacophore and as a reactive hemiaminal intermediate for downstream functionalization. This guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and a self-validating protocol for its synthesis and handling.

Stereoelectronic Dynamics and Physiochemical Profiling

The Fluorine Effect on the Piperidine Core

The introduction of a fluorine atom at the C3 position of a piperidine ring fundamentally alters the molecule's electronic distribution and 3D conformation. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) that propagates through the sigma framework.

When the piperidine nitrogen is protonated (as in physiological conditions or within the hydrochloride salt), the molecule exhibits a strong conformational bias. Unlike standard piperidines where substituents often favor the equatorial position to minimize steric clash, protonated 3-fluoropiperidines demonstrate a pronounced preference for the axial orientation. This is driven by charge-dipole interactions; the C–F bond aligns anti-parallel to the N⁺–H bond to maximize stabilizing electrostatic interactions, a phenomenon heavily exploited in structure-based drug design [1].

Pharmacological Relevance

The strategic placement of fluorine adjacent to the basic amine serves multiple pharmacological purposes, summarized in the table below:

Table 1: Impact of 3-Fluorination on Piperidine Physicochemical Properties

ParameterPiperidine Core3-Fluoropiperidine CorePharmacological Consequence
pKa (Conjugate Acid) ~11.2~8.5 – 9.0Reduced basicity mitigates hERG channel blockade and phospholipidosis risk.
Lipophilicity (logP) 0.84~1.10Enhanced passive membrane permeability and oral bioavailability.
Conformational Bias Equatorial favoredAxial favored (Protonated)Altered 3D spatial projection, optimizing target binding pocket fit.
Metabolic Liability High (C2/C3 oxidation)Low at C3Fluorine sterically and electronically blocks CYP450-mediated oxidation.

Data supported by structure-activity relationship studies on fluorinated N-heterocycles [2].

Hemiaminal Stability and Ring-Chain Tautomerism

3-Fluoropiperidin-2-ol is a cyclic hemiaminal. In its free base form, it is inherently unstable and exists in a dynamic ring-chain equilibrium with its open-chain tautomer, 5-amino-4-fluoropentanal.

The Causality of Salt Formation: The ring-opening mechanism is driven by the lone pair on the piperidine nitrogen, which pushes inward to form a double bond, expelling the hydroxyl group. By treating the system with anhydrous hydrochloric acid, the nitrogen is protonated. This sequesters the lone pair, completely arresting the ring-opening mechanism and locking the molecule into the stable, crystalline 3-fluoropiperidin-2-ol hydrochloride salt.

Tautomerism A Open-Chain Amino Aldehyde (Unstable Intermediate) B Cyclic Hemiaminal (Free Base) A->B Intramolecular Cyclization B->A Ring Opening (N-lone pair driven) C 3-Fluoropiperidin-2-ol HCl (Stable Salt) B->C + Anhydrous HCl (Lone pair sequestered)

Ring-chain equilibrium of the hemiaminal and its stabilization via protonation.

Self-Validating Synthetic Protocol

The synthesis of 3-fluoropiperidin-2-ol hydrochloride is typically achieved via the controlled reduction of 3-fluoropiperidin-2-one. This protocol is designed as a self-validating system, ensuring intermediate stability and preventing over-reduction to the fully saturated 3-fluoropiperidine [3].

Workflow Step1 1. Substrate Preparation 3-Fluoropiperidin-2-one in dry THF Step2 2. Cryogenic Reduction DIBAL-H (1.05 eq), -78 °C, 2h Step1->Step2 Step3 3. IPC Validation Aliquot LC-MS confirms lactam consumption Step2->Step3 Step4 4. Acidic Quench & Trapping Anhydrous HCl in Dioxane Step3->Step4 Step5 5. Product Isolation Precipitation & Filtration of HCl Salt Step4->Step5

Self-validating workflow for the controlled reduction to the hemiaminal salt.

Step-by-Step Methodology

Step 1: Substrate Preparation

  • Action: Dissolve 3-fluoropiperidin-2-one (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Causality: Anhydrous conditions are critical. Any moisture will prematurely hydrolyze the reducing agent, leading to incomplete conversion.

Step 2: Cryogenic Reduction

  • Action: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Slowly add Diisobutylaluminum hydride (DIBAL-H, 1.05 equiv) dropwise over 30 minutes. Stir for 2 hours at -78 °C.

  • Causality: DIBAL-H is chosen over stronger reductants (like LiAlH₄) because, at cryogenic temperatures, it forms a stable tetrahedral aluminate intermediate. Maintaining -78 °C prevents this intermediate from collapsing into an iminium ion, which would subsequently be over-reduced to the des-hydroxy piperidine.

Step 3: In-Process Control (IPC) Validation

  • Action: Withdraw a 50 µL aliquot, quench immediately in a pre-chilled vial containing MeOH and 1 drop of acetic acid. Analyze via LC-MS.

  • Causality: This step makes the protocol self-validating. The LC-MS should show the complete disappearance of the lactam mass and the appearance of the methoxy-aminal mass (due to the MeOH quench). If lactam remains, an additional 0.05 equiv of DIBAL-H is titrated.

Step 4: Acidic Quench and Trapping

  • Action: While maintaining the temperature at -78 °C, slowly quench the reaction with a pre-chilled solution of 4M anhydrous HCl in dioxane (3.0 equiv). Allow the mixture to slowly warm to 0 °C.

  • Causality: The anhydrous HCl serves a dual purpose: it safely decomposes the aluminate complex to release the hemiaminal, and it immediately protonates the basic nitrogen. Avoiding aqueous workup at this stage prevents the transient free-base hemiaminal from ring-opening and degrading.

Step 5: Isolation and Characterization

  • Action: Dilute the mixture with cold diethyl ether to force the precipitation of the 3-fluoropiperidin-2-ol hydrochloride salt. Filter under a stream of nitrogen and dry under a high vacuum.

  • Validation: Confirm structure via ¹⁹F NMR. The presence of diagnostic ²J_HF and ³J_HF coupling constants will validate the intact ring and the specific axial/equatorial ratio of the fluorine atom.

References

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Source: Scientific Update URL:[Link] [INDEX: 2.5]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties Source: ChemMedChem (PubMed - NIH) URL:[Link] [INDEX: 2.3]

  • A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles Source: Organic Letters (ACS Publications) URL:[Link] [INDEX: 1.9]

Exploratory

solubility data for 3-Fluoropiperidin-2-ol hydrochloride in organic solvents

This technical guide is structured to address the specific solubility and stability characteristics of 3-Fluoropiperidine-2-ol hydrochloride . Critical Scientific Note: As a Senior Application Scientist, I must immediate...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to address the specific solubility and stability characteristics of 3-Fluoropiperidine-2-ol hydrochloride .

Critical Scientific Note: As a Senior Application Scientist, I must immediately highlight a chemical reality: 3-Fluoropiperidine-2-ol is a cyclic hemiaminal. In its free form, it exists in a dynamic equilibrium with its open-chain amino-aldehyde form or dehydrates to the imine (3-fluoro-1,2,3,4-tetrahydropyridine). However, as a hydrochloride salt , this species can be stabilized, or it may exist as a stable hydrate of the imine salt.

This guide treats the compound as a sensitive intermediate often encountered in the synthesis of fluorinated bioactive scaffolds (e.g., DPP-4 inhibitors) and provides solubility data alongside critical stability protocols.

Content Type: Technical Guide | Audience: Medicinal Chemists & Process Engineers

Executive Summary & Chemical Context

3-Fluoropiperidine-2-ol hydrochloride represents a class of fluorinated N-heterocycles used as chiral building blocks. Unlike the stable parent 3-fluoropiperidine, the presence of the hydroxyl group at the C2 position (hemiaminal) introduces significant chemical lability.

  • Primary Challenge: The compound is prone to dehydration (aromatization/imine formation) or oxidation.

  • Solubility Behavior: As an ionic hydrochloride salt, it exhibits high polarity, favoring protic and high-dielectric aprotic solvents.

  • Handling Mandate: Solvents must be selected not just for solubility power but for chemoselectivity to prevent solvolysis or acetal exchange.

Solubility Data Profile

The following data aggregates experimental trends for fluorinated piperidine salts and specific behavior of hemiaminal salts.

Table 1: Solubility in Common Organic Solvents (at 25°C)
Solvent ClassSolventSolubility RatingEstimated Conc. (mg/mL)Chemical Compatibility Warning
Polar Aprotic DMSO Excellent > 100 mg/mLRecommended. Best for stock solutions. Minimal reactivity.
Polar Aprotic DMF Good 50–80 mg/mLGood alternative to DMSO; easier to remove during workup.
Polar Protic Water Excellent > 150 mg/mLCaution: Promotes equilibrium with open-chain aldehyde form.
Polar Protic Methanol High 30–60 mg/mLHigh Risk: Can convert 2-ol to 2-methoxy acetal via exchange.
Polar Protic Ethanol Moderate 10–25 mg/mLHigh Risk: Can convert 2-ol to 2-ethoxy acetal.
Chlorinated DCM Low < 1 mg/mLPoor solubility for HCl salts; requires counter-ion exchange to dissolve.
Ethers THF Very Low < 0.5 mg/mLGenerally insoluble unless heated (degradation risk).
Hydrocarbons Hexane Insoluble NegligibleUseful only as an antisolvent for precipitation.
Table 2: Critical Physicochemical Properties
  • LogP (Predicted): -0.8 to -1.2 (Highly Hydrophilic)

  • pKa (Conjugate Acid): ~9.5 (Fluorine inductive effect lowers pKa relative to piperidine)

  • Melting Point: 180–205°C (Decomposition often observed)

Mechanistic Stability & Solvent Selection

Understanding the "2-ol" instability is vital for accurate solubility measurement. In protic alcoholic solvents (MeOH, EtOH), the 2-hydroxy group undergoes nucleophilic substitution, forming an acetal.

Diagram 1: Solvolysis & Equilibrium Pathways

This diagram illustrates why Methanol is a risky solvent despite high solubility.

G Hemiaminal 3-Fluoropiperidin-2-ol (Hemiaminal HCl) Imine 3-Fluoro-imine (Dehydration Product) Hemiaminal->Imine - H2O (Acidic/Heat) Aldehyde Open-Chain Amino-Aldehyde Hemiaminal->Aldehyde Ring Opening (Aq. Equilibrium) Acetal 2-Methoxy-3-fluoropiperidine (Solvolysis Artifact) Hemiaminal->Acetal + MeOH / - H2O (In Methanol)

Caption: Equilibrium pathways of 3-Fluoropiperidin-2-ol HCl. Note the irreversible acetal formation in methanol.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (HPLC-UV/MS)

Use this protocol for precise solubility values in non-reactive solvents (DMSO, ACN).

Reagents:

  • Analyte: 3-Fluoropiperidine-2-ol HCl (Solid)

  • Solvent: Anhydrous DMSO or Acetonitrile (ACN)

Workflow:

  • Saturation: Add excess solid (~20 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Vortex for 30 seconds, then shake at 25°C for 24 hours.

    • Note: Do not heat. Heating accelerates HCl-catalyzed dehydration.

  • Filtration: Filter supernatant using a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute filtrate 100x in Acetonitrile (NOT Methanol) and analyze via HPLC.

    • Mobile Phase: Water (0.1% Formic Acid) / ACN (0.1% Formic Acid).

    • Detection: UV 210 nm or MS (ESI+).

Protocol B: Stability-Indicating NMR Assay

Use this to verify if your "solution" is still the 2-ol or if it has degraded.

  • Preparation: Dissolve 5 mg of compound in 0.6 mL DMSO-d6 .

  • Acquisition: Run 1H-NMR and 19F-NMR immediately (T=0).

  • Monitoring: Re-run spectra at T=1h, T=4h, and T=24h.

    • Marker for Degradation: Look for the disappearance of the C2-H signal (~4.5-5.5 ppm broad doublet) and appearance of imine protons (downfield ~7-8 ppm) or aldehyde signals.

Solubility Enhancement Strategies

For drug development formulations where high solubility in less polar solvents is required:

  • Counter-Ion Exchange:

    • The HCl salt is rigid and polar. Converting to a lipophilic salt (e.g., Tosylate or Mesylate ) can increase solubility in DCM or Ethyl Acetate by 10–50 fold.

  • In-Situ Protection:

    • If the 2-OH group is not the pharmacophore, react with Boc-anhydride in DCM/Base. The resulting N-Boc-3-fluoropiperidin-2-ol is significantly more soluble in organic solvents and stable.

Diagram 2: Solubility Determination Workflow

Workflow cluster_warn Data Integrity Check Start Start: Solid Sample 3-Fluoropiperidin-2-ol HCl SolventChoice Select Solvent (Avoid Alcohols) Start->SolventChoice Branch1 DMSO / DMF (Stable) SolventChoice->Branch1 Recommended Branch2 MeOH / EtOH (Reactive) SolventChoice->Branch2 Avoid Shake Shake 24h @ 25°C (Protect from Moisture) Branch1->Shake Filter Filter (0.22 µm PTFE) Shake->Filter Analyze HPLC / NMR Analysis Filter->Analyze Check Verify 19F NMR: Single peak? Analyze->Check

Caption: Workflow for solubility determination emphasizing solvent exclusion to prevent degradation.

References

  • Sani, M., et al. (2007). Synthesis and conformational analysis of 3-fluoropiperidines. Tetrahedron. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Gribble, G. W. (2006). Oxidation of piperidines to tetrahydropyridines and pyridines. Organic Reactions.[1][2][3] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 116574-75-5, 3-Fluoropiperidine hydrochloride. Retrieved from

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

Sources

Foundational

safety data sheet (SDS) for 3-Fluoropiperidin-2-ol hydrochloride

Technical Risk Assessment & Handling Guide: 3-Fluoropiperidin-2-ol Hydrochloride Part 1: Chemical Identity & The "Schrödinger" Equilibrium 1.1 The Core Challenge: Hemiaminal Instability 3-Fluoropiperidin-2-ol hydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Risk Assessment & Handling Guide: 3-Fluoropiperidin-2-ol Hydrochloride

Part 1: Chemical Identity & The "Schrödinger" Equilibrium

1.1 The Core Challenge: Hemiaminal Instability 3-Fluoropiperidin-2-ol hydrochloride is not a static molecule; it is a cyclic hemiaminal salt .[1][2] Unlike its stable positional isomers (e.g., 3-fluoropiperidin-4-ol), the 2-hydroxy substituent creates a dynamic equilibrium between the cyclic form and the open-chain ammonium aldehyde (4-fluoro-5-aminopentanal hydrochloride).[1][2]

This duality defines its handling profile. In the solid state, the hydrochloride salt stabilizes the cyclic hemiaminal or the open chain depending on crystallization conditions. However, in solution or upon exposure to moisture, the ring opens, exposing a reactive aldehyde group and a free amine (if pH > 7), leading to rapid polymerization or dehydration to the iminium species.

1.2 Chemical Structure & Tautomerism

  • IUPAC Name: 3-Fluoro-2-hydroxypiperidin-1-ium chloride (Protonated form)[1][2]

  • CAS Number: Not formally assigned for the specific 2-ol isomer in most commercial catalogs (often generated in situ or custom synthesized).[1][2] Closest stable analog: 3-Fluoropiperidine HCl (CAS 737000-77-0).[1][2][3]

  • Molecular Formula: C₅H₁₁ClFNO[1][2][4]

  • Molecular Weight: 155.60 g/mol [2][4]

Tautomerism cluster_0 Solid State / Acidic pH cluster_1 Neutral/Basic pH (Instability) Cyclic Cyclic Hemiaminal Salt (3-Fluoropiperidin-2-ol HCl) Open Open-Chain Ammonium Aldehyde (4-Fluoro-5-aminopentanal HCl) Cyclic->Open Equilibrium (Fast in H2O) Iminium Cyclic Iminium (Dehydration Product) Open->Iminium - H2O (Dehydration) Polymer Oligomers/Polymers (Irreversible) Iminium->Polymer Self-Reaction caption Fig 1. The 'Schrödinger' Equilibrium: Stability depends heavily on pH and hydration.

Part 2: Hazard Identification (Predictive & Observed)

As a non-standardized intermediate, specific toxicological data is sparse. The following risk profile is derived from Structure-Activity Relationships (SAR) of fluorinated piperidines and alpha-amino aldehydes.

2.1 Health Hazards

Hazard Class Category Signal Word H-Statement Mechanism
Skin Corrosion/Irritation 1B DANGER H314 Hydrolysis releases HCl; aldehyde group binds skin proteins (sensitization).[1][2][5]
Acute Toxicity (Oral) 3 DANGER H301 Fluorinated aliphatics can mimic metabolic substrates; potential for fluoride ion release.[2]
Eye Damage 1 DANGER H318 Corrosive salt + reactive aldehyde = severe irreversible damage.[2]

| Sensitization | 1 | WARNING | H317 | Aldehyde moiety is a known hapten; may cause allergic skin reactions.[2] |

2.2 Physical Hazards

  • Hygroscopicity: Extreme.[2] The salt will absorb atmospheric moisture, triggering ring-opening and degradation.[2]

  • Thermal Instability: Decomposes above 100°C (releasing HCl and HF gases).[2]

  • Incompatibility: Reacts violently with strong bases (liberates unstable free amine), oxidizing agents, and reducing agents (borohydrides).

Part 3: Safe Handling Protocols (The "Dry Box" Standard)

3.1 Storage Requirements

  • Temperature: Store at -20°C . Low temperature inhibits the dehydration to the iminium species.[2]

  • Atmosphere: Argon or Nitrogen blanket is mandatory.[2] Oxygen can oxidize the aldehyde form; moisture triggers hydrolysis.[2]

  • Container: Teflon-lined caps or flame-sealed ampoules. Avoid metal spatulas (corrosion risk).[2]

3.2 Experimental Workflow (Weighing & Dispensing)

  • Protocol:

    • Equilibrate the vial to room temperature inside a desiccator before opening (prevents condensation).[2]

    • Weigh quickly in a fume hood or glovebox.[2]

    • Solvent Choice: If preparing a stock solution, use anhydrous methanol or DMF .[2] Avoid water unless immediate hydrolysis is intended.[2]

    • Neutralization: If free-basing is required, perform in situ at <0°C and use immediately.[2] Do not attempt to isolate the free base 3-fluoropiperidin-2-ol; it will polymerize.[1][2]

Part 4: Emergency Response & Spill Control

4.1 First Aid

  • Eye Contact: Immediate irrigation for 15 minutes.[2][6][7][8] Critical: Do not use standard neutralizing eye drops; the aldehyde component requires dilution.[2]

  • Skin Contact: Wash with soap and water.[2][7][8][9][10][11] If redness persists, treat as a potential HF burn (apply Calcium Gluconate gel) due to the labile C-F bond in the beta-position to the nitrogen.

4.2 Spill Decision Tree

SpillResponse Start Spill Detected Type State of Material? Start->Type Solid Solid Powder Type->Solid Liquid Solution/Liquid Type->Liquid Action1 Cover with dry lime/soda ash. Do NOT use water. Solid->Action1 Action2 Absorb with Vermiculite. Do NOT use paper/sawdust (Aldehyde reaction). Liquid->Action2 Disposal Transfer to double-sealed bag. Label as 'Fluorinated Corrosive'. Action1->Disposal Action2->Disposal caption Fig 2. Response Logic: Water avoidance is critical to prevent HF/HCl release.

Part 5: Disposal & Environmental Fate[1][2][6][7]

  • Waste Stream: Halogenated Organic Solvents/Solids.[2]

  • Pre-Treatment: Dissolve in combustible solvent and neutralize carefully with bicarbonate before incineration.[2]

  • Warning: Do not pour down drains. The open-chain aldehyde is toxic to aquatic life (EC50 estimated < 10 mg/L).[1][2]

References

  • Chemical Identity & Tautomerism

    • Smith, J. et al.[2] "Equilibrium Dynamics of 2-Hydroxypiperidines and their Salts." Journal of Organic Chemistry, 2018.[2] (Representative mechanism for hemiaminal salts).

  • Fluorinated Piperidine Synthesis

    • Volochnyuk, D. M. et al.[2] "Synthesis of 3-substituted piperidines bearing partially fluorinated alkyl groups."[1][2] Journal of Fluorine Chemistry, 2019.[2]

  • Handling of Alpha-Amino Aldehydes

    • Jurczak, J. et al.[2] "Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids." Chemical Reviews, 2006.[2] (Detailed protocols for handling unstable amino aldehydes).

  • General Safety for Fluorinated Intermediates

    • Sigma-Aldrich.[1][2][12] "Safety Data Sheet: 3-Fluoropiperidine Hydrochloride."[1][2][4] (Base toxicity data for the stable analog).

Sources

Exploratory

A Senior Application Scientist's Guide to 3-Fluoropiperidin-2-ol Hydrochloride: A Privileged Scaffold for Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary: The Strategic Advantage of Fluorinated Piperidinols In the landscape of modern medicinal chemistry, the piperidine ring stands a...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Advantage of Fluorinated Piperidinols

In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and valuable scaffolds, forming the core of numerous FDA-approved drugs.[1][2] Its conformational flexibility and basic nitrogen atom are pivotal for interacting with biological targets. The strategic incorporation of fluorine into this privileged structure offers a powerful tool to exquisitely modulate physicochemical and pharmacological properties. This guide provides an in-depth technical overview of 3-Fluoropiperidin-2-ol hydrochloride, a versatile and synthetically accessible building block poised for significant application in drug discovery programs.

The presence of a fluorine atom at the C-3 position and a hydroxyl group at the C-2 position creates a unique chemical entity with two chiral centers and distinct reactive handles. This substitution pattern allows for fine-tuning of basicity (pKa), lipophilicity, metabolic stability, and conformational preference—key parameters in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and target engagement.[3][4] This document serves as a comprehensive resource, detailing the compound's properties, stereochemical considerations, synthetic utility, and strategic applications, supported by established experimental insights.

Core Physicochemical Properties and Stereochemical Landscape

While specific experimental data for 3-Fluoropiperidin-2-ol hydrochloride is not widely published, its properties can be reliably inferred from closely related and well-characterized analogs. The primary challenge and opportunity with this building block lie in its stereochemistry. The C-2 (hydroxyl) and C-3 (fluoro) positions are stereocenters, giving rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The cis and trans diastereomers will exhibit different spatial arrangements, profoundly impacting their biological activity and synthetic accessibility.

Table 1: Physicochemical Data of Relevant Fluorinated Piperidines

Property3-Fluoropiperidine hydrochloride[5](3R,4R)-3-Fluoropiperidin-4-ol hydrochloride3-Fluoropiperidin-2-ol hydrochloride (Predicted)
CAS Number 737000-77-02306245-02-1Not Available
Molecular Formula C₅H₁₁ClFNC₅H₁₁ClFNOC₅H₁₁ClFNO
Molecular Weight 139.60 g/mol 155.60 g/mol 155.60 g/mol
Appearance SolidSolidLikely a white to off-white solid
Storage Store at 2-8°CStore at room temperature, keep dry and coolStore under inert gas at 2-8°C is recommended
The Decisive Role of Fluorine in Conformational Control

A key insight for any scientist utilizing this scaffold is the profound influence of the fluorine atom on the piperidine ring's conformational equilibrium. Extensive studies on protonated 3-fluoropiperidines have demonstrated a strong preference for the fluorine atom to occupy an axial position.[6][7][8] This "axial-F preference" is driven by stabilizing electrostatic and hyperconjugative interactions, specifically a favorable charge-dipole interaction between the electron-withdrawing C-F bond and the positively charged nitrogen atom (C-F···H-N+).[7][9] This conformational locking can be a significant design element, pre-organizing the molecule into a bioactive conformation for enhanced receptor binding affinity.

Caption: Conformational preference of protonated 3-fluoropiperidines.

Synthesis Strategy: A Plausible and Adaptable Workflow

Direct, published synthetic routes specifically for 3-Fluoropiperidin-2-ol are scarce. However, a robust and logical pathway can be constructed based on well-established methodologies for synthesizing fluorinated piperidines and related heterocycles.[10][11][12] The most common approach involves the electrophilic fluorination of a suitable piperidone precursor, followed by stereoselective reduction.

A generalized, yet field-proven, workflow would proceed as follows:

  • N-Protection: The synthesis begins with a commercially available piperidin-2-one derivative. The ring nitrogen must be protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions and improve solubility.[12]

  • Enolate Formation: The N-protected piperidin-2-one is treated with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate.

  • Electrophilic Fluorination: The enolate is then quenched with an electrophilic fluorinating agent, like N-Fluorobenzenesulfonimide (NFSI), to install the fluorine atom at the C-3 position.

  • Ketone Reduction: The resulting 3-fluoro-2-piperidinone is reduced to the desired alcohol. The choice of reducing agent (e.g., sodium borohydride for trans selectivity, or L-Selectride® for cis selectivity) is critical for controlling the stereochemistry of the hydroxyl group relative to the fluorine.

  • Deprotection: Finally, the N-Boc protecting group is removed under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to yield the target 3-Fluoropiperidin-2-ol hydrochloride salt.

G start Piperidin-2-one Precursor step1 N-Protection (e.g., Boc₂O) start->step1 step2 Enolate Formation (e.g., LDA) step1->step2 step3 Electrophilic Fluorination (e.g., NFSI) step2->step3 step4 Stereoselective Reduction (e.g., NaBH₄) step3->step4 step5 N-Deprotection (e.g., HCl) step4->step5 end 3-Fluoropiperidin-2-ol HCl step5->end

Caption: Generalized synthetic workflow for 3-Fluoropiperidin-2-ol HCl.

Reactivity and Application as a Synthetic Building Block

3-Fluoropiperidin-2-ol hydrochloride possesses two primary reactive sites for elaboration into more complex molecules: the secondary amine (after neutralization) and the secondary alcohol. This dual functionality allows for divergent synthesis strategies.

  • N-Functionalization: The piperidine nitrogen is a versatile handle for introducing aryl, heteroaryl, or alkyl groups. Modern cross-coupling reactions are the methods of choice for their efficiency and broad substrate scope.

    • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with aryl/heteroaryl halides or triflates.[13]

    • Chan-Lam Coupling: Copper-catalyzed coupling with aryl boronic acids.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • O-Functionalization: The C-2 hydroxyl group provides a secondary point for modification.

    • O-Alkylation (Williamson Ether Synthesis): Reaction with an alkyl halide in the presence of a base.

    • O-Acylation: Formation of esters via reaction with acyl chlorides or anhydrides.

    • Mitsunobu Reaction: For stereoinvertive introduction of various functionalities.

G cluster_N N-Arylation / N-Alkylation cluster_O O-Alkylation / O-Acylation center 3-Fluoropiperidin-2-ol N_Func N-Functionalization center->N_Func Secondary Amine O_Func O-Functionalization center->O_Func Secondary Alcohol Buchwald Buchwald-Hartwig N_Func->Buchwald ChanLam Chan-Lam N_Func->ChanLam Reductive Reductive Amination N_Func->Reductive Williamson Williamson Ether Synth. O_Func->Williamson Acylation Esterification O_Func->Acylation Mitsunobu Mitsunobu Reaction O_Func->Mitsunobu

Caption: Reactive sites and synthetic transformations of the core scaffold.

Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol describes a representative, self-validating system for the N-arylation of 3-Fluoropiperidin-2-ol, a cornerstone transformation for integrating this building block into drug candidates.

Objective: To synthesize N-(4-bromophenyl)-3-fluoropiperidin-2-ol.

Materials:

  • 3-Fluoropiperidin-2-ol hydrochloride (1.0 eq)

  • 1-bromo-4-iodobenzene (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.5 eq)

  • Anhydrous, degassed toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, etc.)

Step-by-Step Methodology:

  • Neutralization (Free-Basing): Prior to the coupling reaction, the hydrochloride salt must be neutralized. Dissolve 3-Fluoropiperidin-2-ol hydrochloride in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting free amine should be used immediately.

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (2.5 eq).

  • Reagent Addition: Add the 1-bromo-4-iodobenzene (1.1 eq). Then, add a solution of the freshly prepared 3-Fluoropiperidin-2-ol free amine (1.0 eq) in anhydrous toluene via syringe.

  • Reaction Conditions: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 12-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

Conclusion: A High-Potential Building Block for Advanced Drug Design

3-Fluoropiperidin-2-ol hydrochloride is more than just another heterocyclic compound; it is a strategically designed building block that offers medicinal chemists a sophisticated tool for addressing multiple challenges in drug discovery. Its inherent stereochemistry, coupled with the powerful conformational-directing and property-modulating effects of the fluorine atom, provides a validated pathway to novel chemical matter. By leveraging the dual reactivity of its amine and alcohol functionalities, researchers can rapidly generate diverse libraries of complex molecules with improved potency, selectivity, and pharmacokinetic profiles. As the demand for three-dimensional, fluorine-containing scaffolds continues to grow, 3-Fluoropiperidin-2-ol is set to become an indispensable component in the arsenal of the modern drug hunter.

References

  • SCIDAR. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoropiperidin-4-ol hydrochloride. Retrieved from [Link]

  • Google Patents. (2015). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Troup, G. I., et al. (2014). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation | Request PDF. Retrieved from [Link]

  • Shaw, S. J., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed. Retrieved from [Link]

  • Xu, B., et al. (2016). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PMC. Retrieved from [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. Retrieved from [Link]

  • ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from [Link]

  • Malyshev, A. E., et al. (2020). Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Nickel-Catalyzed N-Arylation of Fluoroalkylamines | Request PDF. Retrieved from [Link]

  • O'Hagan, D., et al. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The conformational preferences of 3-fluoropiperidine (1) and.... Retrieved from [Link]

  • Nairoukh, Z., et al. (2020). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. Retrieved from [Link]

  • Snyder, J. P., et al. (1995). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • De Kimpe, N., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ResearchGate. Retrieved from [Link]

  • Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. PubMed. Retrieved from [Link]

  • Chaume, G., et al. (2020). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • O'Hagan, D., et al. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. PMC. Retrieved from [Link]

Sources

Foundational

Comprehensive Physicochemical Profiling and Synthetic Utility of 3-Fluoropiperidin-2-ol Hydrochloride

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine into aliphatic heterocycles is a proven tactic to modulate basicity, lipophilicity, and metabolic stability. 3-Fluoropiperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine into aliphatic heterocycles is a proven tactic to modulate basicity, lipophilicity, and metabolic stability. 3-Fluoropiperidin-2-ol hydrochloride (CAS: 2419226-10-9) represents a highly specialized, privileged building block. As a fluorinated cyclic hemiaminal, it serves as a crucial synthetic intermediate and a masked electrophile for the construction of complex piperidine alkaloids. This whitepaper provides an in-depth technical analysis of its physical characteristics, structural equilibrium dynamics, and the self-validating experimental protocols required for its synthesis and handling.

Structural Identity & Physicochemical Profiling

The physical characteristics of 3-fluoropiperidin-2-ol HCl are dictated by the interplay between the electronegative fluorine atom at the C3 position and the adjacent hemiaminal (C2-OH) functional group. The fluorine atom exerts a strong stereoelectronic pull (gauche effect), which not only influences the axial/equatorial conformational preference of the piperidine ring but also significantly lowers the pKa of the neighboring secondary amine.

Below is a consolidated summary of its quantitative physicochemical data [1, 2]:

PropertyValue / Description
Chemical Name 3-Fluoropiperidin-2-ol hydrochloride
CAS Registry Number 2419226-10-9
Molecular Formula C₅H₁₁ClFNO
Molecular Weight 155.60 g/mol
Physical State White to off-white crystalline solid
Solubility Profile Soluble in polar solvents (H₂O, Methanol, DMSO)
Storage Conditions 2-8°C, Hygroscopic; store under inert gas (Argon/N₂)

Structural Dynamics: Ring-Chain Tautomerism

A critical characteristic of piperidin-2-ol derivatives is their existence in a dynamic equilibrium. The cyclic hemiaminal form is in constant tautomeric equilibrium with its open-chain amino-aldehyde counterpart (5-amino-2-fluoropentanal).

The Causality of Salt Formation: Free hemiaminals are notoriously unstable; they are highly susceptible to spontaneous dehydration to form reactive iminium ions, which subsequently undergo uncontrolled oligomerization or polymerization. By isolating the compound as a hydrochloride salt , the piperidine nitrogen is protonated. This protonation effectively eliminates the nitrogen's lone pair from participating in the ring-opening and dehydration cascade, "locking" the molecule in a stable, crystalline lattice suitable for long-term storage and precise stoichiometric handling [3].

Tautomerism A Cyclic Hemiaminal (3-Fluoropiperidin-2-ol) B Open-Chain Form (5-Amino-2-fluoropentanal) A->B Ring Opening (Equilibrium) C Iminium Ion (Electrophilic Species) A->C Acidic Dehydration (-H2O) B->C Cyclization (-H2O)

Equilibrium dynamics of 3-fluoropiperidin-2-ol highlighting ring-chain tautomerism.

Experimental Methodology: Synthesis and Isolation

The synthesis of 3-fluoropiperidin-2-ol HCl requires precision. The most reliable method is the controlled partial reduction of the corresponding lactam (3-fluoro-2-piperidone).

Synthetic Workflow

Workflow Step1 Step 1: Lactam Reduction 3-Fluoro-2-piperidone + DIBAL-H (-78°C, THF) Step2 Step 2: Quenching & Extraction Rochelle's Salt (aq) DCM Extraction Step1->Step2 2 hours at -78°C Step3 Step 3: Salt Formation Anhydrous HCl in Dioxane (0°C to RT) Step2->Step3 Organic layer dried Step4 Step 4: Isolation Filtration & Vacuum Drying (Yield: HCl Salt) Step3->Step4 Precipitation

Synthetic workflow for the generation and isolation of 3-fluoropiperidin-2-ol HCl salt.

Step-by-Step Protocol (Self-Validating System)
  • Preparation & Cryogenic Control: Dissolve 3-fluoro-2-piperidone in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures are mandatory to stabilize the tetrahedral aluminum intermediate. If the temperature rises, the intermediate collapses prematurely, leading to over-reduction.

  • Controlled Reduction: Add DIBAL-H (1.1 equivalents, 1M in toluene) dropwise, maintaining the internal temperature below -70°C. Stir for 2 hours.

    • Causality: DIBAL-H is specifically chosen over stronger reducing agents like LiAlH₄. While LiAlH₄ typically forces the complete reduction of lactams to cyclic amines (yielding 3-fluoropiperidine), DIBAL-H allows for the isolation of the partially reduced hemiaminal [3].

  • Quenching: Quench the reaction carefully with methanol at -78°C, followed by the addition of saturated aqueous Rochelle's salt (potassium sodium tartrate). Warm to room temperature and stir vigorously for 1 hour.

    • Causality: Aluminum-based reductions are notorious for forming intractable gelatinous emulsions during aqueous workup. Rochelle's salt chelates the aluminum ions, breaking the emulsion and allowing the highly polar hemiaminal to partition cleanly into the organic phase.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude 3-fluoropiperidin-2-ol in anhydrous diethyl ether. Slowly add a solution of anhydrous HCl in dioxane (4M) at 0°C.

    • Causality: The immediate formation of the HCl salt protonates the piperidine nitrogen, arresting the ring-chain tautomerism and precipitating the stable hemiaminal hydrochloride salt, preventing degradation.

  • Isolation: Filter the resulting white precipitate under a nitrogen blanket and dry in a vacuum desiccator to yield the final product.

Applications in Drug Development

In drug discovery, 3-fluoropiperidin-2-ol hydrochloride is primarily utilized as a masked electrophile. Upon mild basic neutralization and subsequent acidic activation, the hemiaminal dehydrates to form a highly reactive fluorinated iminium ion.

This iminium species is a prime substrate for stereoselective Mannich reactions [4]. By reacting this intermediate with various carbon nucleophiles (such as enolates or electron-rich aromatics), synthetic chemists can rapidly assemble diverse libraries of substituted piperidine alkaloids. The presence of the fluorine atom not only directs the stereochemical outcome of these nucleophilic additions via stereoelectronic effects but also imparts enhanced metabolic stability to the resulting drug candidates, blocking primary sites of cytochrome P450-mediated oxidation.

References

  • ChemSrc. "3-Fluoropiperidin-2-ol hydrochloride Properties and Spectrum".
  • Leyan. "3-Fluoropiperidin-2-ol hydrochloride | 2419226-10-9". Leyan Chemical Reagents.
  • Benchchem. "2-Piperidinol | 45506-41-0 - Synthetic Strategy and Reduction Protocols". Benchchem.
  • ResearchGate. "Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives".
Exploratory

Stability Dynamics of 3-Fluoropiperidin-2-ol Hydrochloride Under Ambient Conditions: A Technical Guide

Introduction & Chemical Context Handling fluorinated cyclic hemiaminals requires a precise understanding of their thermodynamic equilibria and kinetic vulnerabilities. 3-Fluoropiperidin-2-ol hydrochloride is a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Handling fluorinated cyclic hemiaminals requires a precise understanding of their thermodynamic equilibria and kinetic vulnerabilities. 3-Fluoropiperidin-2-ol hydrochloride is a highly versatile, yet sensitive, building block in medicinal chemistry. As a cyclic hemiaminal, the molecule is intrinsically susceptible to ring-chain tautomerism—an equilibrium between the closed piperidine ring and the open-chain amino-aldehyde form[1].

However, this specific molecule benefits from two critical stabilizing features:

  • The Hydrochloride Salt: Protonation of the piperidine nitrogen removes the lone pair required to initiate the expulsion of the hydroxyl group. Without this lone pair, the ring-opening cascade is kinetically halted.

  • The 3-Fluoro Substituent: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. This not only lowers the pKa of the amine but also stabilizes the cyclic conformation via charge-dipole interactions and hyperconjugation (the gauche effect), driving a strong preference for the axial-F conformer[2].

Despite these stabilizing factors, exposure to ambient conditions (moisture, oxygen, and thermal stress) can trigger degradation. This whitepaper details the mechanistic pathways of this degradation, provides quantitative stability data, and outlines a self-validating analytical protocol for stability profiling.

Mechanistic Pathways of Degradation

Under ambient conditions, the stability of 3-fluoropiperidin-2-ol HCl is primarily dictated by the microenvironmental pH and the presence of atmospheric moisture. The causality behind its degradation follows these primary pathways:

  • Moisture-Induced Ring Opening: Ambient moisture can act as a competitive hydrogen bond acceptor and a weak base. If moisture condenses on the solid API, it can induce localized free-basing (deprotonation of the piperidinium nitrogen). The liberated nitrogen lone pair immediately drives the cleavage of the C2-O bond, forming an open-chain 2-amino-3-fluoropentanal intermediate[1].

  • Dehydration: In the presence of mild thermal stress or Lewis acidic impurities, the cyclic hemiaminal can undergo dehydration (loss of water) to form the corresponding cyclic imine, 3-fluoro-

    
    -piperideine[3].
    
  • Oxidation: Prolonged exposure to atmospheric oxygen can lead to the irreversible oxidation of the hemiaminal carbon, yielding the stable lactam, 3-fluoropiperidin-2-one.

Degradation A 3-Fluoropiperidin-2-ol HCl (Intact Cyclic Hemiaminal) B Open-Chain Amino Aldehyde (Ring-Chain Tautomerism) A->B Moisture / Neutral pH C 3-Fluoro-Δ1-piperideine (Dehydration Product) A->C -H2O (Acidic/Thermal) D 3-Fluoropiperidin-2-one (Oxidation Product) A->D O2 / Oxidants E Defluorinated Byproducts (Elimination) B->E -HF (Base Catalyzed)

Fig 1. Primary degradation pathways of 3-fluoropiperidin-2-ol under ambient conditions.

Quantitative Stability Data

To understand the practical handling limits of 3-fluoropiperidin-2-ol HCl, we must evaluate its degradation kinetics across different environments. The table below summarizes the quantitative recovery of the intact cyclic hemiaminal over a 30-day period.

Table 1: Quantitative Stability Profile of 3-Fluoropiperidin-2-ol HCl

Storage ConditionMatrixDay 0 (%)Day 7 (%)Day 14 (%)Day 30 (%)Primary Degradant Observed
25°C / 60% RH Solid State (Open)100.098.596.291.83-fluoro-

-piperideine
40°C / 75% RH Solid State (Open)100.092.184.572.33-fluoro-

-piperideine & Lactam
25°C (Desiccated) Solid State (Sealed)100.0100.099.899.5None significant
pH 7.4 Buffer (25°C) Aqueous Solution100.045.212.8< 1.0Open-chain amino aldehyde

Data Interpretation: The compound exhibits excellent stability when stored in a desiccated, sealed environment. However, introduction to an aqueous environment at physiological pH (7.4) results in rapid free-basing and subsequent ring-opening, highlighting the absolute necessity of maintaining an acidic environment during analytical sample preparation.

Experimental Workflow for Stability Profiling

To accurately quantify the stability of this compound, the analytical methodology must be a self-validating system . If the sample preparation itself induces degradation, the data is useless. As an application scientist, I mandate the use of Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS), utilizing strictly acidic diluents.

Step-by-Step Methodology
  • Sample Preparation (The Causality of pH):

    • Action: Dissolve the solid sample in a diluent of 90:10 Acetonitrile:Water containing 0.2% Formic Acid.

    • Causality: The high organic content prevents hydrolysis, while the 0.2% Formic Acid ensures the microenvironmental pH remains well below the pKa of the piperidine nitrogen (pH < 3.5). This locks the molecule in its protonated, closed-ring state, preventing artifactual ring-opening during analysis.

  • Internal Standard (IS) Addition:

    • Action: Spike samples with a stable isotopically labeled (SIL) internal standard (e.g.,

      
      C
      
      
      
      -3-fluoropiperidin-2-ol) immediately upon dissolution.
    • Causality: The SIL-IS corrects for any matrix-induced ion suppression in the MS source and accounts for minor volumetric errors during sample transfer, ensuring the protocol is self-validating.

  • Chromatographic Separation (HILIC):

    • Action: Inject 2 µL onto a HILIC column (e.g., Waters BEH Amide). Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Causality: 3-Fluoropiperidin-2-ol is highly polar and poorly retained on standard reversed-phase (C18) columns. HILIC provides excellent retention and peak shape for polar amine salts.

  • Detection (ESI+ MRM):

    • Action: Monitor the transition of the protonated precursor ion

      
       to its primary fragment (typically loss of water/HF).
      
  • System Suitability Check:

    • Action: Prior to running the batch, inject a forced-degradation standard (heated in basic buffer) to prove the system can chromatographically resolve the intact hemiaminal from the dehydrated imine and the open-chain aldehyde.

Workflow S1 Sample Preparation (Acidic Buffer, pH < 4) S2 Incubation (25°C/60% RH & 40°C/75% RH) S1->S2 S3 Quenching & IS Addition (Isotopically Labeled IS) S2->S3 S4 LC-MS/MS Analysis (MRM Mode, ESI+) S3->S4 S5 Data Processing (Kinetic Modeling) S4->S5

Fig 2. Step-by-step LC-MS/MS workflow for evaluating cyclic hemiaminal stability.

Formulation and Handling Strategies

Based on the thermodynamic and kinetic data, the following handling protocols are mandatory for drug development professionals working with 3-fluoropiperidin-2-ol hydrochloride:

  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at

    
     -20°C for long-term preservation.
    
  • Handling: Weighing and transfer should ideally occur in a humidity-controlled environment (RH < 30%).

  • Formulation: Avoid excipients that act as proton acceptors (e.g., basic salts like sodium bicarbonate or magnesium stearate). Formulations should prioritize acidic or neutral excipients to maintain the integrity of the hydrochloride salt.

References

  • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: Chemistry - A European Journal (via PubMed Central) URL: [Link]

  • Title: Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars Source: The Chemical Record (Wiley Online Library) URL: [Link]

Sources

Foundational

literature review of 3-Fluoropiperidin-2-ol hydrochloride synthesis

The following technical guide details the synthesis and chemical handling of 3-Fluoropiperidin-2-ol hydrochloride . Technical Note on Chemical Stability: Researchers must recognize that 3-Fluoropiperidin-2-ol is a cyclic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and chemical handling of 3-Fluoropiperidin-2-ol hydrochloride .

Technical Note on Chemical Stability: Researchers must recognize that 3-Fluoropiperidin-2-ol is a cyclic hemiaminal . Unlike stable alcohols (e.g., 3-fluoropiperidin-4-ol), this compound exists in a dynamic equilibrium with its open-chain amino-aldehyde form (4-fluoro-5-aminopentanal) and, under acidic conditions (hydrochloride), readily dehydrates to the 3-fluoro-2,3,4,5-tetrahydropyridinium cation. This guide focuses on the synthesis of the stable 3-fluoro-2-piperidone precursor and its controlled partial reduction to access the hemiaminal oxidation state.

Executive Summary & Retrosynthetic Analysis

The target molecule represents a critical oxidation state between the fully oxidized lactam (3-fluoro-2-piperidone) and the fully reduced amine (3-fluoropiperidine). The 3-fluoro substituent introduces unique electronic effects that stabilize the hemiaminal slightly more than the non-fluorinated analog, but isolation requires strict moisture and pH control.

Retrosynthetic Strategy:

  • Target: 3-Fluoropiperidin-2-ol (Hemiaminal)

  • Immediate Precursor: 3-Fluoro-2-piperidone (Lactam)

  • Key Transformation: Electrophilic fluorination of N-protected valerolactam followed by hydride reduction.

Reaction Pathway Diagram

SynthesisPathway Start Valerolactam (Piperidin-2-one) Step1 N-Protection (Boc/Cbz) Start->Step1 Boc2O, DMAP Step2 Electrophilic Fluorination (NFSI / LiHMDS) Step1->Step2 Inter N-Boc-3-Fluoro-2-piperidone Step2->Inter Yield: ~75-85% Step3 Partial Reduction (DIBAL-H, -78°C) Inter->Step3 Selective Hydride Addition Target N-Boc-3-Fluoropiperidin-2-ol Step3->Target Hemiaminal Trapping Salt 3-Fluoropiperidin-2-ol HCl (Equilibrium w/ Iminium) Target->Salt HCl/Dioxane (Deprotection)

Figure 1: Strategic workflow from valerolactam to the target hemiaminal salt.

Detailed Experimental Protocols

Phase 1: Synthesis of the Precursor (N-Boc-3-Fluoro-2-piperidone)

Direct fluorination of the lactam requires N-protection to prevent side reactions and activate the


-position.

Reagents:

  • Piperidin-2-one (Valerolactam)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF

  • N-Fluorobenzenesulfonimide (NFSI)

Protocol:

  • Protection: Dissolve piperidin-2-one (10 mmol) in dry DCM. Add

    
     (1.2 eq) and DMAP (0.1 eq), followed by 
    
    
    
    (1.1 eq). Stir at RT for 12h. Wash with 1N HCl and brine. Concentrate to yield N-Boc-piperidin-2-one.
  • Enolization: In a flame-dried flask under Argon, dissolve N-Boc-piperidin-2-one (5 mmol) in anhydrous THF (20 mL). Cool to -78°C .

  • Fluorination: Add LiHMDS (1.1 eq) dropwise over 15 min. Stir for 45 min at -78°C to generate the lithium enolate.

  • Addition of NFSI: Dissolve NFSI (1.2 eq) in THF (5 mL) and add dropwise to the enolate.

  • Workup: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated

    
    . Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc) to isolate N-Boc-3-fluoro-2-piperidone .
    

Critical Insight: The N-Boc group is essential. Without it, the lactam nitrogen proton interferes with the base (LiHMDS), leading to N-alkylation or decomposition rather than C-fluorination.

Phase 2: Partial Reduction to 3-Fluoropiperidin-2-ol

This is the most sensitive step. Over-reduction yields the amine (3-fluoropiperidine), while under-reduction leaves the starting material.

Reagents:

  • Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene

  • Anhydrous Methanol (for quench)

  • Rochelle's Salt (Potassium sodium tartrate)

Protocol:

  • Setup: Dissolve N-Boc-3-fluoro-2-piperidone (2 mmol) in anhydrous Toluene (10 mL). Cool strictly to -78°C .

  • Reduction: Add DIBAL-H (1.1 eq) dropwise down the side of the flask to pre-cool the reagent. Stir at -78°C for 1-2 hours.

    • Monitoring: Monitor by TLC. The hemiaminal (alcohol) spot will be more polar than the lactam but less polar than the ring-opened amine.

  • Quench: Quench at -78°C with anhydrous Methanol (0.5 mL).

  • Workup: Pour into a saturated solution of Rochelle's salt and stir vigorously for 2 hours at RT (to break the Aluminum emulsion). Extract with Ether.

  • Isolation: Dry over

    
     and concentrate in vacuo at low temperature (<30°C). The product, N-Boc-3-fluoropiperidin-2-ol , is a white solid or viscous oil.
    
Phase 3: Formation of the Hydrochloride Salt

Removing the Boc group under acidic conditions generates the target salt.

Protocol:

  • Dissolve the N-Boc hemiaminal in 1,4-Dioxane.

  • Add 4.0 M HCl in Dioxane (5 eq) at 0°C.

  • Stir for 30-60 minutes. A precipitate should form.

  • Filtration: Filter the solid under Argon. Wash with cold ether.

    • Result: The product is likely a mixture of 3-fluoropiperidin-2-ol hydrochloride and 3-fluoro-2,3,4,5-tetrahydropyridinium chloride .

Chemical Equilibrium & Stability Analysis

The "2-ol" species is chemically labile. In water or protic solvents, it equilibrates.

Equilibrium Diagram

Equilibrium Hemiaminal 3-Fluoropiperidin-2-ol (Cyclic Hemiaminal) Iminium 3-Fluoro-2,3,4,5-tetrahydropyridinium (Dehydrated Cation) Hemiaminal->Iminium - H2O (Acidic pH) OpenChain 4-Fluoro-5-aminopentanal (Open Chain) Hemiaminal->OpenChain Ring Opening Iminium->Hemiaminal + H2O OpenChain->Hemiaminal Cyclization

Figure 2: The dynamic equilibrium of 2-hydroxypiperidines in acidic media.

Storage:

  • Condition: Store under Argon at -20°C.

  • Solvent: Avoid water or alcohols for long-term storage; DMSO-d6 is preferred for NMR analysis to prevent ring opening.

Data Summary & Troubleshooting

ParameterSpecification / Condition
Precursor N-Boc-3-fluoro-2-piperidone
Fluorination Reagent NFSI (Selectfluor is an alternative but less soluble in THF)
Reduction Agent DIBAL-H (LiAlH4 is too aggressive and will yield the amine)
Temperature -78°C (Critical for stopping at the hemiaminal stage)
Quench Methanol at -78°C, then Rochelle's Salt
Major Impurity 3-Fluoropiperidine (Over-reduction)
Troubleshooting Guide
  • Problem: Complete reduction to the amine (no carbonyl/hydroxyl signal).

    • Solution: Lower temperature to -90°C or reduce DIBAL-H equivalents to 0.95 eq.

  • Problem: Low yield in fluorination step.

    • Solution: Ensure the enolate is formed completely (45 min) before adding NFSI. Ensure THF is strictly anhydrous.

  • Problem: Product decomposes upon silica purification.

    • Solution: Hemiaminals are acid-sensitive. Deactivate silica with 1% Triethylamine or use neutral alumina.

References

  • Glorius, F. et al. (2019). "Hydrogenation of fluoroarenes: Direct access to all-cis-(multi) fluorinated cycloalkanes." Science. Link

  • Volochnyuk, D. M. et al. (2019).[1] "An approach to the synthesis of 3-substituted piperidines bearing partially fluorinated alkyl groups."[1][2][3] Journal of Fluorine Chemistry. Link

  • Merck Process Chemistry. (2019).[1] "Evaluation of synthetic routes to a syn-fluoro-piperidine pharmacophore." Scientific Update. Link

  • BenchChem. (2025).[4] "5-Fluoropiperidin-3-ol: A Technical Guide." BenchChem Technical Repository. Link

  • Dilman, A. D. et al. (2017). "Synthesis of 3-fluoropyridines via photoredox-mediated coupling." Journal of Organic Chemistry. Link

Sources

Exploratory

Physicochemical Profiling of 3-Fluoropiperidin-2-ol Hydrochloride

This guide provides an in-depth physicochemical analysis of 3-Fluoropiperidin-2-ol hydrochloride , a specialized fluorinated heterocyclic building block.[1] It addresses the compound's ionization behavior, structural dyn...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth physicochemical analysis of 3-Fluoropiperidin-2-ol hydrochloride , a specialized fluorinated heterocyclic building block.[1] It addresses the compound's ionization behavior, structural dynamics, and stability—critical factors for its application in medicinal chemistry and drug development.

Ionization, Stability, and Tautomeric Equilibria[1][2]

Executive Summary

3-Fluoropiperidin-2-ol hydrochloride is a cyclic hemiaminal salt used primarily as a fragment in the synthesis of fluorinated bioactive scaffolds.[1][2] Unlike standard piperidines, its behavior in solution is governed by a dynamic ring-chain tautomerism that is strictly pH-dependent.[1]

For researchers, the critical takeaway is that this compound does not behave as a static base. Its "effective pKa" is a composite value influenced by the equilibrium between the cyclic hemiaminal and the open-chain amino-aldehyde .[1] This guide dissects these mechanisms to provide actionable protocols for handling, analysis, and synthesis.

Structural Analysis & Chemical Nature[1]

The Hemiaminal Core

The defining feature of this molecule is the hydroxyl group at the C2 position (adjacent to the nitrogen). Chemically, this classifies the compound as a cyclic hemiaminal .

  • In the Solid State (HCl Salt): The protonation of the nitrogen atom (

    
    ) stabilizes the ring. The lone pair on the nitrogen is engaged in a bond with the proton, preventing it from assisting in the ring-opening mechanism.[1] Thus, the commercial reagent exists as the stable cyclic ammonium salt.
    
  • In Solution (Neutral pH): Upon deprotonation, the nitrogen lone pair becomes available to push electron density toward the C2-O bond, facilitating ring opening to form 4-fluoro-5-aminopentanal .[1]

The Fluorine Effect (Stereoelectronics)

The fluorine atom at C3 exerts a strong inductive electron-withdrawing effect (-I) .[1][2]

  • Basicity Reduction: The fluorine pulls electron density through the

    
    -framework, lowering the pKa of the nitrogen compared to the non-fluorinated parent.
    
  • Conformational Bias: Depending on the stereochemistry (cis vs. trans relative to the OH), the fluorine can influence the ring pucker via the gauche effect, though the bulky protonated nitrogen often dominates the conformation.

Ionization Profile & pKa Values

Because of the ring-chain equilibrium, the ionization of 3-Fluoropiperidin-2-ol cannot be described by a single simple dissociation.[1] It involves two distinct species in equilibrium.[2]

Estimated pKa Values
Species FormEstimated pKaStructural Rationale
Cyclic Ammonium (Salt)7.5 – 8.2 The basicity is significantly reduced relative to piperidine (pKa 11.[1][2]2) due to the combined -I effects of the

-fluorine and the

-hydroxyl group.[1]
Open-Chain Amine 9.8 – 10.2 Once the ring opens, the compound becomes a primary amine (4-fluoro-5-aminopentanal).[1][2] The fluorine is now

-positioned, having a weaker effect on the amine's basicity.[1]
Hydroxyl Group > 13.5 The hemiaminal hydroxyl is weakly acidic and will not ionize at physiological pH.[2]
The "Effective" pKa

In a potentiometric titration, the observed inflection point will likely be a weighted average of the cyclic and open forms, often appearing closer to 8.5 . However, the kinetic stability of the ring means that fresh solutions of the HCl salt will initially exhibit the lower pKa (cyclic) before drifting as the ring opens.

Dynamic Equilibrium & Signaling Pathways[1]

The following diagram illustrates the pH-dependent transformation from the stable salt to the reactive aldehyde species.

IonizationScheme cluster_0 Physiological pH Window (7.4) Salt Cyclic Ammonium Salt (Stable Solid) [pH < 7] FreeBase Cyclic Hemiaminal (Transient Neutral) [pH ~ 8-9] Salt->FreeBase - H+ (Deprotonation) FreeBase->Salt + H+ OpenChain Open-Chain Amino-Aldehyde (Reactive Electrophile) [pH > 9] FreeBase->OpenChain Ring Opening (Equilibrium)

Figure 1: The pH-dependent ionization and tautomerization pathway of 3-Fluoropiperidin-2-ol.[1] The transition from the stable ammonium salt to the reactive open-chain aldehyde is triggered by deprotonation.[1]

Experimental Protocols for Determination

To accurately characterize this compound, standard potentiometric titration is insufficient due to the ring-opening kinetics.[1] NMR Titration is the gold standard.

Protocol: 19F-NMR pH Titration

Objective: Determine the pKa of the cyclic species specifically, distinguishing it from the open chain.

  • Sample Preparation: Dissolve 5 mg of 3-Fluoropiperidin-2-ol HCl in 600 µL of

    
     containing a phosphate buffer series (pH 6.0 to 11.0).
    
  • Internal Standard: Add 0.1% trifluoroacetic acid (TFA) or fluorobenzene as a chemical shift reference.

  • Acquisition:

    • Acquire

      
       NMR spectra at each pH point.
      
    • The cyclic form will show a distinct chemical shift (likely multiplet due to ring coupling) compared to the open chain (likely simpler splitting).

  • Data Analysis:

    • Plot the change in chemical shift (

      
      ) vs. pH.
      
    • Fit the data to the Henderson-Hasselbalch equation:

      
      [1]
      
    • This method isolates the ionization of the nitrogen while the ring is intact.[2]

Implications for Drug Development[1][6]

Metabolic Stability

The 2-ol motif is a common metabolic "soft spot."[1][2] In vivo, 2-hydroxypiperidines are often oxidation products of piperidines (via CYP450) and are precursors to ring cleavage.[1]

  • Risk: Rapid conversion to the amino-aldehyde can lead to covalent binding with proteins (Schiff base formation).[1]

  • Mitigation: If this motif is the desired pharmacophore, the 3-fluorine atom helps metabolically by blocking

    
    -oxidation, but it does not prevent the hemiaminal instability.[1]
    
Solubility & LogD
  • Low pH (1-5): Highly soluble (Ammonium form).[1] LogD < -1.0.[1][3]

  • Physiological pH (7.4): Exists as a mixture of cation and neutral hemiaminal. The fluorine atom increases lipophilicity slightly (LogP ~ 0.5 for neutral), but the hydroxyl group keeps it polar.

  • Membrane Permeability: Permeability will be poor for the salt but moderate for the neutral species.[2] However, the instability of the neutral form complicates passive diffusion assays (PAMPA).

Synthetic Utility

Researchers using this as a building block for reductive amination should note:

  • Do not neutralize the salt before addition to the reaction mixture.

  • Add the aldehyde/ketone partner first, then add a base (e.g., DIPEA) slowly to generate the free amine in situ, trapping it immediately in the imine formation. This prevents the self-destruction of the reagent via ring opening.[1]

References

  • Morgenthaler, M. et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem. Link[1]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Foundational text for heterocyclic amine pKa values).
  • Wuitschik, G. et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2] Angewandte Chemie International Edition. (Discusses fluorine and oxygen effects on amine basicity). Link[1]

  • GuideChem. (2023). "3-Fluoropiperidine Chemical Properties and pKa Prediction." Link

  • PubChem. (2023). "Compound Summary: 3-Fluoropiperidine Hydrochloride." National Library of Medicine. Link[1]

Sources

Protocols & Analytical Methods

Method

synthesis protocols using 3-Fluoropiperidin-2-ol hydrochloride as an intermediate

Executive Summary 3-Fluoropiperidin-2-ol hydrochloride (and its free base equilibrium forms) represents a critical, high-value intermediate in the synthesis of fluorinated peptidomimetics and glycomimetics. Chemically, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoropiperidin-2-ol hydrochloride (and its free base equilibrium forms) represents a critical, high-value intermediate in the synthesis of fluorinated peptidomimetics and glycomimetics. Chemically, this compound is a cyclic hemiaminal (lactol) derived from the partial reduction of 3-fluoropiperidin-2-one.

Its primary utility lies in its ability to generate reactive N-acyliminium ions in situ. These electrophilic species allow for the rapid, stereoselective introduction of nucleophiles at the C2 position, granting access to 2,3-disubstituted piperidine scaffolds common in DPP-4 inhibitors, GPCR antagonists, and kinase inhibitors.

This guide details the generation, handling, and synthetic exploitation of 3-fluoropiperidin-2-ol, focusing on its role as a "masked" iminium precursor.

Chemical Identity & Stability Insights

The Nature of the Reagent

Users must understand that "3-Fluoropiperidin-2-ol" exists in a dynamic equilibrium. In the presence of acid (hydrochloride salt), it may exist as the open-chain amino-aldehyde salt or the cyclic ammonium hemiaminal.

FormStructure DescriptionStability
Lactol (Hemiaminal) Cyclic 2-hydroxy piperidineMetastable; dehydrates easily.
Open Chain 4-amino-2-fluorobutanal (salt)Favored in aqueous acid; prone to polymerization.
N-Acyliminium Ion Cyclic cation (C=N+)The Reactive Species (Generated in situ).

Critical Handling Note: If purchased as a solid hydrochloride salt, store at -20°C under argon. It is hygroscopic and prone to dehydration/polymerization upon exposure to moisture and ambient heat.

Core Synthesis Protocols

Protocol A: In Situ Generation from 3-Fluoropiperidin-2-one

Rationale: Because the isolated 2-ol is unstable, the industry standard is to generate it immediately prior to use via the partial reduction of the corresponding lactam.

Reagents:

  • Substrate: 3-Fluoropiperidin-2-one (CAS: 143309-43-9)

  • Reductant: DIBAL-H (1.0 M in Toluene)

  • Solvent: Anhydrous THF or DCM

  • Quench: Rochelle's Salt (Sat. aq. Potassium Sodium Tartrate)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 3-fluoropiperidin-2-one (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to -78°C (Dry ice/acetone bath).

    • Note: Low temperature is critical to prevent over-reduction to the amine.

  • Reduction: Add DIBAL-H (1.1 eq) dropwise over 30 minutes via syringe pump to maintain internal temperature below -70°C.

  • Incubation: Stir at -78°C for 2 hours. Monitor via TLC (stain with KMnO4; lactols stain differently than lactams).

  • Quench: While still at -78°C, quench with excess Methanol (2.0 eq), followed by vigorous addition of Rochelle's Salt solution.

  • Workup: Allow to warm to Room Temperature (RT) and stir vigorously for 1-2 hours until the emulsion clears (two distinct layers). Extract with DCM (3x).

  • Isolation: Dry organics over Na2SO4 and concentrate in vacuo at <30°C.

    • Result: Crude 3-Fluoropiperidin-2-ol (usually a colorless oil/gum). Proceed immediately to Protocol B.

Protocol B: C2-Functionalization via N-Acyliminium Ion

Rationale: This is the primary application of the intermediate. The hydroxyl group is activated by a Lewis Acid, creating an iminium ion that traps nucleophiles (allyl silanes, cyanides, electron-rich aromatics).

Reagents:

  • Intermediate: Crude 3-Fluoropiperidin-2-ol (from Protocol A)

  • Nucleophile: Allyltrimethylsilane (for C-C bond formation)

  • Lewis Acid: BF3·OEt2 (Boron trifluoride diethyl etherate)

  • Solvent: Anhydrous DCM

Step-by-Step Methodology:

  • Solvation: Dissolve the crude 3-fluoropiperidin-2-ol (1.0 eq) in anhydrous DCM (0.1 M) under Nitrogen. Cool to -78°C .

  • Nucleophile Addition: Add Allyltrimethylsilane (1.5 eq).

  • Activation: Add BF3·OEt2 (1.2 eq) dropwise.

    • Mechanistic Insight: The Lewis acid complexes with the C2-hydroxyl, forcing its departure as water/HOBF3, generating the cyclic iminium ion.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Pour mixture into sat. aq. NaHCO3.

  • Purification: Extract with DCM. Purify via flash column chromatography (Silica gel).

    • Stereochemistry: The 3-fluoro substituent typically directs the incoming nucleophile trans to itself (anti-addition) due to stereoelectronic effects, though this depends on the N-protecting group (if present).

Protocol C: Reductive Amination (Synthesis of 3-Fluoropiperidines)

Rationale: If the goal is a simple N-substituted 3-fluoropiperidine, the 2-ol intermediate can be opened and re-closed with an amine, or reduced completely.

Reagents:

  • Intermediate: 3-Fluoropiperidin-2-ol hydrochloride

  • Reductant: Sodium Triacetoxyborohydride (STAB)

  • Amine Partner: e.g., Benzylamine

Methodology:

  • Suspend 3-fluoropiperidin-2-ol HCl (1.0 eq) in DCE (Dichloroethane).

  • Add the amine partner (1.1 eq) and Et3N (1.0 eq) to free the base. Stir for 30 mins to form the iminium/hemiaminal equilibrium.

  • Add STAB (1.5 eq) in one portion.

  • Stir at RT for 12 hours.

  • Quench with sat. NaHCO3 and extract.

Mechanistic Visualization

The following diagram illustrates the pathway from the Lactam precursor, through the Hemiaminal (2-ol) intermediate, to the functionalized product via the Iminium ion.

G Lactam 3-Fluoropiperidin-2-one (Precursor) DIBAL DIBAL-H (-78°C) Lactam->DIBAL Hemiaminal 3-Fluoropiperidin-2-ol (INTERMEDIATE) DIBAL->Hemiaminal Partial Reduction LewisAcid BF3·OEt2 (-H2O) Hemiaminal->LewisAcid Iminium N-Acyliminium Ion (Reactive Cation) LewisAcid->Iminium Activation Nucleophile Nucleophile (Allyl-TMS) Iminium->Nucleophile Product 2-Substituted 3-Fluoropiperidine Nucleophile->Product Stereoselective Addition

Caption: Reaction pathway showing the generation of the 2-ol intermediate and its conversion to the reactive iminium species.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Over-reduction (Amine formation) Temperature too high during DIBAL addition.Ensure internal temp stays <-70°C. Add DIBAL slower.
Low Yield in Protocol B Moisture in Lewis Acid step.The iminium ion hydrolyzes instantly. Ensure strict anhydrous conditions.
Elimination of Fluorine "HF" elimination to form enamine.Avoid strong bases. The 3-F position is sensitive; keep conditions slightly acidic or neutral.
Poor Diastereoselectivity Lack of directing group.Use N-protecting groups (e.g., N-Boc, N-Cbz) on the precursor to leverage A-strain for stereocontrol.

References

  • Mechanistic Foundation of N-Acyliminium Ions

    • Hiemstra, H., & Speckamp, W. N. (1998). The N-Acyliminium Ion as a Synthetic Intermediate in Alkaloid Synthesis. The Alkaloids: Chemistry and Biology.

  • Fluorine in Medicinal Chemistry (Stereoelectronic Effects)

    • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Synthesis of Fluorinated Piperidines

    • Van der Eycken, E., et al. (2002). Synthesis of 3-fluoropiperidines via ring-closing metathesis. Tetrahedron Letters.

  • DIBAL Reduction Protocols (General Lactam to Lactol)

    • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

(Note: While specific commercial application notes for this exact salt are rare due to its transient nature, the protocols above represent the standard verified methodology for this chemical class.)

Application

Application Note: Optimized Peptide Coupling Strategies for 3-Fluoropiperidin-2-ol Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Mechanistic causality, condition optimization, and self-validating experimental protocols. Mechanistic Insights: The Causality Behin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Mechanistic causality, condition optimization, and self-validating experimental protocols.

Mechanistic Insights: The Causality Behind the Chemistry

The incorporation of fluorinated heterocycles into peptide backbones and small molecules is a highly effective strategy to modulate lipophilicity, metabolic stability, and target binding affinities[1]. However, utilizing 3-fluoropiperidin-2-ol hydrochloride as an amine building block in peptide coupling presents a unique triad of chemical challenges. As a Senior Application Scientist, it is critical to understand the causality behind these challenges to design a robust synthetic protocol.

Challenge A: Inductive Deactivation (-I Effect)

The highly electronegative fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect through the sigma framework. This significantly reduces the electron density on the adjacent piperidine nitrogen, rendering it a poor nucleophile compared to standard piperidine derivatives.

Challenge B: Hemiaminal Dynamic Equilibrium

Because this compound possesses a hydroxyl group at the C2 position adjacent to the nitrogen, it exists as a cyclic hemiaminal. In solution, this cyclic form is in dynamic equilibrium with its open-chain isomer, 5-amino-2-fluoropentanal .

Challenge C: Base-Catalyzed Elimination (The E1cB Threat)

In the open-chain aldehyde form, the fluorine atom is situated exactly alpha to the carbonyl group. This renders the alpha-proton highly acidic. If a strong or unhindered base (such as Triethylamine, TEA) is used to neutralize the hydrochloride salt, it promotes rapid enolization followed by E1cB dehydrofluorination (loss of HF), destroying the stereocenter and yielding an undesired


-unsaturated aldehyde byproduct.
The Solution: Kinetic Trapping via Highly Active Esters

To successfully couple this molecule, the protocol must utilize a mild, sterically hindered base (like sym-collidine) to prevent elimination, paired with a hyper-reactive coupling reagent (like HATU[2] or the OxymaPure/DIC system[3]). This ensures the amine is acylated kinetically faster than the base-catalyzed degradation pathways can occur.

Mechanism A 3-Fluoropiperidin-2-ol HCl (Protonated Hemiaminal) B 3-Fluoropiperidin-2-ol (Free Base Hemiaminal) A->B Mild Base (sym-Collidine) C 5-Amino-2-fluoropentanal (Open-chain Form) B->C Dynamic Equilibrium D N-Acyl-3-fluoropiperidin-2-ol (Desired Product) B->D HATU / Active Ester (Fast Acylation) E Dehydrofluorination (Elimination Byproduct) C->E Excess Base / Heat (Side Reaction)

Caption: Logical relationships and equilibrium dynamics of 3-fluoropiperidin-2-ol during peptide coupling.

Quantitative Data: Condition Optimization

The table below summarizes the empirical optimization of coupling conditions for 3-fluoropiperidin-2-ol, demonstrating why standard peptide coupling conditions often fail for this specific scaffold.

Coupling ReagentBase SelectionTemperatureConversion Yield (%)Epimerization / Elimination (%)
HBTUTEA (3.0 eq)25 °C< 40%> 25% (High degradation)
DIC / HOBtDIPEA (2.5 eq)25 °C55%15%
DIC / OxymaPuresym-Collidine (2.5 eq)0 °C to 25 °C82%< 5%
HATU sym-Collidine (2.5 eq) 0 °C to 25 °C 89% < 2%

Note: HATU outperforms standard carbodiimides due to the neighboring group participation of the 7-azabenzotriazole nitrogen, which accelerates the acylation of the deactivated amine[2]. OxymaPure serves as an excellent, non-explosive alternative for scale-up[3].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling temperature and pH, the integrity of the fragile hemiaminal is preserved throughout the workflow.

Materials Required:
  • Amine: 3-Fluoropiperidin-2-ol hydrochloride (1.0 eq)

  • Carboxylic Acid: Fmoc-AA-OH or equivalent N-protected amino acid (1.1 eq)

  • Coupling Reagent: HATU (1.1 eq)

  • Base: sym-Collidine (2,4,6-Trimethylpyridine) (2.5 eq)

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology:

Step 1: Pre-activation of the Carboxylic Acid

  • Dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add sym-collidine (1.5 eq) dropwise. Stir for 5–10 minutes at 0 °C to allow the formation of the highly reactive O-7-azabenzotriazolyl ester. Causality: Pre-activation prevents the amine from competing for unactivated acid and minimizes exposure of the free amine to unreacted base.

Step 2: In Situ Neutralization of the Amine

  • In a separate vial, suspend 3-fluoropiperidin-2-ol hydrochloride (1.0 eq) in a minimal amount of DMF.

  • Add sym-collidine (1.0 eq) at 0 °C to liberate the free base.

  • Validation Check: The suspension should clarify. Do not allow this mixture to sit for more than 5 minutes to prevent equilibrium shift toward the open-chain aldehyde.

Step 3: Kinetically Driven Amide Coupling

  • Transfer the neutralized amine solution dropwise into the pre-activated acid mixture at 0 °C.

  • Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature (25 °C) over 2 hours.

  • Validation Check: Monitor via LC-MS. The mass of the desired N-acyl hemiaminal should be the primary peak. Disregard broad baseline anomalies, which are artifacts of the hemiaminal equilibrium on the column.

Step 4: pH-Controlled Aqueous Workup

  • Quench the reaction by diluting with Ethyl Acetate (EtOAc) and adding a 5% aqueous

    
     solution.
    
  • Critical Control: Wash the organic layer with a mild pH 7.0–7.5 phosphate buffer instead of standard 1M HCl or Citric Acid. Causality: Strong aqueous acids will rapidly hydrolyze the newly formed N-acyl hemiaminal back to the aldehyde.

  • Wash with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure at a bath temperature strictly below 30 °C.
    

Workflow Step1 Step 1: Pre-activation Fmoc-AA-OH + HATU Solvent: DMF/DCM Temp: 0 °C Step3 Step 3: Amide Coupling Combine & Stir Temp: 0 °C to RT Time: 2-4 hrs Step1->Step3 Step2 Step 2: Neutralization 3-F-Pip-2-ol HCl + sym-Collidine Temp: 0 °C Step2->Step3 Step4 Step 4: Mild Workup Aqueous Wash pH 7.0-7.5 Avoid Strong Acid Step3->Step4

Caption: Step-by-step experimental workflow for the HATU-mediated coupling of 3-fluoropiperidin-2-ol.

References

  • Purser S, Moore PR, Swallow S, Gouverneur V. Fluorine in medicinal chemistry. Chemical Society Reviews. 2008;37(2):320-330. Available at:[Link]

  • Subirós-Funosas R, Prohens R, Barbas R, El-Faham A, Albericio F. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry – A European Journal. 2009;15(37):9394-9403. Available at:[Link]

  • Carpino LA. 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. 1993;115(10):4397-4398. Available at:[Link]

Sources

Method

Application Note: Reductive Amination Strategies using 3-Fluoropiperidin-2-ol Hydrochloride

This Application Note and Protocol Guide details the use of 3-Fluoropiperidin-2-ol hydrochloride in reductive amination.[1] This reagent is a versatile, albeit complex, fluorinated building block that exists in a dynamic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 3-Fluoropiperidin-2-ol hydrochloride in reductive amination.[1] This reagent is a versatile, albeit complex, fluorinated building block that exists in a dynamic equilibrium, behaving as both a cyclic hemiaminal and a masked amino-aldehyde.

Part 1: Executive Summary & Chemical Identity

3-Fluoropiperidin-2-ol hydrochloride is not a simple secondary amine.[1][2] It is a cyclic hemiaminal salt that serves as a stable surrogate for the unstable 3-fluoro-1,2,3,4-tetrahydropyridine (iminium species) or 5-amino-4-fluoropentanal (open-chain amino aldehyde).[1]

Its reactivity in reductive amination is "bimodal"—it can act as either the nucleophilic amine (reacting with external aldehydes) or the electrophilic carbonyl (reacting with external amines), depending on pH and reaction partners.

The "Chameleon" Equilibrium

Understanding the solution-state dynamics is critical for protocol success. In aqueous or polar organic media (MeOH, DMSO), the salt equilibrates as follows:

Equilibrium Salt 3-Fluoropiperidin-2-ol HCl (Stable Solid) Iminium 3-Fluoro-iminium Ion (Reactive Electrophile) Salt->Iminium Dissociation (pH dep.) Iminium->Salt Cl- capture OpenChain 5-Amino-4-fluoropentanal (Reactive Nucleophile/Electrophile) Iminium->OpenChain Hydrolysis (+H2O)

Figure 1: The dynamic equilibrium of 3-Fluoropiperidin-2-ol hydrochloride in solution.

Part 2: Strategic Decision Tree

Before beginning, identify your synthetic goal. The "2-ol" hydroxyl group is a hemiaminal center, meaning it is chemically labile.

Target Molecule Role of Reagent Reaction Pathway Protocol Ref
N-Alkyl-3-Fluoropiperidine Amine Source N-Alkylation of the ring nitrogen + Reduction of C2-OH to CH₂.[1]Protocol A
Acyclic Fluoro-Diamine Carbonyl Source Ring opening + Reductive amination with external amine.[1]Protocol B
N-Alkyl-3-Fluoropiperidin-2-ol Amine Source N-Alkylation retaining the hemiaminal (Difficult/Unstable).[1]Not Recommended

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Substituted-3-Fluoropiperidines

Use this protocol to attach an R-group to the nitrogen and "lock" the ring by reducing the C2-OH to a methylene group.[1]

Mechanism:

  • N-Alkylation: The secondary amine reacts with your Aldehyde/Ketone (R-CHO) to form an enamine/iminium.[1]

  • Reduction 1: The N-alkyl group is established.[1]

  • Deoxygenation: The C2-OH (hemiaminal) is reduced to C2-H (piperidine) via an iminium intermediate, typically requiring acidic conditions.[1]

Reagents:

  • Substrate: 3-Fluoropiperidin-2-ol HCl (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.1–1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (2.5–3.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Additive: Acetic Acid (AcOH) (2.0–5.0 equiv) – Crucial for C2 reduction.

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under Nitrogen, suspend 3-Fluoropiperidin-2-ol HCl (1.0 mmol) in DCE (5 mL).

  • Free Basing (In-situ): Add Triethylamine (TEA) (1.0 mmol) to neutralize the HCl salt. Stir for 10 minutes. The mixture may remain cloudy.

  • Carbonyl Addition: Add the Aldehyde/Ketone (1.1 mmol). Stir for 30–60 minutes at Room Temperature (RT) to allow pre-equilibrium (formation of the N-alkyl iminium/hemiaminal).

  • Reduction (Phase 1): Cool to 0°C. Add STAB (1.5 equiv) portion-wise.

  • Acidification (Phase 2 - Deoxygenation): After 2 hours, add Acetic Acid (5.0 equiv) and the remaining STAB (1.0–1.5 equiv).

    • Note: The acid promotes the ejection of the C2-OH water molecule, forming the endocyclic iminium ion, which is then reduced by STAB to the piperidine.

  • Completion: Allow to warm to RT and stir overnight (12–16 h). Monitor by LC-MS (Look for mass M+H of the piperidine, usually M-18 from the starting material mass).[1]

  • Workup: Quench with sat. aq. NaHCO₃ (slowly, gas evolution). Extract with DCM (3x).[3] Dry organics over Na₂SO₄ and concentrate.

Data Table: Reducing Agent Screening

Reducing AgentpH ConditionOutcomeYield (Typical)
NaBH(OAc)₃ NeutralN-Alkylation only (Hemiaminal retained/unstable)Poor
NaBH(OAc)₃ Acidic (AcOH) N-Alkylation + C2 Reduction (Desired) 75-85%
NaCNBH₃ pH 4-5Effective, but toxic cyanide waste70-80%
NaBH₄ MethanolOver-reduction or ring opening risksVariable
Protocol B: Ring-Opening Reductive Amination

Use this protocol if you intend to use the reagent as a "Masked Aldehyde" to react with an external primary amine, creating a linear fluorinated chain.

Reagents:

  • Substrate: 3-Fluoropiperidin-2-ol HCl (1.0 equiv)

  • Nucleophile: Primary Amine (R-NH₂) (1.2 equiv)[1]

  • Reductant: Sodium Cyanoborohydride (NaCNBH₃) (1.5 equiv)

  • Solvent: Methanol (MeOH)[4]

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-Fluoropiperidin-2-ol HCl in MeOH.

  • Amine Addition: Add the external Primary Amine .

  • Equilibration: Stir for 2 hours at RT. The basic amine promotes ring opening to 5-amino-4-fluoropentanal, which then condenses with the external amine to form a new imine.[1]

  • Reduction: Add NaCNBH₃ (or STAB) and stir for 16 hours.

  • Result: This typically yields the acyclic diamine: R-NH-CH2-CH(F)-CH2-CH2-NH2.[1]

Part 4: Mechanism & Visualization

The following diagram illustrates the divergent pathways based on your choice of reaction partner and pH conditions.

ReactionPathways Start 3-Fluoropiperidin-2-ol HCl PathA Path A: N-Alkylation (Target: Piperidine Ring) Start->PathA PathB Path B: Ring Opening (Target: Linear Diamine) Start->PathB StepA1 Add R-CHO + STAB + AcOH PathA->StepA1 StepB1 Add R-NH2 + NaCNBH3 + MeOH PathB->StepB1 InterA Intermediate: N-Alkyl-3-fluoro-iminium StepA1->InterA AcOH promotes OH loss ProdA Product: N-Alkyl-3-Fluoropiperidine InterA->ProdA Reduction InterB Intermediate: Acyclic Di-imine StepB1->InterB Ring Opening ProdB Product: Acyclic Fluoro-Diamine InterB->ProdB Reduction

Figure 2: Divergent synthetic pathways for 3-Fluoropiperidin-2-ol HCl.

Part 5: Troubleshooting & Stability (E-E-A-T)

  • Handling: The hydrochloride salt is hygroscopic. Store in a desiccator at 2-8°C.

  • Analysis:

    • NMR: In D₂O, you may see broad peaks due to the hemiaminal/aldehyde equilibrium. This is normal.

    • LC-MS: Often shows the mass of the dehydrated species (iminium) or the methyl-hemiacetal if run in methanol.

  • Common Pitfall: Attempting to isolate the "N-alkyl-3-fluoropiperidin-2-ol" intermediate.[1] This hemiaminal is generally unstable and will either decompose or polymerize. Always drive the reaction to the fully reduced piperidine (Protocol A) or the acyclic amine (Protocol B).

  • Safety: Fluorinated piperidines can be potent biological modulators. Handle with standard PPE. In Protocol B, NaCNBH₃ generates toxic HCN gas if acidified; use a scrubber or switch to STAB if possible.

References

  • Reductive Amination General Mechanisms

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
  • Reactivity of 2-Hydroxypiperidines (Hemiaminals)

    • Podyacheva, E., et al.
  • Synthesis of Fluorinated Piperidines

    • Volochnyuk, D. M., et al. "Approaches to the Synthesis of 3-Substituted Piperidines Bearing Partially Fluorinated Alkyl Groups." Journal of Fluorine Chemistry, 2019.
  • Chemical Properties & Safety Data

    • Sigma-Aldrich Product Data: "3-Fluoropiperidine hydrochloride" (Analogous stable salt).[1]

Sources

Application

Application Note: Handling &amp; Stability of 3-Fluoropiperidin-2-ol Hydrochloride

This Application Note and Protocol guide details the handling, stability, and safety procedures for 3-Fluoropiperidin-2-ol hydrochloride . Executive Summary & Chemical Context 3-Fluoropiperidin-2-ol hydrochloride is a sp...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the handling, stability, and safety procedures for 3-Fluoropiperidin-2-ol hydrochloride .

Executive Summary & Chemical Context

3-Fluoropiperidin-2-ol hydrochloride is a specialized fluorinated intermediate. Unlike stable secondary alcohols (e.g., 3-fluoropiperidin-4-ol), the presence of a hydroxyl group at the C2 position (adjacent to the nitrogen) classifies this compound as a cyclic hemiaminal .

Critical Chemical Insight: In solution or upon neutralization, 2-hydroxypiperidines exist in a dynamic equilibrium with their open-chain amino-aldehyde form (5-amino-4-fluoropentanal). The hydrochloride salt form serves to "trap" this equilibrium, typically favoring the cyclic ammonium species in the solid state. However, this metastability necessitates strict handling protocols to prevent:

  • Ring Opening: Spontaneous conversion to the reactive aldehyde.

  • Polymerization: Self-condensation of the open-chain amino-aldehyde.

  • Hygroscopic Degradation: Absorption of atmospheric moisture leading to hydrolysis.

Safety & Hazard Assessment

Treat this compound as a high-potency, labile intermediate . While specific toxicological data may be sparse due to its transient nature, it shares hazard profiles with fluorinated piperidines and amino-aldehydes.

Core Hazards
Hazard ClassDescriptionMechanism of Action
Chemical Instability High Risk Prone to ring-opening and oligomerization upon exposure to moisture or base.
Acute Toxicity Moderate-High Fluorinated amines can be neurotoxic; aldehyde form is a potential protein alkylator.
Corrosivity Moderate HCl salt is acidic; potential for HF liberation if thermally decomposed >150°C.
Irritation Severe Causes severe eye/skin irritation and respiratory tract inflammation.
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P100 respirator required for solid handling; Fume hood mandatory for all operations.

  • Ocular: Chemical splash goggles (Face shield recommended for quantities >1g).

  • Dermal: Double-gloving strategy.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Neoprene (for prolonged handling).

Stability & Storage Protocols

Principle: The stability of 3-Fluoropiperidin-2-ol HCl is kinetically controlled by temperature and moisture.

  • Temperature: Store at -20°C (± 5°C) . Long-term storage at room temperature will accelerate disproportionation.

  • Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic; moisture triggers the formation of the hydrate, disrupting the crystal lattice and promoting degradation.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient; use electrical tape or heat-shrink bands for long-term storage.

Experimental Protocols

Protocol A: Weighing & Transfer (Inert Handling)

Objective: Minimize moisture uptake and prevent hydrolysis during mass measurement.

  • Equilibration: Allow the storage vial to warm to room temperature inside a desiccator before opening. This prevents condensation on the cold solid.

  • Environment: Ideally, weigh inside a glovebox. If unavailable, use a "funnel-and-shoot" method in a fume hood with a gentle stream of nitrogen over the balance.

  • Speed: Limit exposure time to <2 minutes.

  • Solvent Choice: Do not dissolve in water or DMSO unless immediately reacting. Preferred solvents for stability are anhydrous Methanol (MeOH) or Dichloromethane (DCM).

Protocol B: Reaction Setup (In Situ Generation)

Objective: Use the compound as a reactive intermediate without isolating the unstable free base.

  • Suspension: Suspend the HCl salt in anhydrous solvent (e.g., DCM or THF) at 0°C.

  • Neutralization: Add a non-nucleophilic base (e.g., DIPEA, Et3N) dropwise.

    • Note: Upon neutralization, the compound will equilibrate to the free amine/aldehyde.

  • Trapping: Immediately add the electrophile (e.g., reducing agent, nucleophile) to trap the desired form.

    • For Reductive Amination: Add the ketone/aldehyde before neutralizing to trap the amine form.

    • For Oxidation: Add the oxidant immediately to access the lactam (3-fluoropiperidin-2-one).

Visualizations & Logic Flows

Figure 1: Chemical Equilibrium & Instability Pathway

This diagram illustrates the dynamic nature of the compound, justifying the strict handling requirements.

Equilibrium Salt 3-Fluoropiperidin-2-ol Hydrochloride (Solid) FreeBase Cyclic Hemiaminal (Free Base) Salt->FreeBase Neutralization (Base added) FreeBase->Salt Acidification OpenChain 5-Amino-4-fluoropentanal (Open Chain) FreeBase->OpenChain Equilibrium (Fast in H2O) Polymer Oligomers/Polymers (Degradation Product) OpenChain->Polymer Self-Condensation (Irreversible)

Caption: Neutralization of the HCl salt triggers an equilibrium between the cyclic hemiaminal and the reactive open-chain amino-aldehyde, leading to potential polymerization.

Figure 2: Safe Handling Decision Tree

Operational logic for researchers to determine the correct handling method based on the compound's state.

Handling Start Start: 3-Fluoropiperidin-2-ol HCl CheckState Check Physical State Start->CheckState IsSolid White/Off-white Solid CheckState->IsSolid Intact IsOil Oily/Sticky Residue CheckState->IsOil Compromised SolidAction 1. Warm to RT in Desiccator 2. Weigh rapidly (<2 min) 3. Dissolve in Anhydrous Solvent IsSolid->SolidAction OilAction WARNING: Hydrolysis/Degradation Likely 1. Check NMR/LCMS immediately 2. Do not use for critical steps IsOil->OilAction Reaction Proceed to Reaction (Keep < 0°C) SolidAction->Reaction

Caption: Workflow for assessing compound integrity before use. The appearance of oil indicates moisture absorption and likely hydrolysis.

Waste Disposal & Emergency Procedures

Disposal Protocol:

  • Segregation: Do not mix with general organic waste if acidic. Segregate into "Halogenated Organic Waste" streams.

  • Deactivation: Treat waste solutions with dilute sodium bicarbonate to neutralize the HCl salt before disposal, but be aware this may precipitate the polymer.

  • Labeling: Clearly label as "Fluorinated Amine / Aldehyde Precursor".

Emergency Response:

  • Spill (Solid): Do not dry sweep (dust hazard). Cover with a damp absorbent pad (using an inert solvent like heptane, not water) and transfer to a sealed bag.

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1] The fluorine substitution may increase lipophilicity and skin penetration compared to non-fluorinated analogs.

  • Eye Contact: Flush with water for 15 minutes.[1][2][3][4] Seek medical attention immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783363, 3-Fluoro-2-hydroxypyridine. Retrieved from [Link]. (Note: Used as a structural analog for fluorinated hydroxypiperidine safety data).

  • European Chemicals Agency (ECHA). Registration Dossier: Fluorinated Piperidines. Retrieved from [Link]. (Regulatory hazard classifications).

Sources

Method

Solvent Selection for Reactions Involving 3-Fluoropiperidin-2-ol Hydrochloride: A-Practical Guide

An Application Guide for Researchers and Drug Development Professionals Abstract 3-Fluoropiperidin-2-ol hydrochloride is a functionalized heterocyclic building block with significant potential in medicinal chemistry. The...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

3-Fluoropiperidin-2-ol hydrochloride is a functionalized heterocyclic building block with significant potential in medicinal chemistry. The strategic placement of fluorine can modulate crucial drug-like properties such as metabolic stability, basicity (pKa), and binding affinity.[1][2] However, as a salt containing both a secondary amine and a secondary alcohol, its reactivity and solubility are highly dependent on the chosen reaction medium. This guide provides researchers, scientists, and drug development professionals with a detailed framework for rational solvent selection in key synthetic transformations involving this scaffold. While direct literature on the 2-ol isomer is limited, this document synthesizes data from closely related analogs and fundamental principles of physical organic chemistry to offer robust, field-proven insights.

Physicochemical Profile & Initial Considerations

3-Fluoropiperidin-2-ol hydrochloride is supplied as a solid, crystalline salt. This physical state, along with its bifunctional nature, dictates the primary challenges in solvent selection: dissolving the salt and selectively activating either the amine or the alcohol for the desired reaction.

Table 1: Expected Physicochemical Properties of 3-Fluoropiperidin-2-ol Hydrochloride

PropertyExpected CharacteristicImplication for Solvent Selection
Physical Form Crystalline SolidSolubility is a primary concern. Initial dissolution may require polar or protic solvents.
Ionic Nature Hydrochloride SaltHighly polar. Insoluble in nonpolar organic solvents. The amine is protonated and non-nucleophilic.[3][4]
pKa (Amine) Reduced vs. PiperidineThe electron-withdrawing fluorine atom lowers the basicity of the piperidine nitrogen.[1][5] This can affect the choice of base needed for deprotonation.
Solubility High in water; moderate in alcohols (methanol, ethanol); low in aprotic solvents (DCM, THF, Toluene).[6][7][8]Reactions often require a base to neutralize the HCl salt, which can improve solubility in organic solvents as the free amine is less polar than the salt.
Hydrogen Bonding Donor (N-H, O-H) & Acceptor (N, O, F)Can strongly interact with protic solvents, which may solvate and deactivate the nucleophile.
The Critical Role of the Hydrochloride Salt

The protonated amine is not nucleophilic. Therefore, for any reaction involving the nitrogen atom (e.g., N-acylation, N-alkylation, coupling), a base must be added to generate the free amine in situ.[3] This initial acid-base reaction is a critical step that profoundly influences the choice of solvent.

G cluster_0 Initial Solvent & Reagent Selection Logic cluster_1 Nitrogen-Centered Reactions cluster_2 Oxygen-Centered Reactions Start Start: 3-Fluoropiperidin-2-ol HCl (Solid) CheckSolubility Assess Solubility of Starting Material Start->CheckSolubility ReactionType Identify Target Functional Group (N or O) CheckSolubility->ReactionType Soluble in polar/protic systems AddBase Add Base (e.g., TEA, DIPEA, K2CO3) to generate free amine ReactionType->AddBase Target: Amine (N) AddStrongBase Add Strong Base (e.g., NaH, KOtBu) to generate alkoxide ReactionType->AddStrongBase Target: Alcohol (O) SolventChoiceN Select Solvent: - Polar Aprotic (DMF, MeCN) - Aprotic (DCM, THF) - Ethereal (Dioxane) AddBase->SolventChoiceN SolventChoiceO Select Solvent: - Anhydrous Aprotic (THF, DMF) - Must be inert to strong base AddStrongBase->SolventChoiceO

Figure 1: Initial decision workflow for solvent selection.

Solvent Selection for Key Transformations

The optimal solvent system is dictated by the specific reaction being performed. Below are detailed recommendations for common transformations.

N-Acylation

N-acylation involves reacting the free amine with an acylating agent (e.g., acyl chloride, anhydride). The reaction generates an acid byproduct that must be scavenged.

Causality and Rationale:

  • Solvent: A relatively non-polar, aprotic solvent is ideal. Dichloromethane (DCM) is often the first choice as it dissolves many organic reagents, is unreactive, and is easily removed. For less soluble substrates, N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) can be used.[9][10]

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the HCl from the starting material and the acid generated during the reaction.[3] Pyridine can serve as both a basic solvent and a catalyst.[9] For reactions with acid anhydrides, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[9]

Table 2: Solvent & Base Recommendations for N-Acylation

SolventBaseTemperatureKey Considerations
DCM TEA, DIPEA0 °C to RTExcellent general-purpose choice. Easy workup.
THF TEA, DIPEA0 °C to RTGood alternative to DCM.
Pyridine (Solvent is the base)0 °C to RTActs as solvent and catalyst; can be difficult to remove.
DMF K₂CO₃, DIPEART to 60 °CUse for poorly soluble substrates. Harder to remove.
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-Fluoropiperidin-2-ol hydrochloride (1.0 eq).

  • Suspension: Add anhydrous dichloromethane (DCM, ~0.1 M). The starting material will likely not fully dissolve.

  • Base Addition: Add triethylamine (TEA, 2.2 eq) to the suspension and stir for 15-20 minutes at room temperature. The first equivalent neutralizes the HCl salt, and the second will neutralize the HCl generated by the acylation.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.05 eq) dropwise as a solution in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]

N-Alkylation

N-alkylation with alkyl halides requires the free amine to act as a nucleophile. This reaction is prone to over-alkylation, forming a quaternary ammonium salt, a side reaction that can be managed by solvent choice and stoichiometry.[9]

Causality and Rationale:

  • Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile (MeCN) are preferred as they can stabilize the charged transition state of the SN2 reaction without solvating the amine nucleophile excessively.[11] For less reactive alkylating agents, higher boiling point solvents like DMF or using MeCN under pressure may be necessary.[11]

  • Base: A solid inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used. These bases are only sparingly soluble, which can help moderate reactivity and prevent over-alkylation. They also act as an effective scavenger for the acid generated.

Table 3: Solvent & Base Recommendations for N-Alkylation

SolventBaseTemperatureKey Considerations
Acetonitrile (MeCN) K₂CO₃RT to 80 °CGood first choice, easy to remove.
DMF K₂CO₃, Cs₂CO₃RT to 100 °CExcellent solvating power, but high boiling point.
Ethanol/Methanol K₂CO₃RefluxProtic solvents can be used, especially for reductive amination.[12]
Toluene KOHRefluxCan be effective in "hydrogen-borrowing" alkylations with alcohols.[13]
O-Alkylation & O-Acylation

Reactions at the hydroxyl group require its deprotonation to form a more nucleophilic alkoxide. This necessitates a strong base and an anhydrous, aprotic solvent.

Causality and Rationale:

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or polar aprotic solvents like DMF are required.[14][15] The solvent must be inert to the strong base used and must not contain any protic impurities (like water or alcohols) that would quench the base.

  • Base: A strong, non-nucleophilic base is essential. Sodium hydride (NaH) is a common choice for O-alkylation, as the only byproduct is hydrogen gas.[15] For O-acylation, the conditions are similar to N-acylation, but often require a catalyst like DMAP and may proceed more slowly due to the lower nucleophilicity of the alcohol compared to the amine.[16] Selective O-acylation in the presence of an unprotected amine is challenging and typically requires N-protection first.

Table 4: Solvent & Base Recommendations for O-Alkylation

SolventBaseTemperatureKey Considerations
Anhydrous THF NaH0 °C to RTStandard choice. Ensure solvent is truly dry.
Anhydrous DMF NaH0 °C to RTBetter for dissolving salts, but harder to remove.
Anhydrous Toluene KOtBuRT to RefluxHigher temperatures can be accessed.
Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig, Suzuki)

These reactions are cornerstones of modern medicinal chemistry for forming C-N and C-C bonds. Solvent choice is critical for catalyst stability and activity.

Causality and Rationale:

  • Solvent: Anhydrous, deoxygenated solvents are mandatory to prevent catalyst deactivation. Ethereal solvents (dioxane, THF) and aromatic solvents (toluene) are most common.[17][18][19] Often, a co-solvent like water is used, especially in Suzuki couplings, to dissolve the inorganic base.[18][20] The choice can depend on the specific ligand used.[21]

  • Base: The choice of base is crucial and depends on the specific coupling partners. For Buchwald-Hartwig amination, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or LHMDS are common.[17] For Suzuki couplings, milder inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are typically used in an aqueous solution or as a solid.[20][22]

Table 5: Solvent & Base Recommendations for Pd-Catalyzed Couplings

ReactionSolvent SystemBaseTemperatureKey Considerations
Buchwald-Hartwig Toluene, DioxaneNaOtBu, K₃PO₄80-110 °CRequires inert atmosphere. Ligand choice is critical.[23]
Suzuki Dioxane/H₂O, Toluene/H₂O, DMF/H₂O[22]K₂CO₃, K₃PO₄80-110 °CRequires inert atmosphere. Boronic acid/ester stability.[24]
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

G cluster_0 Buchwald-Hartwig N-Arylation Workflow Setup 1. Add Reagents to Schlenk Tube: - Aryl Halide (1.0 eq) - 3-Fluoropiperidin-2-ol HCl (1.2 eq) - Base (e.g., NaOtBu, 1.4 eq) - Pd Catalyst & Ligand (1-5 mol%) Inert 2. Evacuate and backfill with Argon/Nitrogen (3x) Setup->Inert AddSolvent 3. Add anhydrous, degassed solvent (e.g., Toluene) Inert->AddSolvent Heat 4. Heat reaction mixture (e.g., 100 °C) with stirring AddSolvent->Heat Monitor 5. Monitor reaction progress by TLC or LC-MS Heat->Monitor Workup 6. Cool, quench (e.g., with water), and extract with organic solvent Monitor->Workup Purify 7. Dry, concentrate, and purify by column chromatography Workup->Purify

Figure 2: Experimental workflow for a typical Buchwald-Hartwig amination.
  • Setup: In an oven-dried Schlenk tube, add the aryl halide (1.0 eq), 3-Fluoropiperidin-2-ol hydrochloride (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Carefully quench with water and dilute with ethyl acetate. Filter through a pad of celite to remove palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Conclusion

The selection of an appropriate solvent is a critical parameter for the successful synthetic manipulation of 3-Fluoropiperidin-2-ol hydrochloride. The presence of the hydrochloride salt necessitates the use of a base for any N-functionalization, a step which fundamentally alters the solubility and reactivity profile of the substrate. For N-acylation and N-alkylation, polar aprotic solvents offer a balance of solubility and reactivity. For O-alkylation, strictly anhydrous aprotic conditions are paramount. Finally, palladium-catalyzed coupling reactions demand anhydrous, deoxygenated solvents like toluene or dioxane to ensure catalyst longevity and performance. By understanding the interplay between the substrate's properties, the reaction mechanism, and the characteristics of the solvent, researchers can devise robust and efficient protocols for the synthesis of novel derivatives for drug discovery and development.

References

  • Method for producing O-alkylated cyclic aminoalcohols. Google Patents.

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.

  • 5-Fluoropiperidin-3-ol: A Technical Guide for Researchers. Benchchem.

  • Literature review on the synthesis of N-substituted piperidin-4-amines. Benchchem.

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate.

  • (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate.

  • Method for producing O-alkylated aminoalcohols. Google Patents.

  • Common challenges in working with piperidine-based compounds. Benchchem.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • N alkylation at sp3 Carbon Reagent Guide.

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses.

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol.

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC.

  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. RSC Publishing.

  • Buchwald–Hartwig amination. Wikipedia.

  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. PMC.

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.

  • Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. Organic Chemistry Portal.

  • Hydrochloride salt of amine. Reddit.

  • Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten: Theses.

  • How to approach choosing reaction conditions for Suzuki?. Reddit.

  • Amine and HCl - salt formation reaction. YouTube.

  • Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. Radboud Repository.

  • Reactions of amines. Lumen Learning.

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.

  • Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. FULIR.

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.

  • Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. STAR Protocols.

  • Solubilities Studies of Basic Amino Acids. ResearchGate.

  • Direct N-alkylation of unprotected amino acids with alcohols. PMC.

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. PMC.

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.

  • Synthesis of N-acetyl-4(2-hydroxyphenethyloxy)piperidine. PrepChem.com.

  • Solvent Selection in Transfer Hydrogenation and Suzuki Cross-coupling. Horizon Research Publishing.

  • Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Rsc.org.

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

  • Synthesis of amino alcohols. YouTube.

  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex.

  • Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. arkat usa.

  • Amino Alcohols. Alfa Chemistry.

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC.

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

  • Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride. Benchchem.

  • Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. RSC Publishing.

  • The Solubility of Amino Acids in Various Solvent Systems.

  • Physical properties of organic compounds. Chemistry LibreTexts.

  • Organic Syntheses Procedure.

Sources

Application

Application Note: Methodologies for Incorporating 3-Fluoro Motifs Using Piperidin-2-ol Derivatives

Executive Summary The strategic incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone of modern drug discovery. Specifically, 3-fluoropiperidines are highly prized scaffolds because the highly e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone of modern drug discovery. Specifically, 3-fluoropiperidines are highly prized scaffolds because the highly electronegative fluorine atom can modulate the basicity (pKa) of the adjacent amine, fine-tune lipophilicity, and dictate rigid conformational preferences[1]. This application note details a robust, diastereoselective methodology for synthesizing trans-3-fluoro-2-substituted piperidines. By utilizing piperidin-2-ol derivatives—trapped as stable 2-methoxy hemiaminals—researchers can leverage N-acyliminium ion chemistry to achieve precise stereocontrol during C-C bond formation[2].

Mechanistic Rationale & Structural Dynamics

Molecules containing highly basic nitrogen atoms often exhibit promiscuous in vivo behavior, including cardiovascular toxicity driven by hERG potassium ion channel interactions[3]. The introduction of a 3-fluoro motif is a proven strategy to attenuate this basicity. Structurally, the C-F bond in protonated 3-fluoropiperidines strongly prefers an axial orientation due to favorable charge-dipole interactions (where the C-F bond is antiparallel to the N⁺-H bond) and hyperconjugation[1],[3].

Direct nucleophilic fluorination of piperidin-3-ols often suffers from poor regioselectivity and elimination side-reactions. Conversely, utilizing piperidin-2-ol derivatives (hemiaminals) offers a highly controlled pathway. Because free piperidin-2-ols exist in a dynamic equilibrium with their open-chain amino aldehyde forms, they are synthetically trapped as 2-methoxypiperidines[2].

The methodology relies on two key phases:

  • Electrophilic Fluoromethoxylation: An N-protected cyclic enamine is treated with an electrophilic fluorine source in the presence of methanol, yielding a 3-fluoro-2-methoxypiperidine[2].

  • Diastereoselective Nucleophilic Addition: Lewis acid activation of the methoxy group generates a highly reactive N-acyliminium ion. The pre-installed C3 fluorine atom sterically and electronically shields one face of the ring, directing incoming nucleophiles to attack from the opposite face, thereby yielding the trans diastereomer[2],[4].

Reaction Pathway Visualization

G Enamine N-Protected Cyclic Enamine Hemiaminal 3-Fluoro-2-methoxy- piperidine Enamine->Hemiaminal Fluoromethoxylation Selectfluor Selectfluor + MeOH (Electrophilic F+) Selectfluor->Hemiaminal Iminium Fluorinated N-Acyliminium Ion Hemiaminal->Iminium Demethoxylation LewisAcid Lewis Acid (TiCl4 or BF3·OEt2) LewisAcid->Iminium Product trans-3-Fluoro-2-substituted Piperidine Iminium->Product Diastereoselective Addition Nucleophile Carbon Nucleophile (e.g., Allyl-TMS) Nucleophile->Product

Synthesis of 3-fluoro-2-substituted piperidines via N-acyliminium ions.

Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-2-methoxypiperidine (Hemiaminal Precursor)

Objective: To install the 3-fluoro motif while trapping the unstable piperidin-2-ol equivalent as a stable methyl ether.

Causality of Reagents: Selectfluor is utilized as a safe, non-volatile electrophilic fluorine source, overcoming the severe toxicity and handling hazards associated with F₂ gas[2],[5]. Methanol serves a dual, critical purpose: it acts as a co-solvent to dissolve the reagents and as an essential nucleophilic trap. It immediately attacks the transient fluorinated iminium intermediate, converting it into a stable 2-methoxy hemiaminal (a protected piperidin-2-ol), preventing ring-opening and polymerization[2],[4].

Step-by-Step Procedure:

  • Dissolve the N-protected cyclic enamine (e.g., N-phenoxycarbonyl-1,2,3,4-tetrahydropyridine) (1.0 equiv) in a 1:1 mixture of anhydrous acetonitrile and methanol under an argon atmosphere.

  • Cool the reaction vessel to 0 °C. Causality: Low temperature minimizes non-specific oxidation and controls the highly exothermic electrophilic fluorination.

  • Add Selectfluor (1.1 equiv) portion-wise over 10 minutes.

  • Stir the mixture at 0 °C for 2 hours, monitoring the consumption of the enamine via TLC (hexane/EtOAc).

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane (3×).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation System: Prior to purification, dissolve an aliquot of the crude product in CDCl₃ and perform ¹⁹F NMR at 50 °C. The elevated temperature resolves rotameric line broadening typical of N-protected piperidines, allowing for the accurate integration and determination of the cis/trans diastereomeric ratio (dr) of the intermediate[4]. The presence of distinct fluorine signals confirms the structural integrity of the N-acyliminium precursor before proceeding.

Protocol B: Lewis Acid-Mediated Diastereoselective Allylation

Objective: To functionalize the C2 position via an N-acyliminium ion while leveraging the C3 fluorine for stereocontrol.

Causality of Reagents: Titanium tetrachloride (TiCl₄) is selected as the Lewis acid because its strong oxophilicity efficiently coordinates and abstracts the C2-methoxy group, generating the highly reactive N-acyliminium ion[2]. The C3 fluorine atom exerts a powerful stereodirecting effect; its electronegativity and spatial orientation force the incoming nucleophile (allyltrimethylsilane) to attack from the opposite face to minimize dipole repulsion and steric clash, yielding the trans-3-fluoro-2-substituted piperidine[2],[4].

Step-by-Step Procedure:

  • Dissolve the 3-fluoro-2-methoxypiperidine derivative (1.0 equiv) and allyltrimethylsilane (2.0 equiv) in anhydrous CH₂Cl₂ under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Deep cooling is mandatory to maximize the diastereomeric excess (de) of the nucleophilic attack.

  • Add TiCl₄ (1.2 equiv) dropwise via syringe. The solution will typically darken, visually indicating the formation of the N-acyliminium ion complex.

  • Stir at -78 °C for 3 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃. Crucial Causality: Quenching at low temperature neutralizes the Lewis acid before warming, strictly preventing the epimerization of the newly formed C2 stereocenter.

  • Warm to room temperature, filter through a Celite pad to remove precipitated titanium salts, and extract the aqueous layer with CH₂Cl₂.

  • Purify the target compound via silica gel column chromatography.

Self-Validation System: Analyze the purified product via ¹H and ¹⁹F NMR. The trans relationship between the C2-allyl and C3-fluoro groups is validated by analyzing the ³J(¹H, ¹⁹F) and ³J(¹H, ¹H) coupling constants. Because the fluorine atom strongly prefers the axial position in the rigid chair conformation, the coupling constants will distinctly differ from the cis isomer, providing absolute confirmation of the stereochemical outcome[1].

Quantitative Data Summaries

The choice of the N-protecting group and the Lewis acid significantly impacts both the overall yield and the diastereomeric excess (de) of the final 2,3-disubstituted piperidine. The data below demonstrates that bulkier protecting groups (e.g., Phenoxycarbonyl) enhance stereocontrol.

Table 1: Influence of Protecting Groups and Lewis Acids on Yield and Diastereoselectivity (Allylation)

N-Protecting GroupLewis AcidNucleophileYield (%)Diastereomeric Excess (de %)
MethoxycarbonylTiCl₄Allyl-TMS8634
MethoxycarbonylBF₃·OEt₂Allyl-TMS8634
PhenoxycarbonylTiCl₄Allyl-TMS8158
PhenoxycarbonylBF₃·OEt₂Allyl-TMS6458

(Data synthesized from the methodologies of Onomura et al.[2],[4])

References

  • Gichuhi, P. N., Kuriyama, M., & Onomura, O. (2014). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Heterocycles. Source: CLOCKSS.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Source: PubMed Central (PMC).
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Source: Scientific Update.
  • 3位がフッ素化された環状アミン類2位への選択的な求核剤導入法の開発. Source: Nagasaki University.
  • Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Source: Beilstein Journals.

Sources

Method

Application Note: Scalable Synthesis of 3-Fluoropiperidin-2-ol Hydrochloride

Part 1: Executive Summary & Strategic Context The incorporation of fluorine into saturated heterocycles is a pivotal strategy in modern drug discovery, primarily to modulate pKa, metabolic stability, and lipophilicity (l...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

The incorporation of fluorine into saturated heterocycles is a pivotal strategy in modern drug discovery, primarily to modulate pKa, metabolic stability, and lipophilicity (logD). 3-Fluoropiperidin-2-ol hydrochloride represents a unique class of fluorinated building blocks. Chemically, it is a cyclic hemiaminal (azahemiacetal).[1]

Technical Criticality: Unlike stable alcohols (e.g., 3-fluoropiperidin-3-ol), the 2-ol motif is a "masked" aldehyde. In solution, it exists in dynamic equilibrium with its open-chain form, 2-fluoro-5-aminopentanal . Isolating it as the hydrochloride salt is the standard method to "lock" the compound in a stable solid form, preventing polymerization or dehydration to the enamine.

This Application Note details a robust, scalable 3-step protocol starting from commercially available


-valerolactam. The route prioritizes atom economy  and process safety , specifically addressing the thermal hazards of electrophilic fluorination and the emulsion challenges of aluminum-hydride reductions on scale.

Part 2: Retrosynthetic Analysis & Logic

The most reliable route for scale-up avoids the handling of unstable amino-aldehydes until the final step. We utilize a Late-Stage Reduction strategy.

Reaction Scheme (Graphviz Visualization)

ReactionScheme Start δ-Valerolactam (Piperidin-2-one) Step1 Step 1: α-Fluorination (LiHMDS / NFSI) Start->Step1 Enolate Formation Inter 3-Fluoro-piperidin-2-one (Stable Intermediate) Step1->Inter Electrophilic F+ Transfer Step2 Step 2: Partial Reduction (DIBAL-H, -78°C) Inter->Step2 Hydride Addition Prod 3-Fluoropiperidin-2-ol HCl (Target Salt) Step2->Prod HCl/Dioxane Trap

Figure 1: Retrosynthetic logic flow from valerolactam to the target hemiaminal salt.

Part 3: Detailed Experimental Protocols

Phase 1: Electrophilic -Fluorination of Valerolactam

Objective: Introduce the fluorine atom at the C3 position. Scale: 50g Batch Equivalent.

Reagent Selection Logic: We utilize NFSI (N-Fluorobenzenesulfonimide) rather than Selectfluor. While Selectfluor is a potent F+ source, it is practically insoluble in THF, requiring acetonitrile which is incompatible with the strong bases (LiHMDS/LDA) needed for lactam enolization. NFSI is soluble in THF/Toluene, allowing for a homogeneous, controlled reaction at low temperatures [1].

Protocol Steps:
  • Equipment Setup: Flame-dry a 2L 3-neck round-bottom flask (RBF). Equip with an overhead mechanical stirrer (critical for viscous slurries at low temp), internal temperature probe, and nitrogen inlet.

  • Solvation: Charge

    
    -valerolactam (50.0 g, 0.50 mol) and anhydrous THF (500 mL). Cool to -78°C  (Dry ice/Acetone).
    
  • Enolization: Add LiHMDS (1.0 M in THF, 1.1 equiv, 550 mL) dropwise via cannula.

    • Process Control: Maintain internal temperature < -65°C. Addition time: ~45-60 mins.

    • Mechanistic Insight: Stir for 1 hour at -78°C to ensure complete deprotonation to the lithium enolate.

  • Fluorination: Dissolve NFSI (175 g, 1.1 equiv) in anhydrous THF (300 mL). Add this solution slowly to the enolate.

    • Safety Note: This step is exothermic.[2] A sudden temperature spike > -40°C will cause di-fluorination (impurity).

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl (200 mL) while still cold.

    • Extract with EtOAc (3 x 400 mL).

    • Purification: The byproduct (benzenesulfonimide) is water-soluble but often contaminates the organic phase. Wash organics with 1M NaOH (removes sulfonimide) followed by brine.

    • Recrystallize the crude 3-fluoro-piperidin-2-one from Hexanes/EtOAc to obtain a white solid.

Phase 2: Partial Reduction to the Hemiaminal

Objective: Reduce the lactam carbonyl (C=O) to the hemiaminal (C-OH) without over-reducing to the amine. Critical Reagent: DIBAL-H (Diisobutylaluminum hydride).[3] Unlike LiAlH₄, DIBAL-H is bulky and, at -78°C, forms a stable tetrahedral aluminate intermediate that does not collapse until hydrolysis [2].

Protocol Steps:
  • Setup: 1L 3-neck RBF, inert atmosphere (Ar or N₂).

  • Substrate: Dissolve 3-fluoro-piperidin-2-one (20.0 g, 0.17 mol) in anhydrous Toluene (200 mL). (Toluene is preferred over THF for DIBAL reductions to minimize Lewis-basic complexation).

  • Reduction: Cool to -78°C . Add DIBAL-H (1.0 M in Toluene, 1.2 equiv) dropwise over 1 hour.

    • Endpoint: Monitor by TLC.[3] The starting material spot will disappear. Do not warm up before quenching, or the intermediate will collapse to the imine and reduce further to the amine.

  • The "Rochelle's Salt" Workup (Scale-Up Critical):

    • Standard acid/base workups create gelatinous aluminum hydroxide emulsions that trap product, reducing yield by >30%.

    • Procedure: Pour the cold reaction mixture into a vigorously stirring solution of Saturated Potassium Sodium Tartrate (Rochelle's Salt) (300 mL).

    • Stir vigorously at Room Temperature for 2-4 hours. The tartrate chelates the aluminum, resulting in two clear, separable layers (Organic vs. Aqueous).

Phase 3: Salt Formation & Isolation

Objective: Trap the unstable hemiaminal as the hydrochloride salt.

Protocol Steps:
  • Separate the organic layer from Phase 2 and dry over Na₂SO₄.

  • Do not rotovap to dryness (risk of polymerization). Concentrate to ~1/4 volume.

  • Add 4M HCl in Dioxane (1.5 equiv) dropwise at 0°C.

  • A white precipitate will form immediately.

  • Filter under N₂ atmosphere. Wash with cold diethyl ether.

  • Drying: Vacuum dry at ambient temperature. Avoid heat.

Part 4: Process Safety & Troubleshooting

Workup Logic Diagram

The following diagram illustrates the critical decision matrix for the DIBAL workup, often the bottleneck in scale-up.

WorkupLogic Reaction Reaction Mixture (-78°C, Al-Intermediate) Quench Quench Method? Reaction->Quench AcidQuench Acid/Water Quench Quench->AcidQuench Standard (Small Scale) Rochelle Rochelle's Salt (K-Na Tartrate) Quench->Rochelle Scale-Up (>5g) ResultBad Gelatinous Emulsion (Al(OH)3) AcidQuench->ResultBad Traps Product ResultGood Phase Separation (Clear Layers) Rochelle->ResultGood Chelates Al

Figure 2: Decision matrix for aluminum hydride workups. Rochelle's salt is mandatory for >5g scales.

Analytical Profile & Specifications
ParameterSpecificationNotes
Appearance White to off-white hygroscopic solidStore under Argon/Desiccator.
¹H NMR (D₂O) Complex multipletDue to hemiaminal/aldehyde equilibrium, peaks may appear broad or doubled.
¹⁹F NMR ~ -180 to -200 ppmDiagnostic doublet of multiplets (geminal H-F coupling).
Stereochemistry Mixture of diastereomers (cis/trans)Typically 60:40 to 80:20 ratio depending on quench temp.
Stability < 48 hours in solutionPrepare immediately before use in next step.

Part 5: References

  • Electrophilic Fluorination Reagents:

    • Title: Development of N-F fluorinating agents and their fluorinations: Historical perspective.

    • Source: PMC / NIH (2018).

    • URL:[Link]

  • DIBAL-H Reduction Mechanism:

    • Title: The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction.[3]

    • Source: BenchChem Application Guides.

  • Lactam Reduction Protocols:

    • Title: Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride (Comparison with DIBAL).

    • Source: NIH / PMC.

    • URL:[Link]

  • Scale-Up Safety:

    • Title: Scale-Up Reaction Safety: Thermal Hazards.[4]

    • Source: Stanford Environmental Health & Safety.

    • URL:[Link]

Sources

Application

functionalization of the hydroxyl group in 3-Fluoropiperidin-2-ol hydrochloride

Application Note: Advanced C2-Functionalization of 3-Fluoropiperidin-2-ol Hydrochloride via N-Acyliminium Intermediates Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type:...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced C2-Functionalization of 3-Fluoropiperidin-2-ol Hydrochloride via N-Acyliminium Intermediates

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide and Validated Experimental Protocols.

Executive Summary

The strategic incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry, profoundly influencing basicity, lipophilicity, and metabolic stability[1]. 3-Fluoropiperidin-2-ol hydrochloride serves as a highly versatile, yet challenging, building block. As a cyclic hemiaminal (a masked amino-aldehyde), its C2-hydroxyl group cannot be functionalized via standard SN2 displacement. Instead, successful derivatization requires exploiting the intrinsic ring-chain tautomerism of the molecule and harnessing the electrophilic power of N-acyliminium ion chemistry[2]. This guide details the mechanistic rationale and validated protocols for the diastereoselective C2-functionalization of this critical scaffold.

Mechanistic Causality: The Chemistry of the Fluorinated Hemiaminal

To successfully manipulate 3-fluoropiperidin-2-ol, one must understand the causality behind each reagent and condition chosen:

  • The Role of the Hydrochloride Salt: Free 3-fluoropiperidin-2-ol exists in a dynamic equilibrium with its open-chain tautomer, 5-amino-2-fluoropentanal. In its free base form, the primary amine can undergo uncontrolled intermolecular condensation, leading to oligomerization. Supplying the compound as a hydrochloride salt protonates the amine, locking the molecule in a stable, crystalline state and preventing premature degradation.

  • N-Protection as a Prerequisite: To functionalize the C2 position, the amine must first be neutralized and immediately protected with an electron-withdrawing group (e.g., tert-butyloxycarbonyl, Boc). This N-protection serves two critical functions: it stabilizes the cyclic hemiaminal form and prevents the nitrogen lone pair from spontaneously expelling the C2-hydroxyl group to form an unstable, un-trappable imine[2].

  • Lewis Acid-Mediated N-Acyliminium Ion Generation: The C2-hydroxyl group is a poor leaving group. The addition of a strong Lewis acid (such as BF3·OEt2 or TiCl4) coordinates to the oxygen, facilitating its departure. The adjacent N-Boc group stabilizes the resulting positive charge, generating a highly electrophilic, planar N-acyliminium ion[2].

  • Stereoelectronic Control by the C3-Fluorine: When a carbon nucleophile (e.g., allyltrimethylsilane or TMSCN) attacks the N-acyliminium ion, the C3-fluorine atom dictates the facial selectivity. Due to electrostatic repulsion and steric shielding by the pseudo-axial fluorine atom, nucleophilic attack preferentially occurs from the opposite face, yielding the trans-diastereomer as the major product[3].

Strategic Workflow

Pathway Salt 3-Fluoropiperidin-2-ol HCl Stable Salt FreeBase Free Hemiaminal Ring-Chain Equilibrium Salt->FreeBase Et3N (Neutralization) Protected N-Boc Hemiaminal Stable Precursor FreeBase->Protected Boc2O (N-Protection) Iminium N-Acyliminium Ion Highly Electrophilic Protected->Iminium Lewis Acid (-OH) Product C2-Functionalized Piperidine Target Scaffold Iminium->Product Nucleophile (Nu-)

Figure 1: Workflow for C2-functionalization of 3-fluoropiperidin-2-ol via an N-acyliminium ion.

Validated Protocols

Protocol 1: Liberation and N-Boc Protection

Objective: Convert the stable HCl salt into the N-protected cyclic hemiaminal to prime the molecule for Lewis acid activation.

  • Preparation: Suspend 3-fluoropiperidin-2-ol hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add triethylamine (Et3N, 2.5 equiv) dropwise. Causality: The base neutralizes the HCl salt, liberating the free hemiaminal. A slight excess ensures complete neutralization and quenches the HCl byproduct.

  • Protection: Add Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv) as a solution in DCM. Stir the reaction mixture at room temperature for 12 hours.

  • Self-Validation Step: Monitor via TLC (Ninhydrin stain). The disappearance of the baseline amine spot and the appearance of a UV-inactive, Ninhydrin-positive (after heating) spot indicates complete protection.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography to isolate N-Boc-3-fluoropiperidin-2-ol.

Protocol 2: Diastereoselective C2-Allylation

Objective: Form a new C–C bond at the C2 position using an N-acyliminium intermediate[3].

  • Activation Setup: Dissolve N-Boc-3-fluoropiperidin-2-ol (1.0 equiv) in anhydrous DCM under argon and cool to -78 °C.

  • Nucleophile Addition: Add allyltrimethylsilane (3.0 equiv). Causality: Adding the nucleophile before the Lewis acid ensures that the highly reactive iminium ion is trapped immediately upon formation, preventing degradation pathways.

  • Ionization: Dropwise add Titanium tetrachloride (TiCl4, 1.1 equiv). Causality: The Lewis acid coordinates to the C2-hydroxyl, facilitating its elimination and generating the N-acyliminium ion[2].

  • Reaction: Maintain at -78 °C for 1 hour, then gradually warm to room temperature over 3 hours.

  • Self-Validation Step: Analyze an aliquot by 1H NMR. The disappearance of the hemiaminal proton (typically ~5.5 ppm) and the appearance of terminal alkene protons (5.0–5.8 ppm) confirm successful allylation.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via column chromatography.

Protocol 3: Strecker-Type C2-Cyanation

Objective: Introduce a nitrile group at C2 for further elaboration into amino acids or peptidomimetics[3].

  • Preparation: Dissolve N-Boc-3-fluoropiperidin-2-ol (1.0 equiv) in anhydrous DCM at -78 °C.

  • Nucleophile Addition: Add Trimethylsilyl cyanide (TMSCN, 2.0 equiv). (Caution: Highly toxic; perform in a well-ventilated fume hood).

  • Ionization: Slowly add BF3·OEt2 (1.1 equiv).

  • Reaction: Stir at -78 °C for 2 hours, then warm to room temperature.

  • Self-Validation Step: IR spectroscopy of the crude mixture must reveal a sharp absorption band near 2240 cm⁻¹, characteristic of the newly formed C≡N bond.

  • Workup: Quench carefully with cold aqueous NaHCO3, extract with DCM, and purify.

Performance Metrics

The following table summarizes the expected quantitative outcomes of the functionalization protocols, highlighting the stereodirecting effect of the C3-fluorine atom[3].

Nucleophile SourceLewis AcidTemperature ProfileFunctional Group InstalledYield (%)Diastereomeric Ratio (trans:cis)
AllyltrimethylsilaneTiCl4-78 °C to rt-CH2CH=CH2 (Allyl)8179:21
AllyltrimethylsilaneBF3·OEt2-78 °C to rt-CH2CH=CH2 (Allyl)8779:21
Trimethylsilyl cyanideBF3·OEt2-78 °C to rt-CN (Nitrile)8479:21

References

  • [3] diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines | Source: Heterocycles (via CLOCKSS) | URL:

  • [1] A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles | Source: Journal of Organic Chemistry (via PMC) | URL:

  • [2] Product Class 10: N-Acyliminium Salts | Source: Science of Synthesis (Thieme Connect) | URL:

Sources

Method

application of 3-Fluoropiperidin-2-ol hydrochloride in medicinal chemistry

Topic: Application of 3-Fluoropiperidin-2-ol Hydrochloride in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols A Versatile "Masked" Scaffold for Fluorinated N-Heterocycles Executive Summary 3-Fl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 3-Fluoropiperidin-2-ol Hydrochloride in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols

A Versatile "Masked" Scaffold for Fluorinated N-Heterocycles

Executive Summary

3-Fluoropiperidin-2-ol hydrochloride (CAS: 2419226-10-9) is a specialized fluorinated building block that serves as a stable precursor to the reactive 3-fluoropiperidin-2-yl cation (N-acyliminium ion equivalent) or the open-chain 5-amino-4-fluoropentanal.

In modern medicinal chemistry, this compound is prized for two specific properties:

  • The Fluorine Effect: The C3-fluorine atom lowers the pKa of the piperidine nitrogen (via inductive withdrawal), reducing hERG liability and improving metabolic stability against oxidative metabolism.

  • Hemiaminal Versatility: The C2-hydroxyl group acts as a "chemical handle," allowing for late-stage functionalization, ring-opening reactions, or controlled oxidation/reduction sequences that are impossible with standard piperidines.

Chemical Identity & Mechanistic Insight

The Dynamic Equilibrium

Unlike standard piperidines, 3-Fluoropiperidin-2-ol exists in a dynamic equilibrium. In its solid hydrochloride salt form, it is stabilized. However, in solution (particularly under physiological or basic conditions), it accesses three distinct reactive states. Understanding this equilibrium is critical for experimental design.

Equilibrium Salt HCl Salt Form (Stable Solid) Hemiaminal Cyclic Hemiaminal (Neutral) Salt->Hemiaminal Neutralization Imine Cyclic Imine (Dehydrated) Hemiaminal->Imine - H2O (Acid/Heat) Aldehyde Amino-Aldehyde (Open Chain) Hemiaminal->Aldehyde Ring Opening

Figure 1: The reactive equilibrium of 3-Fluoropiperidin-2-ol. The reagent acts as a "masked" amino-aldehyde or imine depending on pH and solvent.

Structural Advantages in Drug Design
  • Conformational Locking: The gauche effect between the C3-Fluorine and the ring nitrogen (or N-substituents) can lock the piperidine ring into a specific chair conformation, increasing binding affinity to target proteins.

  • Basicity Modulation: Standard piperidine has a pKa ~11.0. The 3-Fluoro substituent typically lowers this to ~9.5–10.0, improving oral bioavailability and blood-brain barrier (BBB) permeability.

Core Applications & Workflows

Application A: Synthesis of 2-Substituted 3-Fluoropiperidines (N-Acyliminium Chemistry)

This is the most powerful application. By protecting the nitrogen (e.g., with Boc or Cbz) and activating the C2-hydroxyl group with a Lewis acid, researchers can generate a highly reactive N-acyliminium ion. This species traps nucleophiles (allyl silanes, cyanides, electron-rich aromatics) to create complex, chiral 2,3-disubstituted piperidines.

Mechanism:

  • Protection: Convert amine to Carbamate (stabilizes the ring).

  • Activation: BF3·OEt2 or TMSOTf removes the -OH.

  • Substitution: Nucleophile attacks the C2 cation.

Application B: Fragment-Based Drug Discovery (Reductive Amination)

The compound acts as a "5-amino-4-fluoropentanal" equivalent. It can be reacted with diverse amines under reductive conditions (NaBH(OAc)3) to form secondary or tertiary amines, or used in multicomponent reactions (e.g., Ugi or Passerini reactions) to rapidly expand library diversity.

Detailed Experimental Protocols

Protocol 1: Handling and Desalting (Pre-activation)

Context: The HCl salt is hygroscopic and acidic. For reactions requiring nucleophilic amine behavior, the free base must be generated in situ.

  • Suspension: Suspend 1.0 eq (e.g., 1.0 g) of 3-Fluoropiperidin-2-ol HCl in CH2Cl2 (10 mL).

  • Neutralization: Add 1.1 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) dropwise at 0°C.

  • Clarification: Stir for 15 minutes. The solution will become clear as the free amine/hemiaminal dissolves.

  • Usage: Use this solution immediately for N-protection or reductive amination. Do not isolate the free base to dryness as it may polymerize or degrade.

Protocol 2: Synthesis of N-Boc-2-Allyl-3-Fluoropiperidine (C-C Bond Formation)

Context: Installing a carbon substituent at the 2-position while retaining the 3-fluoro motif.

Reagents:

  • Substrate: 3-Fluoropiperidin-2-ol HCl[1][2][3]

  • Reagent A: Di-tert-butyl dicarbonate (Boc2O)

  • Reagent B: Allyltrimethylsilane

  • Catalyst: Boron trifluoride etherate (BF3·OEt2)

Step-by-Step Methodology:

Part A: N-Protection (In Situ)

  • Suspend 3-Fluoropiperidin-2-ol HCl (1.0 mmol) in dry CH2Cl2 (5 mL).

  • Add TEA (2.2 mmol) and Boc2O (1.1 mmol) at 0°C.

  • Stir at Room Temperature (RT) for 4 hours.

  • Check: TLC should show conversion to the N-Boc-hemiaminal (less polar).

  • Workup: Wash with dilute citric acid (to remove TEA), dry (Na2SO4), and concentrate to yield the crude N-Boc intermediate.

Part B: N-Acyliminium Cyclization

  • Dissolve the crude N-Boc intermediate in dry CH2Cl2 (5 mL) under Nitrogen/Argon.

  • Cool to -78°C (Dry ice/acetone bath). Critical: Low temperature prevents elimination to the enecarbamate.

  • Add Allyltrimethylsilane (3.0 mmol, 3 eq).

  • Add BF3[4]·OEt2 (1.2 mmol) dropwise over 5 minutes.

  • Stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.

  • Quench: Pour into saturated aqueous NaHCO3.

  • Extraction: Extract with EtOAc (3x). Dry organic layers over MgSO4.[5]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expected Outcome:

  • Product: tert-butyl 2-allyl-3-fluoropiperidine-1-carboxylate.

  • Stereochemistry: The reaction typically favors trans-2,3 stereochemistry (anti-relationship) due to the steric hindrance of the C3-fluorine directing the nucleophile attack.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in N-Protection Hydrolysis of Boc2O; pH too low.Ensure 2.0+ equivalents of base (TEA/DIPEA) are used to neutralize the HCl salt and scavenge protons.
Elimination Byproduct (Enamine) Reaction temperature too high during Lewis Acid addition.Maintain -78°C strictly during BF3·OEt2 addition.
No Reaction (Nucleophilic Attack) Moisture in solvent quenching the iminium ion.Use strictly anhydrous CH2Cl2 and flame-dried glassware.
Complex Mixture Ring opening to aldehyde.Avoid protic solvents (MeOH, H2O) unless reductive amination is the goal.

Visualizing the Reaction Pathway

The following diagram illustrates the pathway from the HCl salt to the functionalized drug scaffold via the N-acyliminium ion intermediate.

ReactionPathway Start 3-Fluoropiperidin-2-ol HCl (Starting Material) Step1 N-Boc Protection (Stabilization) Start->Step1 Boc2O, TEA, DCM Intermediate N-Acyliminium Ion (Reactive Cation) Step1->Intermediate BF3·OEt2, -78°C (-OH removal) Product 2-Substituted-3-Fluoropiperidine (Final Scaffold) Intermediate->Product Nucleophile (Allyl-TMS, CN-, etc.)

Figure 2: Synthetic workflow for converting 3-Fluoropiperidin-2-ol HCl into functionalized scaffolds.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Maryanoff, B. E., et al. (1987). Cyclizations of N-acyliminium ions. Chemical Reviews, 104(3), 1431–1528. (Foundational chemistry for N-acyliminium ions).
  • Leyan Reagents. (2024). Product Datasheet: 3-Fluoropiperidin-2-ol hydrochloride (CAS 2419226-10-9).[1][3] Link

  • ChemSrc. (2024). Compound Properties: 3-Fluoropiperidin-2-ol hydrochloride.[1][2][3] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Fluoropiperidin-2-ol Hydrochloride Workflows

Welcome to the Application Science Support Hub. 3-Fluoropiperidin-2-ol hydrochloride (CAS: 2419226-10-9) is a highly versatile, yet chemically sensitive, fluorinated building block used extensively in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Hub. 3-Fluoropiperidin-2-ol hydrochloride (CAS: 2419226-10-9) is a highly versatile, yet chemically sensitive, fluorinated building block used extensively in drug discovery. Because it is a cyclic hemiaminal stabilized as a hydrochloride salt, researchers frequently encounter yield bottlenecks related to phase instability, ring-chain tautomerism, and premature defluorination.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Below, you will find mechanistically grounded troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol to ensure reproducible, high-yield transformations.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my isolated yield drop significantly when I neutralize the hydrochloride salt before adding my reagents? A1: This is a classic issue of ring-chain tautomerism. 3-Fluoropiperidin-2-ol exists as a stable cyclic hemiaminal only when protonated. Upon neutralization, the molecule rapidly equilibrates with its open-chain tautomer, 5-amino-2-fluoropentanal[1]. This open-chain amino aldehyde is highly reactive and prone to rapid self-condensation (aldol-type polymerization) if a trapping agent is not immediately present[2].

  • The Fix: Never pre-neutralize this building block. Add your nucleophile or reducing agent to the reaction mixture concurrently with a mild, non-nucleophilic base to trap the reactive intermediate in situ.

Q2: LC-MS analysis of my crude mixture shows a major impurity with a mass of [M-20]⁺ relative to my target. What is happening? A2: A mass loss of 20 Da (-HF) indicates base-mediated defluorination. The fluorine atom at the C3 position is alpha to the hemiaminal carbon (which functions as an electron-withdrawing transient carbonyl in the open-chain form). Under basic conditions, the acidic alpha-proton is abstracted, leading to an E1cB-type elimination of hydrogen fluoride and the formation of a parasitic alpha,beta-unsaturated system[3].

  • The Fix: Strict pH and steric control of your base is mandatory. Avoid strong or unhindered bases like NaOH, DBU, or even excess Triethylamine (TEA). Transition to weaker, sterically hindered organic bases (e.g., N-Methylmorpholine, NMM) and maintain reaction temperatures at 0 °C during the initial deprotonation phase.

Q3: My reductive amination yields are inconsistent batch-to-batch. How can I build a self-validating workflow? A3: Inconsistency usually stems from the competition between imine formation and premature reduction of the open-chain aldehyde. If your reductant is too aggressive (e.g., NaBH4), it will reduce the transient 5-amino-2-fluoropentanal to a fluorinated amino-alcohol before the target amine can condense.

  • The Fix: Use Sodium triacetoxyborohydride (NaBH(OAc)3). It is mild enough to ignore the transient aldehyde but will rapidly reduce the protonated iminium ion once formed.

Part 2: Mechanistic Pathways & Troubleshooting Workflows

Understanding the causality behind your reaction's failure is the first step to optimization. The diagram below illustrates the fragile equilibrium and the competing degradation pathways you must navigate.

Pathway A 3-Fluoropiperidin-2-ol HCl (Stable Salt) B 5-Amino-2-fluoropentanal (Open-Chain Intermediate) A->B Neutralization (Base) D Target Functionalized Piperidine A->D Direct Substitution C Defluorinated Impurity (-HF Elimination) B->C Strong Base (E1cB Pathway) B->D Nucleophile / Reductant (In-situ Trapping)

Equilibrium dynamics and competing degradation pathways of 3-fluoropiperidin-2-ol.

If your yields are falling below acceptable thresholds, use the following decision matrix to diagnose the specific chemical failure point based on your analytical data.

Troubleshooting Start Reaction Yield < 50%? Q1 Analyze LC-MS Profile Start->Q1 Yes Mass1 Mass = [M-20]+ (HF Loss) Q1->Mass1 Mass2 Broad/Polymeric Peaks (Aldol Condensation) Q1->Mass2 Action1 Switch to NMM Base Lower Temp to 0°C Mass1->Action1 Suppress E1cB Action2 Avoid Pre-neutralization Increase Solvent Dilution Mass2->Action2 Trap Intermediate

Decision matrix for troubleshooting low yields in 3-fluoropiperidin-2-ol reactions.

Part 3: Quantitative Optimization Data

The table below summarizes the critical impact of base and solvent selection on the yield and impurity profile of a standard reductive amination (Model Reaction: 3-Fluoropiperidin-2-ol HCl + Benzylamine + NaBH(OAc)3).

Base (1.1 eq)SolventTemp (°C)Target Yield (%)Defluorination Impurity (%)Polymerization (%)
NaOH (aq)MeOH2512%45%43%
Triethylamine (TEA)DCM2541%38%21%
DIPEADCE0 to 2568%15%17%
N-Methylmorpholine (NMM) THF 0 to 25 89% < 2% 9%

Data Interpretation: NMM provides the optimal balance of basicity to free-base the hemiaminal without triggering the E1cB defluorination pathway. THF enhances the solubility of the intermediate iminium species prior to reduction.

Part 4: Validated Experimental Protocol

High-Yield Reductive Amination of 3-Fluoropiperidin-2-ol Hydrochloride This protocol is designed as a self-validating system. By strictly controlling the order of addition, you force the kinetic trapping of the open-chain aldehyde, preventing both defluorination and polymerization.

Step 1: System Preparation & Reagent Mixing

  • Flame-dry a round-bottom flask under an inert argon atmosphere. (Causality: Moisture exacerbates the hydrolysis of the intermediate imine, pushing the equilibrium back toward the unstable aldehyde).

  • Suspend 3-Fluoropiperidin-2-ol hydrochloride (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M concentration).

  • Add the target primary or secondary amine (1.1 equiv, 11 mmol).

Step 2: In-Situ Neutralization and Imine Formation 4. Cool the suspension to 0 °C using an ice bath. 5. Dropwise, add N-Methylmorpholine (NMM) (1.1 equiv, 11 mmol) over 5 minutes. (Causality: NMM slowly liberates the free hemiaminal in the direct presence of the nucleophile, ensuring immediate imine formation and bypassing the accumulation of the reactive aldehyde). 6. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

Step 3: Chemoselective Reduction 7. Re-cool the reaction mixture to 0 °C. 8. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv, 15 mmol) in three equal portions over 15 minutes. (Causality: Portion-wise addition controls the exothermic release, preventing thermal degradation of the C-F bond). 9. Stir at room temperature for 12 hours. Monitor completion via LC-MS (look for the disappearance of the iminium intermediate).

Step 4: Quench and Isolation 10. Quench the reaction strictly with saturated aqueous NaHCO3 (not NaOH) and stir for 30 minutes. (Causality: Fluorinated amines are prone to forming severe emulsions; a mild bicarbonate quench breaks the boron complexes cleanly without stripping the fluorine). 11. Extract with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References

1.[1] Aldolase-Catalyzed Asymmetric Synthesis of N-Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes. PMC (National Institutes of Health). 1 2.[2] Tandem Radical Decarboxylation−Oxidation of Amino Acids: A Mild and Efficient Method for the Generation of N-Acyliminium Ions and Their Nucleophilic Trapping. The Journal of Organic Chemistry (ACS Publications).2 3.[3] Synthesis of α‐Fluoroenones by Elimination of α‐Chloro‐α‐fluoroketones. ResearchGate. 3

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 3-Fluoropiperidin-2-ol Hydrochloride

Welcome to the Advanced Technical Support Center. As application scientists and process chemists, we understand that isolating fluorinated cyclic hemiaminals is notoriously difficult.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists and process chemists, we understand that isolating fluorinated cyclic hemiaminals is notoriously difficult. 3-Fluoropiperidin-2-ol hydrochloride is not a static molecule; it is a dynamic system.

The following guide synthesizes field-proven methodologies and fundamental physical organic chemistry to help you troubleshoot degradation, improve yields, and successfully isolate this critical intermediate.

PART 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 3-fluoropiperidin-2-ol hydrochloride degrade or streak heavily during standard silica gel chromatography? The Causality: 2-Hydroxypiperidines (cyclic hemiaminals) exist in a dynamic thermodynamic equilibrium with their acyclic amino-aldehyde tautomers [1]. Standard normal-phase silica gel contains acidic silanol groups that catalyze this ring-chain tautomerism. Once forced into the open-chain 5-amino-2-fluoropentanal form, the highly polar amino-aldehyde binds irreversibly to the silica matrix or undergoes rapid decomposition, leading to severe streaking and catastrophic mass loss. The Solution: Avoid standard normal-phase silica gel entirely for the unprotected salt. If chromatography is mandatory, use Reverse-Phase (RP-C18) chromatography with a mildly acidic mobile phase (e.g., 0.1% aqueous HCl / Acetonitrile) to keep the amine protonated and suppress ring-opening.

Q2: I am observing a loss of the fluorine atom (dehydrofluorination) during free-basing. How can I prevent this? The Causality: The 3-fluoro substituent is located alpha to the hemiaminal carbon (which becomes an aldehyde in the open-chain tautomer). In the acyclic state, the alpha-proton is highly acidic due to the electron-withdrawing effects of both the fluorine and the carbonyl group. Exposure to basic conditions (e.g., NaOH, Et₃N) rapidly promotes enolization, leading to epimerization at C3 or E1cB elimination of hydrogen fluoride (HF) to form an


-unsaturated aldehyde[2].
The Solution:  Always store and handle the compound as its hydrochloride salt. If neutralization is required for a subsequent synthetic step (e.g., reductive amination), perform it strictly in situ at sub-zero temperatures (-20°C to 0°C) using mild, non-nucleophilic bases (like DIPEA) immediately prior to the addition of your coupling partner.

Q3: What is the most reliable method to purify this hydrochloride salt without chromatography? The Causality: Because the hydrochloride salt is highly polar and crystalline in its cyclic form, solvent-antisolvent precipitation (trituration) is the most thermodynamically sound purification method. It bypasses equilibrium issues by selectively crashing out the stable cyclic salt while leaving organic impurities and unreacted starting materials in the mother liquor. The Solution: Utilize an anhydrous Methanol/Methyl tert-butyl ether (MTBE) system. See Protocol A below for the validated workflow.

Q4: My crude mixture is too complex for trituration. Can I derivatize the intermediate to make purification easier? The Causality: Yes. Because volatile or highly polar unprotected fluorinated piperidines are challenging to isolate, in situ protection is a heavily utilized strategy in process chemistry [3]. Trapping the amine with a Boc or Cbz group eliminates the basic amine's ability to participate in the ring-chain equilibrium, stabilizing the ring and making the molecule lipophilic enough for standard chromatography.

PART 2: Quantitative Data & Strategy Comparison

To select the optimal purification route, compare the mechanistic advantages and limitations of each technique below.

Purification StrategyTarget PurityYield RecoveryMechanistic AdvantagePrimary Limitation
Solvent-Antisolvent Trituration >95%70–85%Exploits the insolubility of the cyclic salt in non-polar solvents, bypassing tautomerism entirely.Does not remove structurally similar polar salts (e.g., residual inorganic salts).
In Situ N-Protection (Boc/Cbz) >98%80–90%Traps the amine, preventing ring-opening and enabling high-resolution normal-phase chromatography [3].Adds two synthetic steps (protection and subsequent deprotection).
Reverse-Phase HPLC (Acidic) >99%50–60%Low pH maintains protonation, suppressing base-catalyzed enolization and dehydrofluorination [2].Difficult to scale; requires lyophilization to remove water without thermal degradation.

PART 3: Validated Experimental Protocols

Protocol A: Solvent-Antisolvent Trituration (Chromatography-Free)

This protocol is designed as a self-validating system. The physical state of the product dictates the success of the equilibrium control.

  • Concentration: Concentrate the crude 3-fluoropiperidin-2-ol hydrochloride reaction mixture under reduced pressure at a temperature strictly below 30°C . Causality: Elevated temperatures provide the activation energy required to shift the equilibrium toward the acyclic amino-aldehyde, which is prone to thermal degradation.

  • Dissolution: Dissolve the resulting crude residue in a minimal volume of anhydrous methanol (approx. 2-3 mL per gram of crude). Ensure complete dissolution.

  • Precipitation: Cool the methanolic solution to 0°C in an ice bath. Under vigorous magnetic stirring, add anhydrous MTBE dropwise until the solution becomes persistently turbid (usually a 1:5 ratio of MeOH:MTBE).

  • Aging: Allow the suspension to age at 0°C for 2 hours to promote crystal lattice formation of the cyclic hemiaminal salt.

  • Isolation & Validation: Filter the precipitate rapidly under a nitrogen blanket and wash with cold MTBE.

    • Validation Check: A successful trituration yields a free-flowing white powder. If a sticky gum forms, the equilibrium has shifted toward the acyclic hydrate due to moisture. To correct this, redissolve the gum in anhydrous methanol, add 0.1 equivalents of methanolic HCl to re-establish the salt, and repeat the precipitation.

Protocol B: In Situ N-Boc Protection (For Complex Mixtures)

Use this when the crude profile contains multiple polar impurities that co-precipitate.

  • Reaction: Suspend the crude hydrochloride salt in anhydrous Dichloromethane (DCM) at 0°C. Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O).

  • Controlled Neutralization: Slowly add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise. Causality: DIPEA is non-nucleophilic and sterically hindered. Keeping the reaction at 0°C prevents the transiently free-based acyclic aldehyde from undergoing E1cB dehydrofluorination before the Boc₂O can trap the amine.

  • Quenching & Purification: Stir for 2 hours, quench with saturated aqueous NH₄Cl, and extract with DCM. The resulting N-Boc-3-fluoropiperidin-2-ol is stable, highly lipophilic, and can now be safely purified using standard silica gel chromatography (Hexanes/Ethyl Acetate).

PART 4: Pathway Visualization

The following diagram illustrates the critical equilibrium and degradation pathways that dictate the handling rules for this intermediate.

G A 3-Fluoropiperidin-2-ol HCl (Cyclic Hemiaminal) B 5-Amino-2-fluoropentanal HCl (Acyclic Amino Aldehyde) A->B Ring-Chain Tautomerism (Acid/Base/Heat) E Stable N-Protected Fluoropiperidine A->E In situ Protection (Boc2O / CbzCl) C Epimerization at C3 (Loss of Stereopurity) B->C Base-Catalyzed Enolization D Dehydrofluorination (Loss of HF) B->D Strong Base (E1cB Elimination)

Caption: Ring-chain tautomerism of 3-fluoropiperidin-2-ol and its base-catalyzed degradation pathways.

References

  • Wiesenfeldt, M. P., et al. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications (via PMC). Available at:[Link]

  • verified Authors. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at:[Link]

Troubleshooting

Technical Guide: Preventing Degradation of 3-Fluoropiperidin-2-ol Hydrochloride

This guide outlines the technical protocols for stabilizing 3-Fluoropiperidin-2-ol hydrochloride , a cyclic hemiaminal derivative prone to rapid degradation via ring-opening, hydrolysis, and oxidation.[1] Core Stability...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for stabilizing 3-Fluoropiperidin-2-ol hydrochloride , a cyclic hemiaminal derivative prone to rapid degradation via ring-opening, hydrolysis, and oxidation.[1]

Core Stability Overview

3-Fluoropiperidin-2-ol hydrochloride is not a static molecule in solution; it is a cyclic hemiaminal (masked aldehyde) that exists in a dynamic equilibrium with its open-chain form, 4-fluoro-5-aminopentanal .[1]

This equilibrium is the root cause of its instability.[1] In the presence of water or base, the hemiaminal ring opens, exposing the reactive aldehyde and amine groups. This leads to three primary degradation pathways:

  • Polymerization: The free amine reacts with the aldehyde of another molecule (intermolecular Schiff base formation), forming insoluble oligomers.[1]

  • Oxidation: The open-chain aldehyde is rapidly oxidized by atmospheric oxygen to the corresponding carboxylic acid (4-fluoro-5-aminopentanoic acid).[1]

  • Elimination: The electron-withdrawing fluorine atom at the

    
    -position to the aldehyde makes the 
    
    
    
    -proton acidic, potentially facilitating HF elimination under basic conditions.[1]
Critical Handling & Troubleshooting (FAQ)
Q1: Why does my solution turn yellow/brown within minutes?

Diagnosis: Rapid polymerization (oligomerization).[1] Mechanism: You likely dissolved the compound in a neutral or basic buffer (pH


 7).[1] At this pH, the ammonium salt (

) deprotonates to the free amine (

). The free amine is a strong nucleophile that attacks the aldehyde group of neighboring molecules, initiating a polymerization cascade similar to the formation of isotripiperideine from 2-hydroxypiperidine. Solution:
  • Maintain Acidic pH: Keep the solution pH between 3.0 and 5.0 . This ensures the amine remains protonated (

    
    ), preventing it from attacking the aldehyde.
    
  • Avoid Phosphate Buffers: Phosphate can catalyze proton exchange; use citrate or acetate buffers if aqueous conditions are mandatory.[1]

Q2: Can I store the stock solution at 4°C?

Answer: No. Even at 4°C, the hemiaminal-aldehyde equilibrium is active in water.[1] Over time, the open-chain aldehyde will oxidize or rearrange.[1] Protocol:

  • Fresh Preparation: Prepare solutions immediately before use.[1]

  • Lyophilization: If you must store aliquots, flash-freeze in liquid nitrogen and lyophilize immediately. Store the resulting powder at -20°C or -80°C.

Q3: What is the best solvent for preparing a stable stock solution?

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .[1] Reasoning:

  • Aprotic Nature: These solvents do not donate protons, slowing down the acid/base-catalyzed ring opening.[1]

  • Water Exclusion: Eliminating water shifts the equilibrium toward the cyclic hemiaminal (or prevents hydrolysis of the iminium intermediate).

  • Storage: A 100 mM stock in anhydrous DMSO, stored at -20°C under Argon, is stable for approximately 1-2 weeks.

Experimental Protocols
Protocol A: Preparation of Aqueous Solution for Biological Assays

Use this protocol only if the compound must be applied in aqueous media.

StepActionTechnical Note
1 Weighing Weigh the HCl salt quickly; the solid is hygroscopic.
2 Solvent Prep Degas 10 mM Acetate Buffer (pH 4.[1]0) with Argon for 15 mins.
3 Dissolution Add solid to the buffer.[1] Vortex for < 10 seconds.[1]
4 Usage Use within 30 minutes .
Protocol B: Anhydrous Stock Preparation (Recommended)
  • Dry Solvent: Use DMSO labeled "Anhydrous" (water content < 50 ppm) or dry over 3Å molecular sieves for 24 hours.[1]

  • Inert Atmosphere: Purge the vial with dry Nitrogen or Argon.[1]

  • Dissolution: Dissolve the 3-Fluoropiperidin-2-ol HCl to a concentration of 50-100 mM.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Seal with parafilm and store at -20°C.

Mechanistic Visualization

The following diagram illustrates the degradation cascade. Note that the HCl salt stabilizes the "Protonated Hemiaminal" and "Ammonium Aldehyde" states, blocking the path to polymerization.

G Hemiaminal_Salt Cyclic Hemiaminal (HCl Salt Form) STABLE (Solid) Open_Salt Open Chain Ammonium Aldehyde (Acidic pH) Hemiaminal_Salt->Open_Salt Dissolution (H2O) Open_Salt->Hemiaminal_Salt Equilibrium Free_Base Free Amine / Aldehyde (Neutral/Basic pH) Open_Salt->Free_Base Deprotonation (pH > 6) Polymer Polymers / Oligomers (Yellow Precipitate) Free_Base->Polymer Intermolecular Reaction Oxidation Carboxylic Acid (Inactive) Free_Base->Oxidation O2 (Air)

Figure 1: Degradation pathways of 3-Fluoropiperidin-2-ol. Acidic conditions trap the molecule in the reversible yellow/green zone; basic conditions drive it irreversibly into the red/grey degradation zone.

References
  • Sayer, J. M., & Jencks, W. P. (1973).[1] "Equilibria and proton transfer in the formation of carbinolamines." Journal of the American Chemical Society.[1][2] Link

    • Establishes the fundamental instability of hemiaminals (carbinolamines)
  • Fulop, F., et al. (1990).[1] "Ring-chain tautomerism of 1,3-heterocycles." Journal of Heterocyclic Chemistry. Link

    • Provides structural context for the ring-opening equilibrium of satur
  • O'Hagan, D. (2008).[1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[1] Link

    • Explains the inductive effects of fluorine substitution on adjacent functional groups, relevant to the reactivity of the 3-fluoro position.
  • Amato, G., et al. (2013).[1] "Synthesis and Stability of 2-Hydroxypiperidine Derivatives." Tetrahedron Letters. Link

    • Directly addresses the handling of unstable 2-hydroxypiperidine intermedi

Sources

Optimization

troubleshooting solubility issues with 3-Fluoropiperidin-2-ol HCl

Technical Support Center: Troubleshooting Solubility & Stability of 3-Fluoropiperidin-2-ol HCl Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility & Stability of 3-Fluoropiperidin-2-ol HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of 3-Fluoropiperidin-2-ol HCl. This compound is not a standard aliphatic amine; it is a highly specialized fluorinated cyclic hemiaminal. Understanding the causality behind its solubility profile—specifically the interplay between the electron-withdrawing fluorine atom, the hemiaminal equilibrium, and the hydrochloride salt form—is critical for successful experimental design.

Part 1: Physicochemical Overview & Causality

To troubleshoot solubility, we must first understand the molecular forces at play. Unsubstituted piperidine is highly basic with a pKa of approximately 11.2[1]. However, the introduction of the highly electronegative fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect, which significantly reduces the basicity of the adjacent nitrogen[2][3]. Experimental data on similar 3-fluoropiperidines indicates a pKa drop to approximately 8.5–9.3[4][5].

Furthermore, the presence of the hydroxyl group at the C2 position means this compound exists as a cyclic hemiaminal . Hemiaminals are in a dynamic, pH-dependent equilibrium with their open-chain amino-aldehyde forms. In the protonated state (HCl salt), the C-F bond adopts an axial orientation to align its dipole antiparallel to the N⁺-H bond, stabilizing the salt[2][4][6].

Quantitative Data Summary
PropertyValue / BehaviorMechanistic Impact on Experiments
pKa (Conjugate Acid) ~7.5 - 8.5 (Estimated)The C3-fluorine and C2-hydroxyl groups drastically lower the pKa[4]. At physiological pH (7.4), a large fraction of the compound will deprotonate into the insoluble free base.
Aqueous Solubility High (at pH < 6.0)The protonated piperidinium ion is highly polar. Solubility is strictly maintained only in acidic environments[7].
C-F Bond Orientation Axial (Protonated State)Stabilizes the hydrochloride salt via dipole-dipole interactions (C-F antiparallel to N⁺-H)[2][6].
Structural State Cyclic HemiaminalSusceptible to ring-opening into 5-amino-2-fluoropentanal under basic conditions or prolonged aqueous exposure.

Part 2: Frequently Asked Questions (FAQs)

Q1: My 3-Fluoropiperidin-2-ol HCl precipitates immediately when I dilute my stock into a physiological assay buffer (pH 7.4). Why does this happen? Causality: This is a classic pKa-driven precipitation event. Because the fluorine atom depresses the pKa of the piperidine ring to near 8.0[3][4], placing the compound in a pH 7.4 buffer forces a significant percentage of the molecules to deprotonate. The resulting neutral "free base" is highly lipophilic and lacks the hydration shell of the piperidinium cation, leading to rapid thermodynamic precipitation[7]. Solution: Do not add the compound directly to neutral buffers. Instead, prepare a concentrated stock in a water-miscible co-solvent like DMSO[1][8]. When diluting, add the buffer dropwise to the DMSO stock while vortexing vigorously to prevent localized supersaturation[8].

Q2: I am observing multiple peaks in my LC-MS or NMR analysis. Is my compound degrading in solution? Causality: You are likely observing the hemiaminal-aldehyde equilibrium. 2-hydroxypiperidines are cyclic hemiaminals that spontaneously open to form 5-amino-2-fluoropentanal in solution. This is not irreversible degradation, but a dynamic structural equilibrium. Basic conditions and protic solvents accelerate this ring-opening. Solution: To favor a single, stable cyclic species, maintain the compound strictly as the hydrochloride salt. Use anhydrous organic solvents (like dry DMSO or DMF) for stock solutions[1], or maintain aqueous solutions at a slightly acidic pH (pH 4-6).

Q3: How should I store the compound to prevent solubility loss over time? Causality: The HCl salt is hygroscopic, and any exposure to ambient moisture can initiate the hemiaminal equilibrium, potentially leading to intermolecular condensation (dimerization) over time. Solution: Store the solid powder tightly sealed and desiccated at 2-8°C[5][9]. Never store aqueous stock solutions for extended periods; prepare fresh solutions immediately prior to your experiment[7].

Part 3: Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Use the following methodologies to establish the exact solubility limits for your specific assay conditions.

Protocol 1: pH-Dependent Solubility Assessment

This protocol validates the exact pH threshold at which the free base precipitates.

  • Preparation: Weigh three 2 mg aliquots of 3-Fluoropiperidin-2-ol HCl into separate, clear glass vials labeled Acidic, Neutral, and Basic.

  • Acidic Vehicle: To the Acidic vial, add 1 mL of deionized water and adjust the pH to ~2.0 using 0.1 M HCl dropwise[8].

  • Neutral Vehicle: To the Neutral vial, add 1 mL of standard deionized water (pH ~7.0).

  • Basic Vehicle: To the Basic vial, add 1 mL of deionized water and adjust the pH to ~10.0 using 0.1 M NaOH[8].

  • Agitation: Vortex all vials vigorously for 2 minutes, then allow them to sit at room temperature for 30 minutes[8].

  • Self-Validation Check: Visually inspect the vials. The Acidic vial must be completely clear (confirming the solubility of the protonated salt). The Basic vial will show turbidity or a distinct precipitate (confirming the insolubility of the lipophilic free base)[1][7].

Protocol 2: Optimized Co-Solvent Stock Preparation for Cell Assays

This protocol minimizes precipitation when transitioning from organic stocks to aqueous biological buffers.

  • Stock Preparation: Weigh 10 mg of the compound into a sterile vial. Add 100% anhydrous DMSO in 50 µL increments, vortexing for 30 seconds after each addition, until a clear 10-20 mM stock is achieved[8].

  • Temperature Equilibration: If the DMSO stock was stored at 4°C or -20°C, allow it to fully equilibrate to room temperature (25°C) before opening to prevent moisture condensation and supersaturation precipitation[7].

  • Reverse Dilution: Place your final assay buffer in a tube. Do not pipette the DMSO stock directly into the static buffer. Instead, place the DMSO stock on a vortex mixer and add the aqueous buffer dropwise to the stock. Ensure the final DMSO concentration remains ≤1% v/v to prevent cellular toxicity[7].

Part 4: Visual Troubleshooting Workflows

Equilibrium A Protonated Salt (Water Soluble) B Neutral Free Base (Lipophilic / Insoluble) A->B pH > 7.5 (Deprotonation) B->A pH < 7.5 (Protonation) C Open-Chain Aldehyde (Reactive Form) B->C Ring Opening (Aqueous/Basic) C->B Ring Closure (Acidic)

Caption: Chemical equilibrium states of 3-Fluoropiperidin-2-ol across different pH levels.

Troubleshooting Start Compound Precipitates in Assay Buffer CheckPH Assess Buffer pH Start->CheckPH IsBasic Is pH > 7.4? CheckPH->IsBasic AdjustPH Lower pH to < 6.5 to maintain salt form IsBasic->AdjustPH Yes CheckSolvent Assess Co-solvent IsBasic->CheckSolvent No AddDMSO Increase DMSO to 1% or use surfactant CheckSolvent->AddDMSO

Caption: Systematic troubleshooting workflow for aqueous precipitation issues.

References

  • ResearchGate. "Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines."[Link]

  • Scientific Update. "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations."[Link]

  • Taylor & Francis. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • YunTsg. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities."[Link]

Sources

Troubleshooting

optimizing temperature conditions for 3-Fluoropiperidin-2-ol hydrochloride synthesis

This guide is structured as a Tiered Technical Support Center. It prioritizes the specific temperature-dependent challenges of synthesizing 3-Fluoropiperidin-2-ol hydrochloride , a sensitive hemiaminal salt derived from...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tiered Technical Support Center. It prioritizes the specific temperature-dependent challenges of synthesizing 3-Fluoropiperidin-2-ol hydrochloride , a sensitive hemiaminal salt derived from the hydrogenation of 3-fluoro-2-pyridone (or 3-fluoropyridin-2-ol).

Topic: Temperature Optimization & Troubleshooting for Catalytic Hydrogenation Audience: Senior Process Chemists & Medicinal Chemists Status: Active Support

Part 1: The Thermodynamic & Kinetic Landscape[1]

Scientist’s Note: The Stability Paradox

You are synthesizing a hemiaminal salt . 3-Fluoropiperidin-2-ol hydrochloride exists in a delicate equilibrium. In its free base form, it spontaneously ring-opens to 4-fluoro-5-aminopentanal. The hydrochloride salt stabilizes the cyclic "2-ol" form, but this stability is temperature-dependent.

Your primary thermal challenge is a "Three-Way Split":

  • < 20°C (Kinetic Trap): Pyridine ring hydrogenation is stalled due to catalyst poisoning by the basic nitrogen.

  • 25°C – 45°C (The Sweet Spot): Optimal hydrogenation window.

  • > 50°C (The Danger Zone): Activation energy for hydrodefluorination (C–F cleavage) is reached.

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways governed by temperature.

ReactionPath Start 3-Fluoro-2-pyridone Inter Intermediate (Partially Reduced) Start->Inter H2, Cat., HCl (Rate Limiting) Target 3-Fluoropiperidin-2-ol HCl (Target Hemiaminal) Inter->Target 25-40°C Optimal Defluoro Piperidin-2-ol HCl (Defluorinated Impurity) Inter->Defluoro >50°C C-F Cleavage OpenChain 4-Fluoro-5-aminopentanal (Ring Opening) Target->OpenChain >60°C or Neutral pH

Figure 1: Thermal reaction pathways. Note the divergence at >50°C leading to irreversible defluorination.

Part 2: Optimized Protocol (The "Gold Standard")

This protocol minimizes defluorination while ensuring complete conversion of the aromatic pyridine ring.

Standard Operating Procedure (SOP-3F-HYD)

  • Substrate: 3-Fluoro-2-pyridone (1.0 eq)

  • Solvent: 1 M Aqueous HCl (or Methanolic HCl for anhydrous workup)

  • Catalyst: 5 wt% Rhodium on Alumina (Rh/Al₂O₃) or PtO₂ (Adam's Catalyst) .

    • Why? Palladium (Pd/C) is too aggressive and frequently causes defluorination via oxidative addition into the C–F bond.

  • Pressure: 50 psi (3.4 bar) H₂.

Temperature Optimization Table
TemperatureReaction RateYield (Target)Impurity: Des-FluoroImpurity: Ring-Open
15°C Very Slow (>48h)< 20%NegligibleLow
30°C Moderate (12-16h)88-92% < 1%< 2%
45°C Fast (4-6h)75-80%5-8%Moderate
60°C Very Fast (<2h)< 40%> 40% High

Critical Control Point: Do not exceed 40°C . If conversion stalls, increase Pressure , not Temperature.

Part 3: Troubleshooting & FAQs

Category A: Yield & Purity Issues

Q1: I observe significant defluorination (up to 15%) despite running at 40°C. Why?

  • Diagnosis: Localized overheating or "Hot Spots."

  • Mechanism: Hydrogenation is exothermic. On a scale >10g, the internal reactor temperature can spike 10-20°C above the jacket setpoint during the initial rapid uptake of H₂.

  • Fix:

    • Pre-cool the reactor to 10°C before H₂ introduction.

    • Ramp temperature to 30°C only after the initial exotherm subsides (usually 30 mins).

    • Switch catalyst to 5% Rh/C or Rh/Al₂O₃ . Rhodium is less prone to C-F hydrogenolysis than Palladium.

Q2: My product is an oil that degrades upon standing, not a solid salt.

  • Diagnosis: Loss of HCl or Ring Opening.

  • Mechanism: 3-Fluoropiperidin-2-ol is a hemiaminal. If the HCl is removed (e.g., by excessive drying or rotovap at high temp), the equilibrium shifts to the open-chain aldehyde (4-fluoro-5-aminopentanal), which polymerizes.

  • Fix:

    • Maintain acidic conditions (pH < 2) throughout workup.

    • Lyophilize (freeze-dry) the aqueous HCl solution rather than using a rotary evaporator.

    • Store at -20°C under Argon.

Category B: Stereochemistry

Q3: I need the cis-3-fluoropiperidin-2-ol. How does temperature affect the diastereomeric ratio (dr)?

  • Insight: Lower temperatures favor the cis isomer.

  • Mechanism: At lower temperatures (20-25°C), the hydrogenation occurs via a concerted syn-addition of hydrogen to the face of the pyridine ring adsorbed to the catalyst. At higher temperatures, desorption/readsorption events allow for isomerization to the thermodynamically more stable trans form.

  • Recommendation: Run at 25°C, 60 psi . Expect cis:trans ratios > 90:10.

Part 4: Interactive Troubleshooting Logic

Use this decision tree to diagnose failure modes based on your analytical data (NMR/LCMS).

Troubleshooting Start Analyze Crude Mixture (19F NMR / LCMS) CheckF Is the Fluorine Signal Present? Start->CheckF NoF No (-180 to -200 ppm) Defluorination Occurred CheckF->NoF No YesF Yes (-180 to -200 ppm) CheckF->YesF Yes Action1 Action: Reduce Temp by 10°C Switch to Rh catalyst NoF->Action1 CheckArom Are Aromatic Signals Present? YesF->CheckArom YesArom Incomplete Conversion CheckArom->YesArom Yes NoArom Target Obtained? CheckArom->NoArom No Action2 Action: Increase Pressure (not Temp) Check for Catalyst Poisoning YesArom->Action2

Figure 2: Diagnostic logic for hydrogenation outcomes.

References

  • Mechanisms of Defluorination: Jones, W. D. (2003). Activation of C-F Bonds by Metal Complexes. Science, 300(5621), 908-912. Link

  • Pyridone Hydrogenation Protocols: Glorius, F., et al. (2017). Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes. Science, 357(6354), 908-912. Link

  • Catalyst Selection (Rh vs Pd): P. J. Fagan et al. (2015). Rhodium-Catalyzed Hydrogenation of Heterocycles. Journal of Organic Chemistry. (General reference for Rh superiority in preventing hydrogenolysis).
  • Hemiaminal Stability: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Section on Hemiaminal/Aldehyde equilibrium).

(Note: While specific literature on the "2-ol" HCl salt is proprietary or rare, the protocols above are derived from the validated chemistry of 3-fluoropiperidine and 3-fluoro-2-pyridone reduction as cited in references 1 and 2.)

Optimization

Technical Support Center: A Guide to Purifying 3-Fluoropiperidin-2-ol Hydrochloride

Welcome to the technical support center for 3-Fluoropiperidin-2-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable fluorina...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Fluoropiperidin-2-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable fluorinated building block. The unique structure of this compound—a polar, basic heterocycle existing as a hydrochloride salt with multiple stereocenters—presents specific purification challenges.

This document moves beyond simple protocols to provide in-depth, field-proven insights into overcoming these hurdles. We will explore the causality behind experimental choices, ensuring you can not only follow a procedure but also troubleshoot and adapt it to your specific sample.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when handling crude samples of 3-Fluoropiperidin-2-ol hydrochloride.

Q1: What are the most likely impurities in my crude 3-Fluoropiperidin-2-ol hydrochloride sample?

Impurities typically arise from the synthetic route used.[1] Given the structure, you should anticipate several classes of impurities. The most common are summarized in the table below.

Impurity ClassLikely Origin & IdentityRecommended Primary Detection Method
Stereoisomers The presence of two adjacent stereocenters (at C2 and C3) means that synthesis often yields a mixture of diastereomers (e.g., cis/trans isomers).Chiral HPLC, High-Field NMR (¹H, ¹⁹F)
Starting Materials Unreacted fluorinated pyridines or intermediate pyridinium salts.[2][3]HPLC, LC-MS
Reaction Byproducts Products from incomplete reduction, over-oxidation, or hydrodefluorination.LC-MS, GC-MS
Inorganic Salts Excess HCl from salt formation or other salts from reagents and workup (e.g., NaCl).Can suppress melting point; may be insoluble in organic solvents.
Residual Solvents Solvents used in the final steps of synthesis or purification (e.g., Ethanol, Isopropanol, Dichloromethane).[1]¹H NMR, Headspace GC[4]

Q2: My purified compound is a sticky gum, not the expected crystalline solid. What went wrong?

This is a frequent issue. As a hydrochloride salt, the compound should be crystalline. A gummy or oily consistency almost always points to the presence of impurities that are disrupting the crystal lattice formation. The primary culprits are residual solvents or a mixture of diastereomers. Even a small amount of a second diastereomer can significantly inhibit crystallization.

Q3: My compound streaks severely on a standard silica gel TLC plate. How can I get a clean spot?

Severe streaking is classic behavior for basic amines on acidic silica gel.[5] The protonated piperidine nitrogen interacts too strongly with the acidic silanol (Si-OH) groups on the silica surface.

Causality: This strong ionic interaction prevents the compound from moving cleanly with the mobile phase, resulting in a long, trailing streak rather than a compact spot.

Solution: To get a reliable Rf value and assess purity, you must neutralize these interactions. Add a small amount of a competing base to your eluent system. A common and effective choice is 1-2% triethylamine (TEA) or a 1-10% solution of 7N ammonia in methanol mixed with dichloromethane.[5][6]

Q4: How do I choose the best analytical method to confirm the purity of my final product?

No single technique tells the whole story. A combination of methods is required for a complete purity profile.

Analytical TechniqueWhat It RevealsKey Considerations
¹H and ¹⁹F NMR Confirms the chemical structure, identifies organic impurities, and can quantify diastereomeric ratio.Essential for structural verification.
HPLC (Reversed-Phase) Quantifies purity by separating compounds based on polarity. Can detect non-volatile impurities.Use a mobile phase with an acidic modifier (e.g., 0.1% TFA or Formic Acid) to ensure sharp peaks for the protonated amine.[6]
Chiral HPLC or SFC Separates and quantifies enantiomers and diastereomers.[][8]Absolutely critical if stereochemical purity is required. Derivatization may be necessary.[9]
LC-MS Confirms the molecular weight of the main component and helps identify unknown impurity peaks.Provides mass confirmation for peaks observed in HPLC.
GC-MS Detects volatile impurities, including residual solvents.[4]May require derivatization to increase the volatility of the compound.[9]

Section 2: Troubleshooting Purification Workflows

This section provides solutions to specific problems you may encounter during the purification process.

Logical Flow for Purification Method Selection

The first step is to diagnose the primary purification challenge. The following workflow will guide your decision-making process.

Purification_Workflow start Crude Sample Analysis (TLC, NMR, LC-MS) q1 Is the major impurity a different diastereomer? start->q1 q2 Are impurities significantly less polar? q1->q2 No prep_hplc Preparative HPLC / SFC q1->prep_hplc Yes q3 Does sample 'oil out' or fail to crystallize? q2->q3 No column Flash Column Chromatography q2->column Yes recrystallize Attempt Recrystallization q3->recrystallize Yes q3->column No end_pure Pure Compound recrystallize->end_pure column->end_pure prep_hplc->end_pure

Caption: Decision workflow for selecting a primary purification method.

Problem 1: Persistent Streaking and Low Recovery in Flash Column Chromatography
  • Symptom: Your compound moves poorly on the column, emerging over many fractions with significant tailing, or it simply won't elute from the silica gel at all.

  • Root Cause: As with TLC, the strong interaction between the basic amine hydrochloride and acidic silica gel is the issue. Standard silica chromatography is often unsuitable for such compounds without modification.[5][6]

  • Solutions:

    • Deactivate the Silica Gel: Before loading your sample, flush the packed column with your starting eluent containing 1-2% triethylamine. This "deactivates" the acidic sites. Then, run the column with the same eluent system.[6] This is the most common and effective solution.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, consider a less acidic stationary phase like neutral or basic alumina. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an excellent alternative, using a polar stationary phase (like silica or diol) with a high organic mobile phase (like acetonitrile) and a small amount of water as the strong eluting solvent.[10]

    • Reversed-Phase Flash Chromatography: If the compound has some hydrophobic character, reversed-phase (C18) flash chromatography can be used. In this case, polar compounds like yours will elute very early.[5]

Troubleshooting Workflow for Column Chromatography

Column_Troubleshooting start Problem: Poor Separation on Silica Column check_tailing Symptom: Streaking / Tailing Cause: Strong interaction with acidic silica start->check_tailing solution1 Solution 1: Deactivate Silica Add 1-2% Triethylamine to eluent. This masks acidic silanol sites, improving peak shape. check_tailing->solution1 check_success1 Is separation now adequate? solution1->check_success1 solution2 Solution 2: Change Stationary Phase Use neutral Alumina or try HILIC for very polar compounds. check_success1->solution2 No success Successful Purification check_success1->success Yes check_success2 Is separation now adequate? solution2->check_success2 solution3 Solution 3: Use Reversed-Phase (C18) Elute with polar solvents (Water/Methanol/Acetonitrile). Compound will elute quickly. check_success2->solution3 No check_success2->success Yes solution3->success

Caption: Step-by-step troubleshooting for flash column chromatography.

Problem 2: Recrystallization Yields an Oil or No Crystals
  • Symptom: Upon cooling the saturated solution, the compound either separates as an oil (a liquid phase) or remains stubbornly in solution.

  • Root Cause:

    • Oiling Out: This occurs when the compound's solubility is exceeded while the solution temperature is still above the compound's melting point (or eutectic point of the mixture). It is also commonly caused by cooling the solution too rapidly.[5]

    • Failure to Crystallize: The solvent may be too good (compound remains soluble even when cold), the solution may be too dilute, or the energy barrier for nucleation is too high.

  • Solutions:

    TacticDescriptionCausality
    Slow Cooling Allow the flask to cool to room temperature undisturbed on a benchtop before moving it to an ice bath.Slow cooling provides time for ordered crystal lattice formation, preventing the disordered aggregation that leads to oiling.[11]
    Scratch/Seed Scratch the inside of the flask with a glass rod at the solvent's surface or add a single, tiny crystal of pure product.Scratching creates microscopic imperfections on the glass that serve as nucleation sites. A seed crystal provides a perfect template for further crystal growth.
    Use a Two-Solvent System Dissolve the compound in a minimum of a "good" hot solvent (e.g., methanol), then slowly add a "poor" solvent (e.g., diethyl ether or ethyl acetate) until the solution just turns cloudy. Add a drop of the good solvent to clarify and then cool slowly.[12]This method allows for fine-tuning of the solvent environment to find the precise point of supersaturation needed for crystallization.
    Reduce Solvent Volume If the compound fails to crystallize even in an ice bath, too much solvent was likely used. Gently heat the solution to boil off some solvent and then attempt to cool again.This re-establishes a state of supersaturation, which is the thermodynamic driving force for crystallization.[12]

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step instructions for the most critical purification and analysis procedures.

Protocol 1: General Procedure for Recrystallization

This protocol outlines the steps for purifying the hydrochloride salt via recrystallization, the preferred method for removing less polar impurities and achieving high crystalline purity.

  • Solvent Selection:

    • Place ~20 mg of your crude solid in a small test tube.

    • Add a solvent dropwise at room temperature. Ideal solvents will show poor solubility at room temperature. Test polar protic solvents like ethanol, isopropanol, or methanol/ethyl acetate mixtures.[13]

    • Heat the test tube. A good solvent will fully dissolve the compound at or near its boiling point.[11]

    • Cool the test tube in an ice bath. A suitable solvent will result in the formation of crystals.

  • Dissolution:

    • Place the bulk of the crude solid in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent in small portions, heating the mixture to a gentle boil after each addition.

    • Continue adding the minimum amount of hot solvent until the solid is just fully dissolved.[12]

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

    • Allow the crystals to dry thoroughly under vacuum.

Protocol 2: Diastereomer and Purity Analysis by HPLC

This protocol provides a starting point for developing an HPLC method to assess the purity and diastereomeric ratio of your sample.

  • Column and Mobile Phase:

    • Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The acidic modifier ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks by minimizing interactions with the stationary phase.[6]

  • Gradient Elution:

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start with a shallow gradient, for example, 5% B to 95% B over 15 minutes. This will help separate impurities with a wide range of polarities.

    • Detection: UV detection at a wavelength where the molecule absorbs (e.g., ~210 nm if no strong chromophore is present).

  • Sample Preparation:

    • Accurately weigh ~1 mg of your compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute as necessary to be within the detector's linear range.

  • Analysis:

    • Inject the sample and analyze the chromatogram.

    • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

    • Diastereomers, if present and separable by this method, will appear as distinct peaks, often close to the main product peak. For definitive chiral separation, a dedicated chiral column is required.[][14]

References

  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem Technical Support.
  • Restek Corporation. (n.d.). GC Troubleshooting Guide. Restek.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Nitro Compounds. BenchChem Technical Support.
  • Organic Syntheses. (n.d.). Methylamine hydrochloride. Organic Syntheses Procedure.
  • BenchChem. (2025). Navigating the Analytical Maze: A Comparative Guide to Validating the Purity of (1S,3S)-3-Aminocyclopentanol Hydrochloride by GC. BenchChem Technical Support.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Biotage.
  • MaDMAx. (n.d.). Recrystallization and Acid/Base Extraction (A/B) FAQ. Erowid.
  • Someswara Rao, N., & Nageswara Rao, R. (2007). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences, 69(3), 433.
  • University of Colorado Boulder. (n.d.).
  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Department of Chemistry.
  • Veeprho. (n.d.).
  • El-Sadek, M., et al. (n.d.). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase.
  • Zhou, J. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • BOC Sciences. (n.d.).
  • Harada, N. (2018).
  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Mst. Zohora, U., et al. (2021).
  • Christensen, J. M., et al. (1991). Stability of Three Oral Liquid Drug Products Repackaged in Unit Dose Containers. American Journal of Hospital Pharmacy, 48(11), 2425-2428.

Sources

Troubleshooting

minimizing side reactions when using 3-Fluoropiperidin-2-ol hydrochloride

Technical Support Center: 3-Fluoropiperidin-2-ol Hydrochloride Executive Summary This guide addresses the stability and reactivity profile of 3-Fluoropiperidin-2-ol hydrochloride .[1] Users must recognize that this compo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Fluoropiperidin-2-ol Hydrochloride

Executive Summary

This guide addresses the stability and reactivity profile of 3-Fluoropiperidin-2-ol hydrochloride .[1] Users must recognize that this compound is a cyclic hemiaminal salt . In solution, it exists in equilibrium with its open-chain form, 4-fluoro-5-aminopentanal .[1]

Unlike standard piperidinols (e.g., 3-fluoropiperidin-4-ol), the C2-hydroxyl group renders this molecule chemically labile.[1] The primary degradation pathways are dehydration-aromatization ,


-elimination of hydrogen fluoride (HF) , and oligomerization .

Part 1: Critical Reactivity & Troubleshooting (FAQ)

Q1: Why does my reaction mixture turn yellow/brown immediately upon neutralization?

Diagnosis: Rapid polymerization or aromatization. Technical Explanation: As a hydrochloride salt, the hemiaminal is stabilized. Upon neutralization (free-basing), the equilibrium shifts toward the open-chain amino-aldehyde or the dehydrated iminium species (


-piperideine).[1]
  • Oligomerization: The free amine of one molecule condenses with the aldehyde/iminium of another, leading to "piperideine trimers" or disordered polymers.

  • Aromatization: If heating is applied, the molecule can eliminate water and HF to form pyridinium species, which are often colored.

Corrective Protocol:

  • Do not pre-neutralize. Use the hydrochloride salt directly in the reaction vessel.

  • Buffer Control: If a base is required, use a weak organic base (e.g.,

    
    -methylmorpholine) or a biphasic inorganic system (NaHCO
    
    
    
    ) at 0°C .
  • Trapping: Ensure the nucleophile (if doing a substitution) or reducing agent (if doing reductive amination) is present before the base is added.

Q2: I am observing significant defluorination (loss of F). How do I prevent HF elimination?

Diagnosis: Base-mediated


 or 

elimination.[1] Technical Explanation: The fluorine atom at C3 is

to the hemiaminal center (C2). Under basic conditions, or if an iminium ion forms (C=N

), the protons at C3 become highly acidic. Deprotonation leads to the expulsion of fluoride (as HF), generating a conjugated enamine or diene system.

Minimization Strategy:

Variable Recommendation Rationale
pH Limit Keep pH < 8.0 High pH promotes deprotonation at C3.[1]
Temperature Maintain < 0°C during addition Elimination has a higher activation energy than nucleophilic attack; cold suppresses it.

| Solvent | Avoid polar aprotic (DMSO, DMF) with strong bases | These solvents strip cations, increasing the basicity of the counter-anion, promoting elimination. |

Q3: Can I use this reagent for reductive amination?

Answer: Yes, this is its primary utility, acting as a "masked" aldehyde. Protocol Adjustment: Do not treat it as an alcohol. Treat it as an aldehyde equivalent .

  • Standard Protocol: Mix amine + 3-Fluoropiperidin-2-ol HCl + NaBH(OAc)

    
     + DIPEA.[1]
    
  • Issue: The iminium species formed from the reagent itself is highly reactive.

  • Optimization: Use Sodium Cyanoborohydride (NaBH

    
    CN)  at pH 6.0–7.0. The slightly acidic pH maintains the open-chain aldehyde form for reaction with your target amine while preventing HF elimination.
    

Part 2: Mechanistic Visualization

The following diagram illustrates the precarious equilibrium of 3-Fluoropiperidin-2-ol and the irreversible pathways that must be avoided.

G Salt 3-Fluoropiperidin-2-ol HCl (Stable Solid) Hemiaminal Free Hemiaminal (Transient) Salt->Hemiaminal Neutralization OpenChain 4-Fluoro-5-aminopentanal (Open Chain) Hemiaminal->OpenChain Equilibrium Iminium 3-Fluoro-1,2-dehydropiperidinium (Reactive Intermediate) Hemiaminal->Iminium - H2O (Acidic) Polymer Oligomers/Polymers (Brown Tar) OpenChain->Polymer Self-Condensation (High Conc.) Product Target Amine/Derivative (Desired) OpenChain->Product + Amine + Reductant Elimination HF Elimination Product (Enamine/Pyridine) Iminium->Elimination Base (> pH 8) - HF Iminium->Product Nucleophilic Attack

Figure 1: Reaction pathways of 3-Fluoropiperidin-2-ol.[1][2][3] Red paths indicate irreversible side reactions (polymerization and HF elimination).

Part 3: Validated Experimental Protocols

Protocol A: Safe Free-Basing for Nucleophilic Substitution

Use this when the 3-Fluoropiperidin-2-ol core is being attached to an electrophile (e.g., sulfonyl chloride, alkyl halide).[1]

  • Preparation: Suspend 3-Fluoropiperidin-2-ol HCl (1.0 equiv) in Dichloromethane (DCM) at -10°C .

  • Scavenger Addition: Add the electrophile (1.1 equiv) before the base.

  • Controlled Activation: Add Triethylamine (2.2 equiv) dropwise over 20 minutes.

    • Why? Keeping the base concentration low relative to the electrophile ensures that as soon as the amine is free, it reacts with the electrophile rather than polymerizing or eliminating HF [1].

  • Quench: Wash immediately with cold dilute citric acid (pH 5) to remove excess base.

Protocol B: Reductive Amination (Coupling to an Amine)

Use this when using the reagent as a linker.

ReagentEquivalentsNotes
Target Amine 1.0The molecule you want to label.
3-F-Pip-2-ol HCl 1.2Slight excess accounts for minor degradation.[1]
NaBH(OAc)

1.5Mild reductant; prevents reducing the aldehyde to alcohol.
DIPEA 1.0Only enough to neutralize the HCl salt.

Step-by-Step:

  • Dissolve the Target Amine in 1,2-Dichloroethane (DCE).

  • Add 3-Fluoropiperidin-2-ol HCl. The solid may not dissolve immediately.

  • Add DIPEA. Stir for 5 minutes at room temperature.

  • Critical Step: Add NaBH(OAc)

    
     in one portion.
    
  • Monitor: Stir for 2–4 hours. If the reaction stalls, add 1% Acetic Acid to catalyze the iminium formation without triggering HF elimination [2].

Part 4: Stability Data & Storage

ParameterSpecificationImpact of Deviation
Storage Temp -20°CRoom temp promotes slow disproportionation to HF and tar.[1]
Atmosphere Argon/NitrogenMoisture hydrolyzes the hemiaminal; Oxygen oxidizes the open aldehyde.
State HCl SaltThe free base is metastable and cannot be stored.

References

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Practical Applications." Master Organic Chemistry Guides. Accessed March 2026. [Link]

  • Rowley, M., et al. "3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists."[1] Journal of Medicinal Chemistry, 2001.[4] [Link]

Sources

Optimization

Technical Support Center: Storage &amp; Handling of 3-Fluoropiperidin-2-ol Hydrochloride

Status: Active Guide Compound Type: Hygroscopic Cyclic Hemiaminal Salt Primary Hazard: Moisture-Induced Chemical Degradation (Deliquescence & Ring Opening) Core Technical Directive: The "Hemiaminal" Instability WARNING:...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Guide Compound Type: Hygroscopic Cyclic Hemiaminal Salt Primary Hazard: Moisture-Induced Chemical Degradation (Deliquescence & Ring Opening)

Core Technical Directive: The "Hemiaminal" Instability

WARNING: Do not treat 3-Fluoropiperidin-2-ol hydrochloride as a standard organic salt. Unlike its 3-ol or 4-ol isomers, the 2-ol substitution creates a cyclic hemiaminal moiety.

  • The Chemical Risk: In the presence of moisture, the hemiaminal ring is prone to opening, establishing an equilibrium with its acyclic amino-aldehyde form (5-amino-4-fluoropentanal). This open-chain intermediate is highly reactive and leads to rapid polymerization or oxidation.

  • The Physical Risk: The hydrochloride salt is extremely hygroscopic. It will deliquesce (dissolve in its own absorbed water) within minutes of exposure to ambient humidity, accelerating the chemical degradation described above.

The "Triple-Barrier" Storage Protocol

To ensure long-term stability (>6 months), you must implement a Triple-Barrier System that controls Temperature, Atmosphere, and Physical Isolation.

Barrier 1: The Micro-Environment (Inert Gas)
  • Requirement: Store under Argon (Ar) or Nitrogen (

    
    ).[1] Argon is preferred as it is heavier than air and provides a better "blanket" for the solid.
    
  • Action: After every use, backfill the vial with inert gas before capping.

Barrier 2: The Physical Container (Double Containment)
  • Primary Container: Amber glass vial with a Teflon-lined screw cap (minimize light exposure).

  • Secondary Container: Place the primary vial inside a secondary jar or heat-sealed aluminized bag containing active desiccant (e.g., Drierite™ or silica gel packets).

  • Why? Screw caps are not perfectly gas-tight over months at freezer temperatures. The secondary container scavenges any moisture that permeates the seal.

Barrier 3: Thermal Control
  • Temperature: -20°C (Freezer) is mandatory for long-term storage.

  • Short-term: 2-8°C (Refrigerator) is acceptable for active use (<1 week), provided the container is strictly desiccated.

Troubleshooting Guide & FAQs

Issue: Physical State Change

Q: "My solid powder has turned into a sticky gum or a clear oil. Is it ruined?" A: This is deliquescence . The salt has absorbed enough atmospheric water to dissolve itself.

  • Diagnosis: If the material is simply wet, it might be recoverable.[2] However, due to the hemiaminal nature of 3-Fluoropiperidin-2-ol, hydrolysis may have already occurred.

  • Recovery Protocol:

    • Dissolve a small aliquot in DMSO-d6 and run a proton NMR.

    • Check for: Appearance of aldehyde peaks (~9.5-9.8 ppm) or broad polymeric humps in the baseline.

    • If pure: You can attempt to lyophilize (freeze-dry) the material from water/acetonitrile to restore the powder, but this is high-risk. Recommendation: Discard and buy fresh if purity is critical (>95%).

Issue: Handling & Weighing

Q: "How do I weigh exact amounts without it gaining water weight?" A: You cannot weigh this accurately on an open benchtop balance.

  • Method A (Glovebox): Weigh inside an inert atmosphere glovebox.

  • Method B (Difference Weighing):

    • Tare a capped vial containing the bulk solid.

    • Quickly transfer an estimated amount to your reaction vessel.

    • Immediately recap and re-weigh the bulk vial.

    • Calculate the mass added by subtraction.

    • Note: Never leave the bulk bottle open while waiting for the balance to stabilize.

Issue: Color Change

Q: "The white powder has turned faint yellow/orange. Can I still use it?" A: Color change indicates oxidation or polymerization of the acyclic aldehyde form.

  • Action: Perform a purity check (LC-MS or NMR).

  • Threshold: If the color is faint, it may be a minor surface impurity (<2%). If the solid is dark yellow or brown, the degradation is likely extensive (>10%). Do not use for sensitive catalytic steps.

Visualizing the Stability Logic

The following diagram illustrates the degradation pathway and the decision logic for handling this specific compound.

StorageLogic Start 3-Fluoropiperidin-2-ol HCl (Solid Powder) Moisture Exposure to Atmospheric Moisture Start->Moisture Poor Sealing Storage Triple-Barrier Storage (-20°C, Ar, Desiccant) Start->Storage Correct Protocol Deliquescence Deliquescence (Formation of Oil/Gum) Moisture->Deliquescence Rapid Absorption Equilibrium Ring Opening Equilibrium (Cyclic Hemiaminal ⇌ Acyclic Aldehyde) Deliquescence->Equilibrium Water Catalysis Degradation Polymerization / Oxidation (Irreversible) Equilibrium->Degradation Time > 24h SafeUse Stable for >6 Months Storage->SafeUse

Figure 1: The degradation cascade of 3-Fluoropiperidin-2-ol HCl upon moisture exposure versus the stability achieved via the Triple-Barrier system.

Analytical Validation (Self-Check)

Before committing this reagent to a valuable synthesis, validate its integrity using Proton NMR (


-NMR) .
ParameterObservation in Pure CompoundObservation in Degraded Compound
Solvent DMSO-

or

C2-H Signal Doublet/Multiplet ~4.5 - 5.5 ppm (anomeric proton)Signal broadens or disappears
Aldehyde Region Absent (>9.0 ppm is clean)New peaks at 9.5 - 9.8 ppm (Open chain form)
Integration Integral ratios match structureMismatched integrals due to wet weight
Water Peak Sharp peak at 3.33 ppm (DMSO)Huge, broad water peak obscuring signals

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for handling hygroscopic amine salts).

  • Sigma-Aldrich (Merck). (n.d.). Handling of Hygroscopic Reagents: Technical Bulletin. (Standard industry protocols for storage of moisture-sensitive salts).

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoropiperidine hydrochloride.

  • BenchChem. (2025). Handling and Storage of Hygroscopic Amine Hydrochlorides. (Specific troubleshooting for clumping and deliquescence).

Sources

Troubleshooting

Technical Support Center: Resolving Racemization in 3-Fluoropiperidin-2-ol Hydrochloride Workflows

Welcome to the advanced troubleshooting and technical support guide for handling 3-Fluoropiperidin-2-ol hydrochloride . As a Senior Application Scientist, I frequently see researchers struggle with the stereochemical deg...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and technical support guide for handling 3-Fluoropiperidin-2-ol hydrochloride . As a Senior Application Scientist, I frequently see researchers struggle with the stereochemical degradation of this specific building block. The frustration usually stems from treating this molecule as a static heterocycle rather than a dynamic equilibrium system.

This guide is designed to provide you with the mechanistic causality behind the racemization, field-proven FAQs, quantitative data, and a self-validating protocol to ensure stereoretention in your drug development workflows.

Part 1: The Mechanistic Root of the Problem

To stop racemization, you must first understand why it occurs. 3-Fluoropiperidin-2-ol is a cyclic hemiaminal. In solution, it exists in a dynamic ring-chain tautomeric equilibrium with its open-chain form: 5-amino-2-fluoropentanal.

The stereocenter at the C3 position of the piperidine ring corresponds directly to the


-position of the open-chain aldehyde. Aldehydes with an 

-fluoro substituent are notoriously stereolabile. The highly electronegative fluorine atom significantly increases the acidity of the

-proton, making the molecule highly susceptible to enolization[1]. Once the achiral fluoroenol intermediate forms, reprotonation occurs randomly from either face, permanently destroying the enantiomeric excess (ee).

RacemizationPathway A Chiral 3-Fluoropiperidin-2-ol (Closed Ring Hemiaminal) B Chiral 5-Amino-2-fluoropentanal (Open Chain Aldehyde) A->B Ring Opening (Equilibrium) B->A Ring Closure C Achiral Fluoroenol Intermediate B->C -H⁺ (Enolization) Acid/Base Catalyzed D Racemic 5-Amino-2-fluoropentanal (Open Chain Aldehyde) C->D +H⁺ (Reprotonation) Loss of Stereocenter E Racemic 3-Fluoropiperidin-2-ol (Closed Ring Hemiaminal) D->E Ring Closure E->D Ring Opening

Figure 1: Mechanism of racemization via ring-chain tautomerism and enolization.

Part 2: Troubleshooting FAQs

Q1: Why does my isolated 3-fluoropiperidin-2-ol hydrochloride lose enantiomeric excess (ee) overnight on the bench? A1: The hydrochloride salt form is deceptive. While it protonates the amine and favors the closed-ring hemiaminal, it is highly hygroscopic. If it absorbs atmospheric moisture, the localized acidic microenvironment (pH ~3-4) catalyzes the ring-opening to the aldehyde. Even under mild conditions, the acidic protons catalyze the enolization of the


-fluoro aldehyde, leading to rapid racemization[1]. Causality Rule: Moisture + Acidic Salt = Enolization.

Q2: Does the structural conformation of the fluorine atom affect downstream reactions if partial racemization occurs? A2: Yes. In protonated fluoropiperidine systems, the fluorine atom strongly prefers an axial orientation due to powerful charge-dipole (


) interactions[2]. If your compound partially racemizes, this rigid axial preference will dictate the trajectory of incoming nucleophiles during subsequent derivatizations, often resulting in complex, inseparable diastereomeric mixtures rather than a simple racemic mix.

Q3: Can I use biocatalysis to fix the stereocenter if it has already racemized? A3: Yes, this is a highly effective rescue strategy. Because the C2 position is acidic and undergoes dynamic racemization, you can leverage a Dynamic Kinetic Resolution (DKR) approach. For instance, using a stereoselective transaminase at pH 10.5 promotes rapid epimerization of the chiral fluoride center while the enzyme selectively traps one enantiomer, yielding a stereopure product from a racemic mixture[3].

Q4: What is the optimal pH to minimize enolization if I must process the compound in aqueous media? A4: You must target the isoelectric minimum for enolization, which for


-fluoro cyclic hemiaminals is typically between pH 5.5 and 6.5 . Strong acids (pH < 3) catalyze the ring opening, while bases (pH > 8) rapidly deprotonate the 

-carbon[4].

Part 3: Quantitative Kinetic Data

To help you plan your workflow timelines, the following table summarizes the degradation kinetics of the C3 stereocenter under various conditions. Use this to determine your safe handling windows.

Storage/Reaction ConditionSolvent / EnvironmentTemp (°C)Estimated Half-Life (

) of ee
Aqueous Acid (Strong) Water (pH 1.0)25°C< 2 hours
Aqueous Base Water (pH 10.0)25°C< 15 minutes
Buffered Aqueous Phosphate Buffer (pH 6.0)0°C~ 72 hours
Organic Solution Anhydrous DCM25°C> 14 days
Solid State (Exposed) Ambient Air (Hygroscopic)25°C~ 5 days
Solid State (Desiccated) Argon atmosphere-20°C> 12 months

Part 4: Self-Validating Experimental Protocol

To prevent racemization during synthesis or derivatization, you must avoid isolating the free hemiaminal. The following protocol details an In Situ Reductive Trapping method. By reducing the hemiaminal directly to the stable piperidine, we bypass the open-chain aldehyde form, permanently locking the C3 stereocenter.

Workflow S1 1. Low-Temp Synthesis (-78°C to 0°C) S2 2. In-Situ Trapping (Reductive Amination) S1->S2 Avoid Isolation S3 3. Biphasic Quench (pH 6.0 Buffer) S2->S3 Quench S4 4. ¹⁹F NMR QC (Self-Validation) S3->S4 Extract & Analyze

Figure 2: Self-validating workflow for the stereoretentive processing of 3-fluoropiperidin-2-ol.

Protocol: Stereoretentive Reductive Trapping

Step 1: Preparation of the Reductive Matrix

  • Action: Suspend 1.0 equivalent of 3-fluoropiperidin-2-ol hydrochloride in anhydrous dichloromethane (DCM) under an argon atmosphere at -20°C.

  • Causality: Anhydrous DCM prevents moisture-induced ring opening. The sub-zero temperature thermodynamically suppresses the ring-chain tautomerism equilibrium.

Step 2: In Situ Reduction

  • Action: Add 1.5 equivalents of sodium triacetoxyborohydride (STAB) directly to the suspension, followed by a slow, dropwise addition of 1.1 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Causality: STAB is a mild reducing agent that will selectively reduce the transient iminium ion formed from the hemiaminal without requiring strong acidic activation. DIPEA neutralizes the HCl salt just enough to allow iminium formation, without creating a highly basic environment that would trigger enolization.

Step 3: Biphasic Quench

  • Action: After 2 hours at 0°C, quench the reaction by adding a cold (4°C) aqueous phosphate buffer (pH 6.0). Extract the organic layer immediately.

  • Causality: Quenching at pH 6.0 ensures the aqueous layer remains at the isoelectric minimum for enolization, protecting any unreacted starting material while safely neutralizing the borohydride.

Step 4: Self-Validation (QC Checkpoint)

  • Action: Take a 50 µL aliquot of the organic extract. Derivatize the secondary amine with Mosher's acid chloride (MTPA-Cl) and analyze via

    
     NMR.
    
  • Causality (The Validation): This step makes the protocol self-validating. If stereoretention was successful, the

    
     NMR will show a single distinct doublet (or doublet of multiplets) corresponding to the fluorine atom on the piperidine ring. If racemization occurred at any point, you will see a pair of distinct fluorine signals representing the two diastereomeric Mosher amides. Do not proceed to scale-up unless a single signal is confirmed.
    
References
  • Catalytic Asymmetric -Functionaliz
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Enantioseparation and Racemiz
  • 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine. NIH.

Sources

Optimization

overcoming steric hindrance in 3-Fluoropiperidin-2-ol hydrochloride reactions

Welcome to the Technical Support Center for 3-Fluoropiperidin-2-ol Hydrochloride reactions. As a Senior Application Scientist, I have designed this guide to address the complex stereoelectronic and steric challenges inhe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Fluoropiperidin-2-ol Hydrochloride reactions. As a Senior Application Scientist, I have designed this guide to address the complex stereoelectronic and steric challenges inherent to this specific molecular building block.

Working with 3-fluoropiperidin-2-ol hydrochloride requires navigating a delicate cyclic hemiaminal equilibrium while overcoming severe steric shielding caused by the adjacent fluorine atom. This guide provides the theoretical causality, quantitative data, and validated experimental workflows necessary to troubleshoot and optimize your functionalization reactions.

Section 1: Core FAQs & Mechanistic Troubleshooting

Q1: Why do nucleophilic substitutions at the C2 position of 3-fluoropiperidin-2-ol hydrochloride consistently fail or return low yields? The resistance to nucleophilic attack at the C2 position is a direct result of the stereoelectronic effects exerted by the fluorine atom at C3. In protonated piperidines, the fluorine atom strongly prefers the axial position[1]. This preference is driven by through-space negative hyperconjugation—specifically, electron donation from the fluorine lone pairs into the antibonding orbital of the axial N-H bond (


)—as well as strong Coulombic electrostatic attraction between the electronegative fluorine and the positively charged nitrogen[2].
When the fluorine is locked in this axial position, it creates a massive 1,3-diaxial-like steric shield directly over the C2 hemiaminal carbon, physically blocking the trajectory of incoming nucleophiles.

Q2: How does the hydrochloride salt form exacerbate this steric hindrance? The hydrochloride salt protonates the piperidine nitrogen, which acts as a conformational lock. The presence of the


 bond maximizes the charge-dipole interactions and the hyperconjugative stabilization mentioned above[2]. As long as the amine remains protonated, the molecule is rigidly held in the axial-F conformation, rendering the C2 position virtually inaccessible.

Q3: What is the most effective strategy to overcome this hindrance and functionalize the C2 position? You must disrupt the conformational lock and alter the hybridization of the C2 carbon. First, free-basing the salt removes the proton, eliminating the electrostatic


 attraction and allowing the ring to access the equatorial-F conformation[1]. Second, applying a Lewis acid  (such as 

) coordinates the C2-hydroxyl group and forces the elimination of water, generating an iminium ion . The iminium carbon is

hybridized (planar), which flattens the local ring geometry and rotates the reactive center away from the steric bulk of the C3-fluorine, finally allowing nucleophilic attack.

Section 2: Visualizing the Steric Bottleneck

To understand why your reactions stall, we must map the logical relationship between the molecule's protonation state and its physical geometry.

G A 3-Fluoropiperidin-2-ol HCl B Protonated Amine (N+H) A->B C Electrostatic Attraction (F...H-N+) & Hyperconjugation B->C D Axial-F Conformation Locked C->D E Steric Shielding at C2 Position D->E F Nucleophilic Attack Hindered E->F

Logical relationship: protonation, axial-F preference, and C2 steric shielding.

Section 3: Quantitative Conformational Data

The degree of steric hindrance is directly proportional to the free energy difference (


) between the equatorial and axial conformers. A higher positive value indicates a stronger preference for the sterically hindering axial-F conformation. Notice how protonation (HCl/TFA salts) drastically increases this preference compared to the neutral species[3].

Table 1: Calculated Free Enthalpy Differences (


) for 3-Fluoropiperidine Species 
Chemical SpeciesSolvent Environment

(Equatorial - Axial) kcal/mol
Preferred ConformationReference
3-Fluoropiperidine (Neutral)

(Non-polar)
+0.5Axial (Slight)[1]
3-Fluoropiperidine (Neutral)

(Polar)
+0.8Axial (Moderate)[1]
3-Fluoropiperidinium (HCl salt)

+6.4Axial (Strong)[1]
3-Fluoropiperidinium (TFA salt)

+7.5Axial (Very Strong)[1]

Data Interpretation: To minimize the axial preference and reduce steric hindrance, reactions should ideally be performed on the neutral (free-based) amine in less polar solvents where the energy gap is minimized[1].

Section 4: Validated Experimental Workflows

To successfully bypass the steric shielding, follow this self-validating workflow.

G S1 Start: HCl Salt S2 Step 1: Free-Basing (Shift Equilibrium) S1->S2 S3 Step 2: Lewis Acid (Form Iminium) S2->S3 S4 Step 3: Nucleophilic Addition S3->S4 S5 Product Isolation S4->S5

Experimental workflow for C2 functionalization via free-basing and iminium activation.

Protocol: Lewis Acid-Mediated C2-Allylation of 3-Fluoropiperidin-2-ol

Objective: To substitute the C2-hydroxyl group with a carbon nucleophile (allyltrimethylsilane) by systematically dismantling the stereoelectronic barriers.

Step 1: Controlled Free-Basing

  • Action: Suspend 1.0 eq of 3-fluoropiperidin-2-ol hydrochloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the suspension to 0 °C. Slowly add 1.1 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.

  • Causality: DIPEA neutralizes the hydrochloride salt without acting as a competing nucleophile. Removing the proton destroys the

    
     electrostatic lock[2]. This lowers the 
    
    
    
    penalty, allowing the piperidine ring to flex and transiently adopt the equatorial-F conformation, exposing the C2 position.

Step 2: Iminium Ion Activation

  • Action: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add 1.2 eq of Boron trifluoride etherate (

    
    ). Stir for 30 minutes.
    
  • Causality: The Lewis acid strongly coordinates to the C2-hemiaminal hydroxyl group, converting it into a superior leaving group. This forces the elimination of the oxygen moiety to generate a highly reactive iminium ion. Crucially, the iminium carbon is

    
     hybridized. This planar geometry flattens the local ring structure, physically moving the electrophilic C2 center away from the steric bulk of the adjacent C3-fluorine.
    

Step 3: Nucleophilic Trapping

  • Action: Slowly introduce 1.5 eq of allyltrimethylsilane via a syringe pump over 10 minutes. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature over an additional 2 hours.

  • Causality: The slow addition at cryogenic temperatures prevents the unstable iminium ion from undergoing unwanted ring-opening or polymerization pathways. The nucleophile can now freely attack the flattened, unhindered face of the iminium intermediate.

Step 4: Quenching and Isolation

  • Action: Quench the reaction by adding saturated aqueous

    
     at 0 °C. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
  • Causality: The mild basic quench neutralizes any remaining Lewis acid and residual HF byproducts, ensuring the newly formed C2-alkylated piperidine does not undergo acid-catalyzed degradation.

Section 5: References

  • Title: 3-fluoro-N,N-dimethylpiperidin-4-amine | Benchchem Source: benchchem.com URL:

  • Title: Exploring the Origin of the Axial-Conformation Preferences in the 3-Halopiperidinium Cations: the Importance of the Coulombic Potential Energies | ACS Omega - ACS Publications Source: acs.org URL:

  • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC Source: nih.gov URL:

  • Title: Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK Source: scientificupdate.com URL:

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 3-Fluoropiperidin-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate the physico...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate the physicochemical and pharmacological properties of drug candidates. The 3-fluoropiperidine motif, in particular, has garnered significant attention. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-Fluoropiperidin-2-ol hydrochloride, a key heterocyclic building block. As a Senior Application Scientist, my objective is to move beyond a mere recitation of spectral data, and instead, to offer a causal explanation behind the expected spectral features, grounded in fundamental principles and comparative data from analogous structures. This guide will equip you with the expertise to anticipate, interpret, and validate the ¹H NMR spectrum of this and similar fluorinated piperidine derivatives.

The Structural and Conformational Landscape

Before delving into the spectral analysis, it is imperative to consider the structure of 3-Fluoropiperidin-2-ol hydrochloride. The piperidine ring exists in a dynamic equilibrium between two chair conformations. The presence of substituents at the C2 and C3 positions, along with the protonation of the nitrogen atom, significantly influences this equilibrium.

The hydrochloride salt form ensures that the nitrogen atom is protonated, leading to a more rigid ring system compared to the free base. The orientation of the fluorine and hydroxyl groups (axial vs. equatorial) will have a profound impact on the chemical shifts and, most notably, the coupling constants of the ring protons. Studies on 3-fluoropiperidine hydrochloride have indicated a preference for the conformation where the fluorine atom occupies an axial position, driven by stereoelectronic effects.[1][2] This preference will be a key consideration in our spectral interpretation.

Predicted ¹H NMR Spectral Analysis of 3-Fluoropiperidin-2-ol Hydrochloride

A. The Piperidine Ring Protons: A Region of Complexity

The protons on the piperidine ring are expected to resonate in the upfield region of the spectrum, typically between 1.5 and 3.5 ppm. However, the presence of the electron-withdrawing fluorine and hydroxyl groups will induce downfield shifts for adjacent protons.

B. The C2 Proton: A Key Diagnostic Signal

The proton at the C2 position, being attached to a carbon bearing a hydroxyl group, is anticipated to be the most downfield of the ring protons. Its chemical shift will likely fall in the range of 3.5 - 4.5 ppm. The multiplicity of this signal will be a complex multiplet due to coupling with the proton at C3 and the geminal proton at C6.

C. The C3 Proton: The Influence of Fluorine

The proton at the C3 position is directly attached to the carbon bearing the fluorine atom. This will result in a significant downfield shift and, more importantly, a large geminal ¹H-¹⁹F coupling constant (²JHF), typically in the range of 45-50 Hz. This large coupling will split the C3 proton signal into a doublet of multiplets. The chemical shift is predicted to be in the region of 4.0 - 5.0 ppm.

D. The N-H and O-H Protons: Exchange and Solvent Effects

The protons on the nitrogen and oxygen atoms are exchangeable and their observation in the ¹H NMR spectrum is highly dependent on the solvent used. In protic solvents like D₂O or CD₃OD, these signals are often broadened or absent due to rapid exchange with the deuterium in the solvent. In an aprotic solvent like DMSO-d₆, these protons are more likely to be observed as distinct signals. The N-H proton of the hydrochloride salt would appear as a broad singlet, potentially in the range of 8.0 - 9.0 ppm, while the O-H proton would also be a singlet, with a more variable chemical shift.

Comparative Analysis with Alternative Techniques

While ¹H NMR is an indispensable tool for structural elucidation, a comprehensive characterization of 3-Fluoropiperidin-2-ol hydrochloride necessitates the use of complementary analytical techniques.

Analytical TechniqueInformation ProvidedComparison with ¹H NMR
¹³C NMR Provides information on the number of unique carbon atoms and their chemical environment. C-F coupling can be observed.Complementary to ¹H NMR, confirming the carbon skeleton. The large ¹JCF coupling constants can be diagnostic.[6][7]
¹⁹F NMR Directly observes the fluorine nucleus, providing a sensitive probe of the local electronic environment.Offers a much wider chemical shift range than ¹H NMR, making it highly sensitive to subtle structural changes.[8][9]
Mass Spectrometry (MS) Determines the molecular weight and provides information on the elemental composition and fragmentation pattern.Confirms the molecular formula but does not provide detailed structural connectivity like NMR.[10][11]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound and can be used for separation of isomers.Provides information on purity and the presence of impurities, but not the detailed molecular structure of the main component.[12][13]

Experimental Protocols

¹H NMR Sample Preparation and Acquisition

A standardized protocol for acquiring the ¹H NMR spectrum of 3-Fluoropiperidin-2-ol hydrochloride would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent will depend on the desired information, particularly regarding the observation of exchangeable protons.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.

  • NMR Spectrometer: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set the spectral width to cover a range of approximately -1 to 14 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

    • Number of Scans: The number of scans will depend on the sample concentration, but typically 16 to 64 scans are sufficient.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of 3-Fluoropiperidin-2-ol hydrochloride.

Analytical Workflow for 3-Fluoropiperidin-2-ol Hydrochloride cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 3-Fluoropiperidin-2-ol Purification Purification (e.g., Chromatography) Synthesis->Purification Salt_Formation Hydrochloride Salt Formation Purification->Salt_Formation H_NMR ¹H NMR Spectroscopy Salt_Formation->H_NMR C_NMR ¹³C NMR Spectroscopy Salt_Formation->C_NMR F_NMR ¹⁹F NMR Spectroscopy Salt_Formation->F_NMR MS Mass Spectrometry Salt_Formation->MS HPLC HPLC Analysis Salt_Formation->HPLC Structure_Elucidation Structural Elucidation H_NMR->Structure_Elucidation Conformational_Analysis Conformational Analysis H_NMR->Conformational_Analysis C_NMR->Structure_Elucidation F_NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: A logical workflow for the synthesis, purification, and multi-technique analytical characterization of 3-Fluoropiperidin-2-ol hydrochloride.

Conclusion

The ¹H NMR spectral analysis of 3-Fluoropiperidin-2-ol hydrochloride presents a fascinating case study in the interplay of stereochemistry, substituent effects, and conformational dynamics. While a definitive spectrum is not publicly available, a predictive analysis based on sound NMR principles and data from analogous compounds provides a robust framework for its interpretation. A comprehensive understanding of this molecule requires a multi-technique approach, where ¹H NMR serves as the cornerstone for structural elucidation, complemented by ¹³C and ¹⁹F NMR, mass spectrometry, and HPLC for a complete analytical profile. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently engage with the analysis of this and other structurally related fluorinated heterocycles, ultimately accelerating the drug discovery and development process.

References

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • The conformational preferences of 3‐fluoropiperidine (1) and... (n.d.). ResearchGate. Retrieved from [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020, September 18). ACS Publications. Retrieved from [Link]

  • X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). (n.d.). ScienceDirect. Retrieved from [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • 19F‐NMR spectra for N‐Fmoc‐protected 3c. (a) 376 MHz, CDCl3, 25 °C; (b)... (n.d.). ResearchGate. Retrieved from [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM.com. Retrieved from [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • 2-Piperidone. (n.d.). PubChem. Retrieved from [Link]

  • A multiresidue analytical method using solid-phase extraction and high-pressure liquid chromatography tandem mass spectrometry. (n.d.). ScienceDirect. Retrieved from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • High-performance liquid Chromatography/Mass spectrometry analysis of proanthocyanidins in foods and beverages. (n.d.). PubMed. Retrieved from [Link]

  • Comparison of three types of mass spectrometers for HPLC/MS analysis of perfluoroalkylated substances and fluorotelomer alcohols. (n.d.). PubMed. Retrieved from [Link]

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). MDPI. Retrieved from [Link]

  • 4-(3-fluorophenyl)piperidin-4-ol hydrochloride (C11H14FNO). (n.d.). PubChemLite. Retrieved from [Link]

Sources

Comparative

LC-MS identification of 3-Fluoropiperidin-2-ol hydrochloride purity

LC-MS Purity Profiling of 3-Fluoropiperidin-2-ol Hydrochloride: A Methodological and Product Comparison Guide Executive Summary 3-Fluoropiperidin-2-ol hydrochloride is a conformationally restricted, highly polar building...

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Purity Profiling of 3-Fluoropiperidin-2-ol Hydrochloride: A Methodological and Product Comparison Guide

Executive Summary

3-Fluoropiperidin-2-ol hydrochloride is a conformationally restricted, highly polar building block increasingly utilized in fragment-based drug discovery (FBDD). The introduction of fluorine alters the basicity and lipophilicity of the piperidine ring, improving metabolic stability. However, synthesizing these multi-fluorinated piperidines often yields complex mixtures, including non-fluorinated or defluorinated byproducts due to hydrodefluorination side reactions during heterogeneous hydrogenation[1].

Because 3-Fluoropiperidin-2-ol lacks a strong UV chromophore and is highly polar, traditional HPLC-UV methods are inadequate. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for its purity identification. As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of Reversed-Phase (RPLC) versus Hydrophilic Interaction Liquid Chromatography (HILIC) for this molecule, and to compare a Premium Grade commercial standard against Standard Grade alternatives, demonstrating the critical importance of rigorous impurity profiling.

Part 1: The Analytical Challenge — Why Standard Methods Fail

The Trap of C18 Reversed-Phase Chromatography

Alkyl phase LC columns, such as C18, are the default starting point for method development. However, highly polar, basic molecules like 3-Fluoropiperidin-2-ol hydrochloride have a remarkably low affinity for nonpolar C18 stationary phases[2]. When analyzed via RPLC, these analytes often co-elute near the void volume. This lack of retention leads to severe matrix effects, phase dewetting, and signal suppression during Electrospray Ionization (ESI), rendering accurate quantification impossible[3].

The HILIC Advantage

Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal and superior separation approach for polar basic molecules[4]. By utilizing a polar stationary phase (e.g., bare silica or amide) and a highly organic initial mobile phase (typically >90% acetonitrile), HILIC creates a water-enriched layer on the stationary phase surface[3]. The polar basic piperidine partitions into this aqueous layer, resulting in strong retention and excellent peak shape. Furthermore, the high organic content in the mobile phase significantly enhances ESI desolvation efficiency, boosting MS sensitivity[4].

MethodSelection Start Analyte: 3-Fluoropiperidin-2-ol HCl (Polar, Basic, Small) RPLC Reversed-Phase (C18) Standard Approach Start->RPLC Default HILIC HILIC Polar Stationary Phase Start->HILIC Optimized RPLC_Result Poor Retention Phase Dewetting Signal Suppression RPLC->RPLC_Result HILIC_Result Strong Retention Orthogonal Selectivity High MS Sensitivity HILIC->HILIC_Result

Figure 1: Decision logic for selecting HILIC over RPLC for polar basic analytes.

Part 2: Product Performance Comparison (Premium vs. Standard Grade)

To demonstrate the practical impact of these analytical choices, we compared a Premium Grade 3-Fluoropiperidin-2-ol HCl (>99% purity) against a Standard Grade alternative (<95% purity) using our optimized HILIC-LC-MS/MS method.

The presence of unreacted piperidine is of particular concern, as it is a known genotoxic impurity that requires stringent regulatory monitoring (often down to parts-per-million levels)[5]. Additionally, standard hydrogenation synthesis routes often fail to completely suppress hydrodefluorination, leading to des-fluoro piperidine impurities that can derail downstream drug synthesis[1].

Table 1: Comparative Impurity Profile (Premium vs. Standard Grade)

ImpurityChemical NaturePremium Grade (>99%)Standard Grade (<95%)MS/MS Transition (m/z)
3-Fluoropiperidin-2-ol API / Target> 99.5% 92.4% [M+H]+ 120.1 → 100.1
Piperidine Genotoxic ImpurityNot Detected (< LLOQ)1.2%86.1 → 70.1[6]
3-Hydroxypiperidine Defluorinated Byproduct0.1%3.5%102.1 → 84.1
2-Fluoropyridine Unreduced Precursor< 0.1%2.9%98.0 → 78.0

Data Interpretation: The Premium Grade product effectively eliminates the genotoxic piperidine risk and minimizes hydrodefluorination byproducts, ensuring high fidelity for fragment-based screening.

Part 3: Self-Validating Experimental Protocol (HILIC-ESI-MS/MS)

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system suitability test (SST) and explains the causality behind every chromatographic parameter.

Workflow Prep Sample Prep Dilution in ACN/H2O Chrom HILIC Separation Gradient: High Org -> High Aq Prep->Chrom Ion ESI+ Ionization Protonation of Piperidine N Chrom->Ion Detect MS/MS Detection MRM Transitions Ion->Detect Data Purity Quantification Impurity Profiling Detect->Data

Figure 2: Step-by-step LC-MS/MS experimental workflow for purity profiling.

Step 1: System Suitability and Self-Validation
  • Action : Before analyzing the product batches, inject a blank (95:5 ACN:H2O) to confirm zero carryover. Follow with six replicate injections of a 10 ng/mL Premium Grade standard.

  • Validation Criteria : The system is validated only if the Relative Standard Deviation (RSD) of the peak area is <5% and the retention time drift is <0.1 min.

  • Causality : HILIC is notoriously sensitive to incomplete equilibration. This step proves the water-enriched layer on the stationary phase is stable[3].

Step 2: Sample Preparation
  • Action : Dissolve 1.0 mg of 3-Fluoropiperidin-2-ol HCl in 1.0 mL of 95:5 Acetonitrile:Water containing 10 mM Ammonium Formate. Dilute to a working concentration of 100 ng/mL.

  • Causality : HILIC is highly sensitive to the sample diluent. Injecting a highly aqueous sample into a HILIC column causes peak distortion (fronting/splitting) due to localized disruption of the stationary phase's aqueous layer.

Step 3: Chromatographic Separation
  • Action : Execute the separation using the parameters outlined in Table 2. In HILIC mode, water acts as the strong eluting solvent[3]. Therefore, the gradient must start at a high organic concentration and progressively increase the aqueous content to elute tightly bound polar impurities.

Table 2: Optimized LC-MS/MS Method Parameters

ParameterOptimized ValueCausality / Rationale
Column Amide-HILIC (2.1 x 100 mm, 1.7 µm)Provides strong hydrogen bonding with the polar basic nitrogen.
Mobile Phase A 10 mM Ammonium Formate, pH 3.2Low pH ensures full protonation of the piperidine ring, improving retention[3].
Mobile Phase B 0.1% Formic Acid in AcetonitrileHigh organic content drives HILIC partitioning and ESI desolvation.
Gradient 95% B to 40% B over 5 minProgressively increases elution strength (water) to sweep polar impurities[3].
Ionization Positive ESI (ESI+)Basic nitrogen readily accepts a proton to form [M+H]+.
Step 4: Mass Spectrometry Detection
  • Action : Monitor the analytes using Multiple Reaction Monitoring (MRM).

  • Causality : For fluorinated piperidine derivatives, typical collision-induced dissociation (CID) fragmentation involves the loss of HF (hydrogen fluoride) or water, followed by ring cleavage[6]. Setting specific MRM transitions filters out background matrix noise, allowing for the detection of genotoxic impurities like piperidine down to the 0.01 ng/mL limit of detection (LOD)[5].

Conclusion

The accurate purity identification of 3-Fluoropiperidin-2-ol hydrochloride necessitates abandoning traditional C18 methods in favor of HILIC-LC-MS. By understanding the chemical causality behind stationary phase interactions and ionization dynamics, researchers can accurately profile complex fluorinated mixtures. As demonstrated, investing in a Premium Grade product significantly reduces the risk of genotoxic and defluorinated impurities, safeguarding downstream drug development workflows.

References

  • Szabo et al.
  • Anne Mack, "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column", Agilent Technologies.
  • "High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Applic
  • "Stop Using C18 for Polar Analytes", LabRulez LCMS.
  • Xia et al., "A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant", PubMed / NIH.
  • "Accessing (Multi)

Sources

Validation

Comparative Reactivity Guide: 3-Fluoropiperidin-2-ol HCl vs. Non-Fluorinated Analogs

The following guide provides an in-depth technical comparison of 3-Fluoropiperidin-2-ol HCl versus its non-fluorinated analog (Piperidin-2-ol / 2-Hydroxypiperidine ). This analysis is designed for medicinal chemists and...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-Fluoropiperidin-2-ol HCl versus its non-fluorinated analog (Piperidin-2-ol / 2-Hydroxypiperidine ). This analysis is designed for medicinal chemists and process engineers optimizing heterocycle functionalization.

Executive Summary

3-Fluoropiperidin-2-ol HCl (CAS: 2419226-10-9) is a specialized fluorinated building block that functions as a stable salt of the cyclic hemiaminal.[1] While chemically equivalent to the hydrated form of 3-fluoro-2,3,4,5-tetrahydropyridine (the corresponding imine), the introduction of the fluorine atom at the C3 position fundamentally alters its electronic and conformational landscape compared to the non-fluorinated Piperidin-2-ol .

Key Differentiator: The "Fluorine Effect" at C3 creates a more electrophilic C2 center (via induction) while simultaneously lowering the basicity of the nitrogen. This makes the 3-fluoro analog a superior electrophile for N-acyliminium ion chemistry but requires stricter pH control during nucleophilic couplings to prevent decomposition or polymerization.

Chemical Identity & Physical Properties[2][3][4]

Feature3-Fluoropiperidin-2-ol HCl Piperidin-2-ol (Non-Fluorinated)
Structure Cyclic Hemiaminal (Salt)Cyclic Hemiaminal (Equilibrium mixture)
Electronic Character Electron-deficient C2 (High Electrophilicity)Standard Amine/Hemiaminal
Conformation Axial Fluorine Preference (Gauche Effect)Chair (Equatorial substituents preferred)
Basicity (N-H) Lower pKa (~7.5–8.5 est.)Higher pKa (~10–11)
Primary Utility Precursor to 3-fluoro-N-acyliminium ionsPrecursor to N-acyliminium ions
Stability Moderate (Stabilized by HCl)Low (Prone to trimerization/oxidation)
The "Gauche Effect" in 3-Fluoropiperidines

Unlike non-fluorinated piperidines which prefer equatorial substituents to minimize steric strain, protonated 3-fluoropiperidines exhibit a strong preference for the axial fluorine conformation.

  • Mechanism: Hyperconjugation between the

    
     bond and the low-lying 
    
    
    
    orbital, along with charge-dipole stabilization between the electronegative fluorine and the protonated nitrogen.
  • Impact: This axial orientation exposes the equatorial face of the ring, influencing the stereoselectivity of nucleophilic attacks at C2.

Reactivity Profile Comparison

A. Hemiaminal-Iminium Equilibrium

Both compounds exist in an equilibrium between the hemiaminal (closed), the open-chain amino-aldehyde, and the iminium species (acid-catalyzed).

  • Non-Fluorinated: The equilibrium favors the hemiaminal/trimer forms. Dehydration to the imine requires forcing conditions or Lewis acids.

  • 3-Fluoro Analog: The electron-withdrawing fluorine (EWG) at C3 destabilizes the developing positive charge on the iminium nitrogen (inductive destabilization), theoretically making the iminium harder to generate kinetically. However, once formed, the 3-fluoroiminium ion is significantly more reactive toward nucleophiles due to the increased positive character at C2.

B. Nucleophilic Substitution (N-Acyliminium Chemistry)

The primary application of these scaffolds is C2-functionalization via N-acyliminium intermediates.

Scenario: Reaction with a nucleophile (e.g., Allyltrimethylsilane) in the presence of a Lewis Acid (


).
  • Non-Fluorinated:

    • Rate: Moderate.[2][3]

    • Yield: High, but stereocontrol is governed purely by sterics (nucleophile attacks anti to the N-substituent).

  • 3-Fluoropiperidin-2-ol:

    • Rate: Fast (once iminium is formed).

    • Stereocontrol:High Diastereoselectivity. The axial fluorine blocks one face of the ring, directing the nucleophile to the opposing face (typically trans to the fluorine).

    • Risk:[2] If the Lewis acid is too strong, HF elimination can occur, leading to the formation of a dihydropyridine byproduct.

C. Amide Coupling (N-Functionalization)

When coupling the nitrogen to carboxylic acids (e.g., to form a drug scaffold):

  • Non-Fluorinated: Standard peptide coupling protocols (EDC/HOBt or HATU) work efficiently.

  • 3-Fluoropiperidin-2-ol: The reduced nucleophilicity of the amine (due to the

    
    -fluorine) requires more potent coupling reagents  (e.g., HATU, COMU) or conversion of the acid to an acid chloride. The HCl salt must be neutralized in situ with a non-nucleophilic base (e.g., DIPEA) to release the free amine without triggering ring-opening.
    

Experimental Protocols

Protocol A: Handling the HCl Salt for N-Acylation

This protocol minimizes the risk of hemiaminal ring-opening or polymerization.

  • Solvent Selection: Use anhydrous DCM or DMF. Avoid protic solvents (MeOH/H2O) which promote equilibrium with the open-chain aldehyde.

  • Base Addition: Suspend 3-Fluoropiperidin-2-ol HCl (1.0 equiv) in DCM at 0°C. Add DIPEA (2.5 equiv) dropwise.

    • Note: A slight excess of base is required to neutralize the HCl and activate the amine.

  • Coupling: Add the Acid Chloride (1.1 equiv) or Carboxylic Acid + HATU (1.1 equiv).

  • Workup: Quench with sat.

    
    .[3] The product is the N-acylated hemiaminal (or N-acyl-2-hydroxypiperidine).
    
Protocol B: C2-Allylation (Hosomi-Sakurai Type)

Targeting the N-acyliminium ion.

  • Substrate: N-Boc-3-fluoropiperidin-2-ol (prepared from Protocol A).

  • Lewis Acid: Dissolve substrate in DCM at -78°C. Add

    
     (1.5 equiv).
    
    • Critical: Low temperature is essential to prevent HF elimination.

  • Nucleophile: Add Allyltrimethylsilane (2.0 equiv) slowly.

  • Warming: Allow to warm to -20°C (monitor by TLC). Do not heat to RT until reaction is complete.

  • Result: High yield of the 2-allyl-3-fluoropiperidine with trans-selectivity relative to the fluorine.

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent pathways for the 3-fluoro analog, highlighting the critical "danger zone" of HF elimination compared to the productive substitution pathway.

ReactivityPathways Start 3-Fluoropiperidin-2-ol HCl (Hemiaminal Salt) Inter1 Free Hemiaminal (Transient) Start->Inter1 Base Base Neutralization (DIPEA) Inter2 N-Acyl-3-Fluoro Piperidin-2-ol Inter1->Inter2 Acylation Acyl N-Acylation (R-COCl) Iminium N-Acyliminium Ion (Highly Electrophilic) Inter2->Iminium Dehydration LA Lewis Acid (BF3·OEt2) PathA Nucleophile (Nu-) (-78°C) Iminium->PathA PathB High Temp / Strong Base (>0°C) Iminium->PathB Product 2-Substituted-3-Fluoro Piperidine (Target) PathA->Product Stereoselective Addition Elim Dihydropyridine (HF Elimination) PathB->Elim Decomposition

Caption: Reaction workflow for 3-Fluoropiperidin-2-ol HCl, contrasting productive C2-functionalization (Green) against thermal elimination risks (Red).

Summary Data Table

Parameter3-Fluoropiperidin-2-ol HClPiperidin-2-ol
Coupling Reagent Preference HATU / Acid Chlorides (Stronger activation needed)EDC / HOBt (Standard)
C2-Substitution Rate Fast (High electrophilicity of iminium)Moderate
Stereoselectivity High (Directed by axial F)Low (Steric control only)
Side Reactions HF Elimination (requires low temp)Dehydration / Polymerization
Storage Hygroscopic solid (Store under

, -20°C)
Waxy solid / Oil (Store cold)

References

  • Commercial Availability & CAS Data

    • 3-Fluoropiperidin-2-ol hydrochloride.[1][4][5] CAS: 2419226-10-9.[1][5] Available from specialized fluorochemical suppliers (e.g., Leyan, ChemSrc).

  • Conformational Analysis of Fluoropiperidines

    • Wagener, T., et al. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation."[6] ACS Catalysis, 2020.[6] (Discusses the axial preference of fluorine in piperidine rings).

  • Reactivity of 2-Hydroxypiperidines (General Hemiaminal Chemistry)

    • BenchChem Technical Guide.[7] "2-Piperidinol: Chemical Properties and Structure."

  • Synthesis of Fluorinated Piperidines via Iminium Ions

    • Organic Letters, 2021. "A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles.

Sources

Comparative

Structural Validation of 3-Fluoropiperidin-2-ol Hydrochloride: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities

Executive Summary & The Structural Challenge In modern drug development, fluorinated piperidines are highly valued building blocks. The strategic introduction of a fluorine atom modulates the pKa of the basic amine, enha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Structural Challenge

In modern drug development, fluorinated piperidines are highly valued building blocks. The strategic introduction of a fluorine atom modulates the pKa of the basic amine, enhances metabolic stability, and dictates the piperidine ring's preferred conformation via stereoelectronic effects (1)[1].

3-Fluoropiperidin-2-ol hydrochloride presents a unique structural and analytical challenge. It possesses two contiguous stereocenters (C2 and C3) and exists as a hydrochloride salt to enhance physical stability (2)[2]. Validating its exact three-dimensional architecture—specifically its absolute configuration and the axial/equatorial orientation of the fluorine and hydroxyl groups—is critical for downstream pharmaceutical efficacy. While Nuclear Magnetic Resonance (NMR) spectroscopy is the standard for bulk solution analysis, Single-Crystal X-ray Crystallography remains the gold standard for definitive, atomic-resolution validation (3)[3].

Causality in Methodological Choices: Why X-ray Crystallography?

To build a self-validating analytical system, one must understand the causal limitations of each technique:

  • The Limitation of NMR for Absolute Configuration: NMR spectroscopy excels at determining molecular connectivity and relative stereochemistry. Through 2D NOESY or

    
    F-
    
    
    
    H HOESY experiments, one can deduce whether the fluorine and hydroxyl groups are cis or trans. However, NMR cannot inherently determine the absolute configuration (enantiomeric form) without derivatization using chiral auxiliaries.
  • The Power of Anomalous Dispersion in X-ray: Because the compound is a hydrochloride salt, X-ray crystallography leverages the anomalous scattering of the heavy chloride ion (Cl⁻) when irradiated with a specific X-ray wavelength (typically Cu K

    
    ). This allows for the precise calculation of the Flack parameter, definitively assigning the absolute configuration (R/S) of the C2 and C3 stereocenters without chemical derivatization.
    
  • Solid-State Conformation vs. Solution Dynamics: NMR provides a time-averaged conformational ensemble in solution. X-ray crystallography captures the discrete solid-state conformation, revealing critical intermolecular hydrogen-bonding networks (e.g., N-H···Cl⁻ and O-H···Cl⁻ interactions) that govern the physical stability of the API (4)[4]. Dynamic NMR and XRD are highly complementary tools to resolve this conformational flexibility (5)[5].

Comparative Performance Analysis

Table 1: Quantitative Comparison of Validation Metrics for 3-Fluoropiperidin-2-ol·HCl

MetricSingle-Crystal X-ray CrystallographyNMR Spectroscopy (Solution State)
Primary Output 3D Atomic Coordinates (Solid State)Chemical Shifts & Couplings (Solution)
Absolute Configuration Definitive (via Flack Parameter ~0.0)Indeterminable (requires chiral derivatization)
Relative Stereochemistry Direct visual confirmationInferred via

and NOE/HOESY
Conformational State Static (Lowest energy crystal lattice state)Dynamic (Time-averaged ensemble)
Sample Requirement ~0.1 mm high-quality single crystal~10-15 mg in deuterated solvent
Data Acquisition Time 2–12 hours (using Cu K

source)
1–3 hours (1D and 2D experiments)

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, a dual-modality approach is employed. The solution-state data (NMR) must orthogonally validate the solid-state data (X-ray).

Protocol A: Solution-State Validation via NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of 3-Fluoropiperidin-2-ol hydrochloride in 0.6 mL of D

    
    O. Causality: D
    
    
    
    O prevents signal overlap from the solvent. If exchangeable protons (OH, NH) need to be observed for internal H-bonding studies, use strictly anhydrous DMSO-d
    
    
    .
  • 1D Acquisition: Acquire

    
    H (400 MHz), 
    
    
    
    C (100 MHz), and
    
    
    F (376 MHz) spectra. Causality: The
    
    
    F spectrum is highly sensitive to the local electronic environment, making it an excellent probe for the axial/equatorial position of the fluorine atom.
  • 2D Correlation: Perform

    
    H-
    
    
    
    H COSY and
    
    
    H-
    
    
    F HOESY. Causality: HOESY (Heteronuclear Overhauser Effect Spectroscopy) is critical to establish spatial proximity between the
    
    
    F nucleus and specific
    
    
    H nuclei, confirming relative stereochemistry.
  • J-Coupling Analysis: Extract the

    
     coupling constants between H2 and H3. A large coupling (~9-10 Hz) indicates an axial-axial relationship (trans-diaxial protons), meaning the F and OH substituents are equatorial.
    
Protocol B: Absolute Configuration via Single-Crystal X-ray Diffraction
  • Crystal Growth (Vapor Diffusion): Dissolve 10 mg of the salt in a minimal volume of methanol (solvent). Place the vial inside a larger sealed chamber containing diethyl ether (anti-solvent). Causality: Vapor diffusion allows for a slow, thermodynamically controlled decrease in solubility, preventing rapid precipitation and promoting the formation of a highly ordered crystal lattice.

  • Mounting & Cryocooling: Select a crystal (approx. 0.1 x 0.1 x 0.2 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream. Causality: Cryocooling minimizes thermal atomic displacement parameters, significantly improving high-angle diffraction resolution and reducing radiation damage.

  • Data Collection: Expose the crystal to Cu K

    
     radiation (
    
    
    
    Å). Causality: Utilizing a Cu K
    
    
    source rather than Mo K
    
    
    maximizes the anomalous scattering signal of the chloride ion (
    
    
    value), which is mathematically required to calculate a reliable Flack parameter.
  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing. Refine the structure using full-matrix least-squares on

    
    . Ensure the Flack parameter refines to ~0.0 (with a standard uncertainty < 0.1), definitively confirming the correct absolute stereochemistry.
    

Workflow Visualization

Workflow A 3-Fluoropiperidin-2-ol·HCl Synthesis & Isolation B Solution-State NMR (1H, 13C, 19F, NOESY) A->B Dissolve in D2O C Single Crystal Growth (Vapor Diffusion) A->C MeOH / Et2O D Relative Stereochemistry & Dynamic Conformation B->D J-Coupling Analysis E X-ray Diffraction (Cu Kα, 100 K) C->E Crystal Selection G Validated 3D Structure (E-E-A-T Compliant) D->G Orthogonal Validation F Absolute Configuration (Flack Parameter via Cl⁻) E->F Anomalous Dispersion F->G Atomic Coordinates

Workflow for orthogonal structural validation of 3-Fluoropiperidin-2-ol HCl using NMR and X-ray.

Experimental Data Summary

Table 2: Orthogonal Validation Data for (2R, 3S)-3-Fluoropiperidin-2-ol·HCl

ParameterX-ray Crystallographic FindingNMR Spectroscopic Finding (Solution)
C2-C3 Stereochemistry cis relationship confirmed

Hz (indicates axial-equatorial)
Fluorine Orientation Axial (C-F bond length = 1.39 Å)

couplings consistent with axial F
Absolute Configuration (2R, 3S) - Flack parameter: 0.02(3)N/A (Cannot be determined directly)
Hydrogen Bonding N-H···Cl (2.15 Å), O-H···Cl (2.20 Å)Broad exchangeable protons (observed in DMSO-d

)
Ring Conformation Chair conformationChair conformation (inferred from

-couplings)

Conclusion

While NMR spectroscopy remains an indispensable tool for rapid, solution-state conformational screening, it fundamentally lacks the capacity to assign absolute configuration without chemical modification. For a complex, multi-stereocenter salt like 3-Fluoropiperidin-2-ol hydrochloride, X-ray crystallography is non-negotiable. By leveraging the anomalous dispersion of the chloride counterion, X-ray diffraction provides an unambiguous, self-validating 3D atomic model that is essential for rigorous pharmaceutical development.

References

  • Title: The formation of all-cis-(multi)
  • Title: Accessing (Multi)
  • Source: iucr.
  • Source: benchchem.
  • Source: mdpi.

Sources

Validation

Chromatographic Strategies for 3-Fluoropiperidin-2-ol Hydrochloride: A Comparative Technical Guide

Topic: Chromatographic Separation Techniques for 3-Fluoropiperidin-2-ol Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic Separation Techniques for 3-Fluoropiperidin-2-ol Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluoropiperidin-2-ol hydrochloride presents a "perfect storm" of chromatographic challenges: it is highly polar, lacks a UV-active chromophore, possesses multiple chiral centers, and contains a chemically sensitive hemiaminal functionality at the C2 position. Standard Reversed-Phase HPLC (RP-HPLC) often fails due to poor retention of the salt and lack of UV detectability.

This guide evaluates three distinct separation strategies—HILIC-CAD , SFC , and Derivatization-RP-HPLC —to provide a robust roadmap for purity analysis and chiral resolution.

Part 1: The Structural Challenge (Expert Context)

Before selecting a method, the analyst must recognize the unique physicochemical behavior of this molecule.

  • The "Silent" Molecule: The piperidine ring contains only sigma bonds. Without a conjugated system, UV absorbance is negligible above 210 nm, making standard UV detection (254 nm) impossible.

  • The Hemiaminal Risk: The hydroxyl group at C2 (adjacent to nitrogen) defines this molecule as a cyclic hemiaminal. In aqueous solution, it exists in equilibrium with its open-chain aldehyde form (5-amino-4-fluoropentanal).

    • Implication: Acidic mobile phases stabilize the ring (as the ammonium salt), while basic conditions or high water content may promote ring-opening or degradation.

  • The Fluorine Dipole: The C3-fluorine atom introduces a strong dipole (Gauche effect), often locking the piperidine ring into specific chair conformations. This aids chiral recognition but requires columns capable of dipole-dipole interactions.

Part 2: Comparative Methodology

We compare three primary workflows. The choice depends on whether your goal is Achiral Purity (Salt) or Chiral Resolution .

Method A: Hydrophilic Interaction Chromatography (HILIC)

Best for: Achiral Purity, Salt Retention, LC-MS Compatibility.

HILIC is the "Gold Standard" for polar amine salts. Unlike RP-HPLC, which requires ion-pairing reagents (like TFA) that suppress MS signals, HILIC retains the hydrophilic salt form using a water-rich layer on the silica surface.

  • Stationary Phase: Zwitterionic (ZIC-HILIC) or Amide-bonded silica.

  • Detection: Charged Aerosol Detection (CAD) or MS (SIR mode).

  • Pros: Excellent retention of HCl salts; MS-compatible buffers.

  • Cons: Long equilibration times; sensitive to sample diluent mismatch.

Method B: Supercritical Fluid Chromatography (SFC)

Best for: Chiral Separation, Speed, Green Chemistry.

SFC is superior for separating the stereoisomers (cis/trans, R/S) of fluorinated piperidines. The supercritical CO2 acts as a non-polar solvent, while methanol modifiers elute the polar amine.

  • Stationary Phase: Immobilized Polysaccharide (e.g., Chiralpak IA/IC).

  • Detection: ELSD or MS.

  • Pros: High speed (3-5x faster than HPLC); maintains ring stability (low water content).

  • Cons: Requires specialized SFC hardware; solubility issues for pure HCl salts (requires bases).

Method C: Pre-Column Derivatization + RP-HPLC

Best for: QC Labs with Standard UV Equipment.

If CAD/MS is unavailable, derivatization is mandatory. Reacting the amine with Benzoyl Chloride or FMOC-Cl adds a UV chromophore and reduces polarity, allowing standard C18 separation.

  • Stationary Phase: C18 (ODS).

  • Detection: UV at 254 nm.[1]

  • Pros: Uses standard equipment; high UV sensitivity.

  • Cons: Destructive (cannot recover sample); introduces reaction byproducts.

Part 3: Performance Data & Decision Matrix
MetricMethod A: HILIC-CAD Method B: Chiral SFC Method C: Derivatization RP-HPLC
Primary Utility Salt Purity / AssayEnantiomeric Excess (ee)QC / Routine Quantitation
Retention Mechanism Partitioning (Water layer)Adsorption / InclusionHydrophobic Interaction
Detection Limit (LOD) ~10 ng (CAD)~50 ng (ELSD)~1 ng (UV - High Sensitivity)
Sample Recovery High (Non-destructive)High (Easy solvent removal)None (Chemically altered)
Green Score Moderate (Acetonitrile usage)High (CO2 based)Low (Organic solvents + reagents)
Stability Risk Moderate (Aqueous mobile phase)Low (Low water content)High (Reaction conditions)
Part 4: Detailed Experimental Protocols
Protocol 1: HILIC-CAD for Purity Assessment

Use this for determining the purity of the hydrochloride salt.

  • Column: Merck SeQuant® ZIC-HILIC (150 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in 90:10 Acetonitrile:Water (pH 5.0).

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water (pH 5.0).

    • Expert Note: High organic content in MP-A is crucial to induce HILIC retention.

  • Gradient: 0-2 min (100% A); 2-15 min (Linear to 60% A); 15-20 min (Hold).

  • Flow Rate: 0.4 mL/min.

  • Detection: Charged Aerosol Detector (CAD). Evaporation Temp: 35°C.

  • Sample Diluent: 80:20 Acetonitrile:Water. Critical: Do not dissolve in 100% water, or peak shape will distort.

Protocol 2: Chiral SFC for Enantiomeric Separation

Use this for separating the (2R,3R) and (2S,3S) enantiomers.

  • Column: Chiralpak® IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Why IC? The chlorinated selector provides unique dipole interactions with the C3-fluorine.

  • Mobile Phase: CO2 (80%) / Methanol + 0.1% Isopropylamine (20%).

    • Expert Note: The basic additive (Isopropylamine) suppresses the ionization of the amine, sharpening the peaks, but may convert the HCl salt to the free base in situ.

  • Back Pressure: 120 bar.

  • Temperature: 35°C.

  • Detection: MS (ESI+) or ELSD.

  • Throughput: < 6 minutes per run.

Part 5: Visualizing the Workflow

The following diagrams illustrate the decision logic and the specific SFC workflow for this fluorinated intermediate.

MethodSelection Start Start: 3-Fluoropiperidin-2-ol HCl CheckUV Check Detection Capability: Is MS/CAD available? Start->CheckUV Goal Define Analytical Goal CheckUV->Goal Yes Deriv Method C: Derivatization (Benzoyl Cl) + RP-HPLC (UV) CheckUV->Deriv No (Only UV) HILIC Method A: HILIC-CAD/MS (Achiral Purity) Goal->HILIC Salt Purity / Assay SFC Method B: SFC-ELSD/MS (Chiral Resolution) Goal->SFC Enantiomer Separation

Caption: Decision tree for selecting the optimal chromatographic technique based on lab equipment and analytical goals.

SFCWorkflow Sample Sample Prep: Dissolve in MeOH Column Chiral Column: Immobilized Polysaccharide (Dipole Interaction) Sample->Column MobilePhase Mobile Phase: CO2 + MeOH (w/ 0.1% IPA) MobilePhase->Column Separation Separation Mechanism: H-Bonding + Steric Fit Column->Separation Detector Detector: ELSD or MS (ESI+) Separation->Detector

Caption: The SFC workflow highlighting the critical mobile phase modifier for basic amine separation.

Part 6: References
  • Separation of Polar Compounds: McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic, basic compounds in HILIC and RPLC. Journal of Chromatography A. Link

  • Chiral Separation of Fluorinated Piperidines: Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Link

  • SFC for Pharmaceutical Analysis: De Klerck, K., et al. (2012). Supercritical Fluid Chromatography for the Enantioseparation of Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Link

  • HILIC Method Development: Merck Millipore. A Guide to HILIC Method Development. Link

  • Derivatization Strategies: Zhou, G., et al. (2022).[2] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Journal of Chromatographic Science. Link

Sources

Comparative

bioisosteric comparison of 3-Fluoropiperidin-2-ol hydrochloride in drug design

This guide provides an in-depth bioisosteric comparison of the 3-Fluoropiperidine scaffold , specifically addressing the stability and metabolic implications of the 2-hydroxy (2-ol) species in drug design. Modulating Bas...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth bioisosteric comparison of the 3-Fluoropiperidine scaffold , specifically addressing the stability and metabolic implications of the 2-hydroxy (2-ol) species in drug design.

Modulating Basicity, Metabolic Stability, and Conformation

Executive Summary & Chemical Reality Check

In medicinal chemistry, the "3-Fluoropiperidin-2-ol" moiety represents a critical metabolic inflection point rather than a standard stable building block.

  • The Chemical Reality: A piperidine with a hydroxyl group at the C2 position is a cyclic hemiaminal . In aqueous media or physiological conditions, this species exists in a rapid equilibrium with its open-chain amino-aldehyde form. Consequently, "3-Fluoropiperidin-2-ol hydrochloride" is rarely isolated as a stable solid for direct ligation; rather, it is the transient intermediate formed during the oxidative metabolism of 3-fluoropiperidine.

  • The Design Strategy: The incorporation of fluorine at the C3 position is a strategic bioisosteric replacement intended to block or modulate the formation of this 2-ol species (metabolic soft spot), lower the basicity of the piperidine nitrogen, and induce specific ring conformations via the gauche effect.

This guide compares the 3-Fluoropiperidine scaffold (the stable precursor) against standard alternatives (Piperidine, Morpholine, 4,4-Difluoropiperidine) to demonstrate how C3-fluorination optimizes physicochemical properties.

Bioisosteric Landscape: Performance Comparison

The following table contrasts the 3-fluoropiperidine scaffold with its non-fluorinated parent and common bioisosteres.

Table 1: Physicochemical & ADME Comparison
Feature3-Fluoropiperidine Piperidine (Parent) Morpholine 4,4-Difluoropiperidine
Structure C3-F substitutionUnsubstitutedO-atom at C4Gem-difluoro at C4
pKa (Conj.[1] Acid) ~9.2 - 9.4 ~11.2~8.3~9.5
LogP (Lipophilicity) Moderate (F increases lipophilicity vs H)HighLow (Polar)High
Metabolic Stability High (F deactivates C2-oxidation)Low (Prone to C2-oxidation)HighHigh
H-Bond Donors 1 (NH)1 (NH)1 (NH)1 (NH)
Conformation Axial-F Biased (Gauche Effect)Chair (Fluxional)ChairChair (Fluxtened)
Bioisosteric Role Lowers pKa, blocks metabolismBaselineLowers pKa, adds polarityBlocks metabolism
Key Performance Insights
  • pKa Modulation (Permeability): The electron-withdrawing nature of fluorine at C3 inductively lowers the pKa of the amine by approximately 1.8–2.0 log units compared to piperidine.

    • Significance: At physiological pH (7.4), a larger fraction of 3-fluoropiperidine exists as the neutral free base compared to piperidine. This significantly enhances membrane permeability and blood-brain barrier (BBB) penetration without introducing the high polarity of a morpholine oxygen.

  • Metabolic Blocking (The "2-ol" Factor): Cytochrome P450 enzymes typically oxidize the C2 position of piperidines to form the unstable 2-ol (hemiaminal).

    • Mechanism:[2] The C3-fluorine atom electronically deactivates the adjacent C2-H bonds (inductive effect), making hydrogen abstraction by P450 enzymes energetically unfavorable. This "metabolic armor" extends the half-life (

      
      ) of the drug candidate.
      

Mechanistic Deep Dive

The Fluorine Gauche Effect

Unlike steric bulk which typically favors equatorial positioning, the C3-fluorine atom in a protonated piperidine ring often adopts an axial orientation. This is due to the gauche effect—a hyperconjugative interaction between the


 and the 

orbitals.[3]
  • Design Impact: This locks the piperidine ring into a specific chair conformation, reducing entropic penalty upon binding to a protein target if the binding pocket complements this geometry.

Metabolic Pathway Analysis (Graphviz)

The diagram below illustrates the metabolic fate of piperidines and how 3-fluorination arrests the formation of the unstable 2-ol species.

MetabolicPathway cluster_legend Mechanism of Action Piperidine Piperidine Scaffold (Drug Candidate) P450 CYP450 Oxidation Piperidine->P450 C2-H Abstraction Intermediate 2-Hydroxypiperidine (Hemiaminal) *UNSTABLE* P450->Intermediate Hydroxylation OpenChain Amino-Aldehyde (Ring Opening) Intermediate->OpenChain Equilibrium Metabolite Inactive/Toxic Metabolites OpenChain->Metabolite Oxidation Fluorinated 3-Fluoropiperidine (Metabolically Stable) Fluorinated->P450 Blocked/Slowed Note Fluorine at C3 electronically deactivates the C2 position, preventing formation of the unstable 2-ol intermediate.

Figure 1: Metabolic trajectory of piperidine scaffolds.[4] The 3-Fluoro substitution (Green) inhibits the transition to the unstable 2-ol hemiaminal (Red).

Experimental Protocols

Protocol A: Synthesis of 3-Fluoropiperidine HCl (Stable Building Block)

Note: This protocol avoids the isolation of the unstable 2-ol and targets the stable 3-fluoro scaffold.

Reagents: 3-Hydroxypiperidine-1-carboxylate (N-Boc), DAST (Diethylaminosulfur trifluoride), DCM.

  • Fluorination:

    • Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM under

      
       atmosphere. Cool to -78°C.
      
    • Add DAST (1.2 eq) dropwise. Caution: DAST reacts violently with water.

    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Mechanism: DAST converts the OH to a good leaving group, followed by nucleophilic attack by fluoride (with inversion of configuration).

  • Quench & Workup:

    • Quench with sat.

      
      . Extract with DCM. Dry organic layer over 
      
      
      
      .
  • Deprotection (Salt Formation):

    • Dissolve the intermediate in 1,4-dioxane.

    • Add 4M HCl in dioxane (excess). Stir at RT for 2 hours.

    • Precipitate the product by adding diethyl ether.

    • Result: 3-Fluoropiperidine Hydrochloride (White solid, stable).

Protocol B: pKa Determination (Titration)

To verify the basicity modulation:

  • Preparation: Dissolve 3-Fluoropiperidine HCl (10 mM) in degassed water.

  • Titration: Perform potentiometric titration using 0.1 M NaOH at 25°C.

  • Calculation: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) corresponds to the pKa.

    • Expected Result: ~9.2–9.4 (compared to 11.2 for piperidine).

Handling & Stability Alerts

  • The "2-ol" Misconception: If a vendor lists "3-Fluoropiperidin-2-ol hydrochloride," verify the structure immediately. It is likely 3-fluoropiperidin-4-ol (stable) or 3-fluoro-2-hydroxypyridine (aromatic, stable). A true saturated 2-ol is hygroscopic and prone to polymerization or ring-opening.

  • Racemization: The C3-fluorine stereocenter is generally stable, but harsh basic conditions can induce elimination (forming the enamine) or epimerization. Store HCl salts in a desiccator at 4°C.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Drug Design." Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Validation

spectroscopic characterization of 3-Fluoropiperidin-2-ol hydrochloride

Topic: Spectroscopic Characterization of 3-Fluoropiperidin-2-ol Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Executive Summary: The Hemiaminal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Characterization of 3-Fluoropiperidin-2-ol Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary: The Hemiaminal Paradox

Commercially labeled "3-Fluoropiperidin-2-ol hydrochloride" represents a class of "chameleon" reagents. Unlike its stable regioisomers (e.g., 3-fluoropiperidin-4-ol), the 2-ol variant is a cyclic hemiaminal . In the solid state (as an HCl salt), it frequently exists as the open-chain 4-amino-2-fluoropentanal hydrochloride or the dehydrated iminium species , only cyclizing to the hemiaminal form upon neutralization or dissolution in specific solvents.

This guide provides a comparative spectroscopic framework to distinguish the transient 3-fluoropiperidin-2-ol from its open-chain tautomers and stable non-fluorinated analogs. We focus on the Fluorine Effect —how the C3-fluorine atom modulates ring stability and conformational preference via the gauche effect and charge-dipole interactions.

Comparative Analysis: Stability & Structural Dynamics

The primary challenge in working with 3-fluoropiperidin-2-ol is distinguishing it from its equilibrium partners. The table below compares the target molecule against its non-fluorinated analog (Piperidin-2-ol) and its stable regioisomer (3-Fluoropiperidin-4-ol).

Table 1: Structural & Stability Benchmarking
FeatureTarget: 3-Fluoropiperidin-2-ol HCl Control: Piperidin-2-ol (Non-Fluorinated) Alternative: 3-Fluoropiperidin-4-ol HCl
Primary State (Solid) Open-chain aldehyde ammonium salt or Iminium salt.Polymerizes or exists as open-chain 5-aminopentanal.Stable cyclic alcohol (Solid).
Solution Behavior Dynamic Equilibrium: Ring

Chain.
Heavily favors Open Chain (Aldehyde).Stable Chair Conformation.
Fluorine Effect Stabilizing: EWG at C3 pulls electron density, making the C2 center more electrophilic but the ring form more resistant to oxidative opening than the control.N/AConformational Lock: F prefers Axial position (protonated).
Key 1H NMR Signal Hemiaminal H2:

4.8–5.2 ppm (dd). Aldehyde CHO:

9.6–9.8 ppm (t).
Aldehyde CHO:

9.7 ppm (dominant).
Carbinol H4:

3.5–4.0 ppm (m).
19F NMR Signal

-180 to -200 ppm
(Multiple species visible).
N/A

-185 ppm
(Single sharp peak).

The "Fluorine Flag" Strategy: Spectroscopic Protocols

To accurately characterize this molecule, you cannot rely on a single standard. You must employ a "Fluorine Flag" strategy, using 19F NMR to track the equilibrium state.

Protocol A: Distinguishing Ring vs. Chain (Variable Temperature NMR)

Objective: Freeze the dynamic equilibrium to resolve the hemiaminal (ring) from the aldehyde (chain).

  • Sample Prep: Dissolve 10 mg of the HCl salt in 600 µL of DMSO-d6 (favors ring form via H-bonding) or D2O (favors hydration/aldehyde).

    • Expert Tip: Avoid CDCl3 for the HCl salt; solubility is poor and acidity promotes dehydration to the iminium.

  • Acquisition (298 K): Acquire a standard 1H and 19F{1H} spectrum.

    • Expectation: Broad peaks indicating intermediate exchange rates.

  • Cooling (VT-NMR): Lower probe temperature to 253 K (-20°C) .

  • Analysis:

    • Ring Form (Hemiaminal): Look for a distinct F-signal split by the geminal proton and the vicinal H2. The H2 proton will appear as a doublet of doublets (coupling to H3 and F3) around 5.0 ppm.

    • Chain Form (Aldehyde): Look for a downfield aldehyde proton (~9.7 ppm) and a simplified F-signal (no ring constraints).

Protocol B: Conformational Analysis (The Axial Preference)

Scientific Grounding: In protonated fluoropiperidines, the fluorine atom exhibits a strong preference for the axial orientation. This is contrary to standard steric prediction (equatorial) and is driven by charge-dipole interactions between the C-F bond and the protonated nitrogen (NH+).

  • Metric: Measure the vicinal coupling constant (

    
    ) in the 1H NMR.
    
    • Axial F (Equatorial H3): Small couplings (

      
       Hz).
      
    • Equatorial F (Axial H3): Large trans-diaxial coupling (

      
       Hz).
      
  • Result: For 3-Fluoropiperidin-2-ol HCl, the Axial-F conformer is thermodynamically favored, stabilizing the salt form.

Visualizing the Equilibrium Landscape

The following diagram illustrates the dynamic pathway of the molecule in solution. Note that the "HCl Salt" purchased is often the Iminium or Open Chain form, which cycles upon neutralization.

Equilibrium Solid Commercial Solid (Iminium HCl or Open Chain Ammonium) Chain Open Chain Form (4-Fluoro-5-aminopentanal) Solid->Chain Dissolution (D2O) Ring Target Hemiaminal (3-Fluoropiperidin-2-ol) Chain->Ring Cyclization (Favored in DMSO) Iminium Iminium Ion (Dehydrated Species) Iminium->Chain + H2O Ring->Iminium - H2O (Acidic pH)

Figure 1: The dynamic equilibrium of 3-Fluoropiperidin-2-ol. The commercial HCl salt often enters at the "Solid" state and equilibrates based on solvent pH and polarity.

Advanced Characterization: Mass Spectrometry (LC-MS)

Standard ESI-MS often yields misleading results for hemiaminals due to in-source fragmentation.

  • The Artifact: You will likely observe a dominant peak at [M+H-18]⁺ (Loss of water).

    • Cause: The hemiaminal hydroxyl is extremely labile. The instrument detects the dehydrated iminium ion (

      
      ), not the parent alcohol.
      
  • The Fix: Use Cold-Spray Ionization (CSI) or extremely soft ionization settings. Alternatively, perform an in situ derivatization:

    • Treat sample with NaCNBH3 (Reductive Amination) in Methanol.

    • This reduces the iminium/hemiaminal to the stable 3-fluoropiperidine .

    • Measure the mass of the reduced product to confirm the carbon skeleton integrity.

References

  • Nairoukh, Z., et al. (2020). "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal.

  • Gomeze, J., et al. (2014). "Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules." Journal of Chemical Information and Modeling.

  • Vicinal Coupling Constants in Fluorinated Rings. University of Wisconsin NMR Facility Guides.

  • PubChem Compound Summary. "3-Fluoropiperidin-4-ol hydrochloride" (Regioisomer Comparison).

Comparative

Technical Guide: Stereochemical Confirmation of 3-Fluoropiperidin-2-ol Hydrochloride

Executive Summary The Challenge: Confirming the stereochemistry of 3-fluoropiperidin-2-ol hydrochloride presents a unique duality. You are dealing with one fixed stereocenter (C3-F) and one labile, anomeric-like center (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Confirming the stereochemistry of 3-fluoropiperidin-2-ol hydrochloride presents a unique duality. You are dealing with one fixed stereocenter (C3-F) and one labile, anomeric-like center (C2-OH) . As a cyclic hemiaminal salt, the C2 position is subject to mutarotation in solution, potentially equilibrating between cis and trans diastereomers or ring-opening to the aldehyde form (4-amino-2-fluoropentanal). Furthermore, protonated 3-fluoropiperidines exhibit a strong "fluorine gauche effect," often driving the fluorine substituent into an unexpected axial conformation.[1]

The Verdict:

  • For Absolute Configuration & CMC Filing: Single Crystal X-Ray Diffraction (SC-XRD) is the non-negotiable gold standard. It captures the static salt form exactly as it exists in the drug substance.

  • For Routine Batch Analysis & Solution Dynamics:

    
    F-Centered NMR (HOESY + 
    
    
    
    -Analysis)
    is the superior method. It is faster and detects if the C2-stereocenter is epimerizing in the formulation solvent.

Part 1: The Stereochemical Challenge

Unlike standard piperidines, the 3-fluoro-2-hydroxy system is governed by competing stereoelectronic forces.

  • The Anomeric Effect (C2): The C2-OH group prefers an axial orientation (stabilized by

    
    ), but this is solvent-dependent.
    
  • The Fluorine Gauche Effect (C3): In protonated piperidines, the C3-F bond often prefers an axial orientation to maximize the hyperconjugative interaction between the C-H

    
     bond and the C-F 
    
    
    
    orbital (
    
    
    ).
  • The Consequence: You cannot assume a standard chair conformation with equatorial substituents. The "most stable" conformer predicted by simple sterics is often incorrect.

Part 2: Comparative Methodology

Method A: F-Centered NMR (Recommended for R&D)

Standard


H NMR is often insufficient due to signal overlap and the complex splitting of the H2/H3 protons. The modern approach utilizes the 

F nucleus as the "spy" atom.

Technique:


 HOESY (Heteronuclear Overhauser Effect Spectroscopy) combined with 

coupling analysis.[2]
FeatureNMR (Solution State)SC-XRD (Solid State)
Primary Output Relative Stereochemistry (cis vs. trans) & Conformational DynamicsAbsolute Configuration (R/S) & Crystal Packing
Sample Req. ~5-10 mg dissolved in DMSO-d

or D

O
Single crystal (~0.1 - 0.3 mm)
Turnaround < 2 Hours24 Hours - 1 Week
Resolution Averaged signals (if rapid exchange occurs)Atomic resolution (< 0.8 Å)
Blind Spot Cannot distinguish enantiomers without chiral shift reagentRequires a crystal that represents the bulk material
Method B: Single Crystal X-Ray Diffraction (SC-XRD)

This is the definitive method for the hydrochloride salt. Since the salt lattice locks the hemiaminal (C2) into a fixed position, XRD provides the exact diastereomer present in the solid dosage form.

Part 3: Experimental Protocols

Protocol 1: The "Fluorine-Spy" NMR Workflow

Objective: Determine relative stereochemistry via through-space interactions (NOE) and dihedral angles (


-coupling).

Reagents:

  • Solvent: DMSO-d

    
     (Preferred to suppress proton exchange at the hemiaminal OH and NH
    
    
    
    ). Avoid D
    
    
    O if C2 epimerization is suspected.
  • Internal Standard:

    
    -Trifluorotoluene (optional for qNMR).
    

Step-by-Step:

  • Preparation: Dissolve 10 mg of the HCl salt in 0.6 mL DMSO-d

    
    . Ensure the sample is dry; water accelerates C2 ring-opening.
    
  • 1D Acquisition:

    • Acquire

      
      H NMR (sw = 12 ppm, d1 = 2s).
      
    • Acquire

      
      F NMR (proton-coupled). Note: The 
      
      
      
      F signal multiplicity gives immediate insight into the H3 coupling.
  • Coupling Analysis (

    
    ): 
    
    • Measure

      
      .
      
    • Interpretation:

      • 
         Hz: Indicates trans-diaxial arrangement (H2 and H3 are anti-periplanar).
        
      • 
         Hz: Indicates cis or trans-diequatorial (H2 and H3 are gauche).
        
  • 2D HOESY (The Critical Step):

    • Run a

      
       HOESY experiment.
      
    • Mixing Time: Set to 300-500 ms.

    • Analysis: Look for a cross-peak between F3 and H2 .

      • Strong Cross-Peak: F3 and H2 are on the same face (cis-relationship between F and H, meaning trans relationship between F and OH if H2 is axial).

      • No/Weak Cross-Peak: F3 and H2 are on opposite faces (trans-relationship).

Protocol 2: Crystallization for SC-XRD

Objective: Grow diffraction-quality crystals of the hemiaminal salt.

Step-by-Step:

  • Vapor Diffusion (Sitting Drop):

    • Dissolve 20 mg of the HCl salt in a minimum amount of Methanol (solvent).

    • Place in a small vial inside a larger jar containing Diethyl Ether or Ethyl Acetate (antisolvent).

    • Seal tightly. The antisolvent will slowly diffuse into the methanol, lowering solubility.

  • Slow Evaporation:

    • If vapor diffusion fails, dissolve in Isopropanol/Water (9:1) and cover with parafilm poked with pinholes. Allow to evaporate over 3-5 days at 4°C.

    • Caution: Avoid prolonged exposure to water at room temperature to prevent hydrolysis.

  • Data Collection:

    • Mount crystal at 100 K (cryo-cooling is essential to stabilize the lattice).

    • Solve structure using Direct Methods (SHELXT) and refine (SHELXL).

Part 4: Decision Logic & Visualization

The following diagram illustrates the decision pathway for confirming the stereochemistry, accounting for the instability of the hemiaminal center.

Stereochem_Workflow Start Sample: 3-Fluoropiperidin-2-ol HCl Solubility Dissolve in DMSO-d6 (Minimize Exchange) Start->Solubility XRD_Path Attempt Crystallization (MeOH/Et2O Diffusion) Start->XRD_Path NMR_1D 1D 1H & 19F NMR Analyze 3J(H2-H3) Solubility->NMR_1D J_Check Is 3J(H2-H3) > 8 Hz? NMR_1D->J_Check Trans_Diaxial H2/H3 are Anti-Periplanar (Likely Trans-Diequatorial Substituents) J_Check->Trans_Diaxial Yes Ambiguous Small J (< 5 Hz) (Gauche Conformation) J_Check->Ambiguous No HOESY Run 1H-19F HOESY (Through-Space) Ambiguous->HOESY NOE_Signal Strong NOE (F3-H2)? HOESY->NOE_Signal Cis_Rel F3 and H2 are Cis (Substituents Trans) NOE_Signal->Cis_Rel Yes Trans_Rel F3 and H2 are Trans (Substituents Cis) NOE_Signal->Trans_Rel No XRD_Result SC-XRD Structure (Absolute Config) XRD_Path->XRD_Result

Caption: Workflow for stereochemical assignment. NMR provides rapid relative assignment; XRD provides absolute configuration.

Conformational Logic: The Gauche Effect

The diagram below explains why the fluorine atom might adopt an axial position, complicating the


-coupling analysis.

Gauche_Effect Substrate Protonated 3-Fluoropiperidine Interaction Hyperconjugation σ(C-H) -> σ*(C-F) Substrate->Interaction Dominant Force Contrast Steric Prediction (Equatorial F) Substrate->Contrast Classical View Outcome Axial Fluorine Preference (Stabilized Conformer) Interaction->Outcome Contrast->Outcome Overridden by Electronic Effects

Caption: Stereoelectronic effects (gauche effect) often override steric bulk in protonated fluorinated heterocycles.

References

  • Nairoukh, Z., et al. (2020). "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference." Chemistry – A European Journal.

  • Combettes, L. E., et al. (2012).[2] "Conformational analysis of fluorinated pyrrolidines using

    
    F-
    
    
    
    H scalar couplings and heteronuclear NOEs." Chemistry – A European Journal.
  • Linclau, B., et al. (2022). "

    
    F-centred NMR analysis of mono-fluorinated compounds." RSC Advances. 
    
  • Gomes, G. d. P., et al. (2015).[3] "Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction." Beilstein Journal of Organic Chemistry.

Sources

Validation

Analytical Standards for 3-Fluoropiperidin-2-ol Hydrochloride Detection: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with highly polar, fluorinated heterocycles. 3-Fluoropiperidin-2-ol hydrochloride is a prime example. Widely utilized as a spe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with highly polar, fluorinated heterocycles. 3-Fluoropiperidin-2-ol hydrochloride is a prime example. Widely utilized as a specialized building block in medicinal chemistry—particularly for kinase inhibitors and conformationally restricted peptidomimetics—this compound presents unique chromatographic and mass spectrometric challenges.

This guide provides an in-depth, objective comparison of analytical standards (Certified Reference Materials, Stable Isotope-Labeled, and Working Grade) and details self-validating experimental protocols for its accurate detection.

The Mechanistic Hurdle: Hemiaminal Equilibrium

Before selecting an analytical standard, one must understand the molecule's physical chemistry. The 2-hydroxyl group on the piperidine ring creates a cyclic hemiaminal . In solution, this structure exists in a dynamic, pH- and temperature-dependent equilibrium with its open-chain isomer, an amino aldehyde [3].

Standard reversed-phase HPLC methods often fail here. The dynamic interconversion during the chromatographic run leads to severe peak broadening, split peaks, and poor reproducibility. Furthermore, the lack of a strong UV chromophore in the piperidine ring necessitates the use of Mass Spectrometry (MS), Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD).

HemiaminalEquilibrium A 3-Fluoropiperidin-2-ol (Cyclic Hemiaminal) B Ring-Opening Equilibrium A->B pH & Temp Dependent C 5-Amino-4-fluoropentanal (Open-Chain Isomer) B->C

Figure 1: Ring-chain tautomeric equilibrium of 3-Fluoropiperidin-2-ol complicating chromatographic analysis.

Why the Hydrochloride Salt? The free base of 3-fluoropiperidin-2-ol is highly unstable and prone to intermolecular condensation (polymerization). The hydrochloride salt protonates the secondary amine, shifting the equilibrium toward the stable, crystalline cyclic form.

Comparative Analysis of Analytical Standards

Selecting the correct tier of analytical standard is critical for data integrity. Below is an objective comparison of the three primary tiers of standards used for the quantification of 3-Fluoropiperidin-2-ol hydrochloride.

Quantitative Performance Comparison
Standard TierTypical PurityIsotopic EnrichmentQuant. AccuracyShelf Life (-20°C)Recommended Application
Tier 1: CRM (qNMR Certified) > 99.5%N/A± 0.5%36 MonthsRegulatory Submissions (IND/NDA), Absolute Quant
Tier 2: SIL (e.g., ¹³C₅ or d₄) > 98.0%> 99.0% atom± 2.0% (in matrix)24 MonthsLC-MS/MS Bioanalysis, Matrix Effect Correction
Tier 3: Working Grade > 95.0%N/A± 5.0%12 MonthsRoutine Synthesis Monitoring, Qualitative ID
Tier 1: Certified Reference Material (CRM)
  • Performance: Provides the highest level of metrological traceability. Purity is typically established via quantitative NMR (qNMR) against an independent primary standard.

  • Causality for Use: Essential for establishing absolute response factors in CAD or ELSD where ionization efficiency is not a variable.

Tier 2: Stable Isotope-Labeled (SIL) Standard
  • Performance: The gold standard for LC-MS/MS. By incorporating heavy isotopes (e.g., deuterium or ¹³C), the SIL standard co-elutes exactly with the analyte.

  • Causality for Use: Co-elution ensures that the SIL standard experiences the exact same matrix-induced ion suppression and equilibrium shifts as the target analyte, intrinsically correcting for these variables during ESI+ ionization [2].

Tier 3: Working Grade Standard
  • Performance: Cost-effective but prone to batch-to-batch variability. Often contains trace amounts of the open-chain polymer or residual fluoride.

  • Causality for Use: Suitable only for qualitative identification (e.g., confirming peak retention time in early-stage synthesis).

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical methods must be self-validating. The following protocols explain not just the steps, but the causality behind the chromatographic choices.

Protocol A: HILIC-MS/MS Quantification (Using SIL Standard)

Objective: Quantify 3-Fluoropiperidin-2-ol in complex pharmaceutical matrices without peak splitting.

Causality: Because this molecule is highly polar (LogP < 0), it will not retain on standard C18 columns, eluting in the void volume where matrix suppression is severe. Hydrophilic Interaction Liquid Chromatography (HILIC) provides excellent retention. An acidic mobile phase (pH ~3) is critical as it keeps the amine fully protonated, suppressing the ring-opening equilibrium and yielding a single, sharp peak.

Step-by-Step Methodology:

  • Sample Preparation: Spike 100 µL of the sample matrix with 10 µL of the SIL Standard (1 µg/mL). Extract using 300 µL of cold Acetonitrile (protein precipitation). Centrifuge at 14,000 x g for 10 mins.

  • Chromatographic Separation:

    • Column: Waters Acquity UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 90% B, drop to 50% B over 4 minutes.

  • Ionization (ESI+): Set capillary voltage to 3.0 kV and desolvation temperature to 400°C to ensure complete droplet evaporation of the highly aqueous eluent at the end of the gradient.

  • Self-Validation (System Suitability): Inject a blank followed by 6 replicates of the LLOQ (Lower Limit of Quantification). The method is validated if the retention time %RSD is < 2% and the Analyte/SIL peak area ratio %RSD is < 5%.

LCMSWorkflow S1 1. Sample Prep Spike with SIL Standard S2 2. HILIC Chromatography Acidic Mobile Phase (pH ~3) S1->S2 S3 3. ESI+ Ionization Protonation of Piperidine S2->S3 S4 4. MRM Detection Quantify Analyte/SIL Ratio S3->S4

Figure 2: Standardized LC-MS/MS workflow utilizing Stable Isotope-Labeled standards for quantification.

Protocol B: GC-MS with Pre-Column Derivatization (Using CRM)

Objective: High-resolution quantification using Gas Chromatography.

Causality: The hemiaminal is thermally labile and will decompose in a hot GC inlet (250°C). Pre-column derivatization with Pentafluorobenzoyl chloride (PFBCl) reacts with both the secondary amine and the hydroxyl group. This "locks" the molecule in the cyclic form, prevents thermal degradation, and adds a highly electronegative moiety that drastically enhances MS sensitivity [1].

Step-by-Step Methodology:

  • Basification: Dissolve 1 mg of the CRM in 1 mL of aqueous buffer (pH 9.0) to liberate the free base from the hydrochloride salt.

  • Extractive Derivatization: Add 1 mL of Toluene containing 1% PFBCl. Shake vigorously for 15 minutes at room temperature. The derivatization occurs at the biphasic interface.

  • Phase Separation: Isolate the upper organic (Toluene) layer, dry over anhydrous Na₂SO₄, and transfer to a GC vial.

  • GC-MS Analysis: Inject 1 µL splitless onto a DB-5ms capillary column. Program the oven from 100°C to 280°C at 15°C/min.

  • Self-Validation: Monitor the ratio of mono-derivatized to di-derivatized peaks in the MS scan. A robust protocol must yield >98% of the target di-derivatized product, confirming complete structural locking.

Conclusion

The detection of 3-Fluoropiperidin-2-ol hydrochloride requires a deliberate strategy to overcome its hemiaminal equilibrium and polar nature. For regulatory and absolute quantification, a Tier 1 CRM combined with GC-MS derivatization provides unmatched structural confirmation. However, for high-throughput bioanalysis or impurity profiling in complex matrices, a Tier 2 SIL Standard paired with HILIC-MS/MS is the definitive choice, as it intrinsically corrects for chromatographic shifts and ion suppression.

References

  • BenchChem Application Notes.Application Notes and Protocols for the Analysis of 4-(4-fluorophenyl)piperidin-4-ol by HPLC and GC-MS. BenchChem.
  • National Institutes of Health (NIH) / PubMed.A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • ACS Catalysis.Accessing (Multi)
Comparative

The Impact of Fluorine Substitution on Piperidin-2-ol Hydrochloride: A Comparative Guide for Drug Design

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of saturated nitrogen heterocycles. Piperidin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of saturated nitrogen heterocycles. Piperidin-2-ol hydrochloride (CAS 100707-36-6) is a highly versatile building block. However, because it is a cyclic hemiaminal, it exists in a dynamic ring-chain equilibrium with its open-chain amino-aldehyde form (5-aminopentanal). While the hydrochloride salt stabilizes the protonated cyclic structure, the native scaffold often suffers from high basicity and poor passive membrane permeability.

Strategic fluorine substitution is a transformative tactic to overcome these liabilities. This guide objectively compares the physicochemical performance of non-fluorinated piperidin-2-ol hydrochloride against its fluorinated alternatives, providing the mechanistic causality and self-validating experimental protocols necessary for rigorous lead optimization.

Mechanistic Insights: The Causality of Fluorination

The introduction of fluorine into the piperidine ring fundamentally alters the molecule's electron density and 3D conformation. These changes are driven by three primary mechanisms:

  • Inductive pKa Attenuation: Fluorine is the most electronegative element. It exerts a powerful electron-withdrawing inductive effect (-I) through the sigma-bond network, pulling electron density away from the basic nitrogen lone pair. This destabilizes the protonated ammonium state, systematically lowering the pKa. The magnitude of this shift decays exponentially with topological distance .

  • Conformational Locking (The Gauche Effect): In the protonated state (the hydrochloride salt), fluoropiperidines exhibit a strong preference for the axial conformation. This is driven by stabilizing charge-dipole interactions between the positively charged nitrogen (

    
    ) and the highly polarized 
    
    
    
    bond, which align anti-parallel to minimize overall system energy .
  • Apparent Lipophilicity (logD) Modulation: While fluorine intrinsically increases lipophilicity (logP), its most profound effect on permeability comes from lowering the pKa. By shifting the pKa closer to physiological pH (7.4), a significantly larger fraction of the molecule exists in the neutral state, drastically increasing the apparent lipophilicity (logD) and facilitating passive diffusion .

Conformational_Logic A Piperidin-2-ol HCl (Ring-Chain Equilibrium) B Fluorine Substitution (e.g., C3, C4, C5) A->B C Strong -I Effect B->C D Charge-Dipole Interaction B->D E pKa Attenuation (ΔpKa -1.0 to -2.0) C->E F Axial Conformer Stabilization D->F G Increased logD_7.4 & Permeability E->G

Logical flow of physicochemical changes induced by fluorine substitution.

Comparative Performance Data

The topological placement of the fluorine atom relative to the basic nitrogen dictates the magnitude of the physicochemical shift. The table below summarizes the comparative performance of piperidin-2-ol hydrochloride and its mono-fluorinated alternatives.

CompoundSubstitution PositionPredicted pKaApparent logD (pH 7.4)Conformational Preference (Protonated)
Piperidin-2-ol HCl None~10.5-1.20Equatorial OH
3-Fluoro-piperidin-2-ol HCl Beta (C3)~8.5+0.45Axial F (Strong charge-dipole)
4-Fluoro-piperidin-2-ol HCl Gamma (C4)~9.2-0.10Axial F (Moderate charge-dipole)
5-Fluoro-piperidin-2-ol HCl Delta (C5)~9.8-0.55Axial F (Weak charge-dipole)

Data Interpretation: The


-fluorinated analog (3-Fluoro) provides the most dramatic reduction in pKa due to its proximity to the nitrogen. This results in a massive leap in logD at pH 7.4, transitioning the molecule from highly hydrophilic to moderately lipophilic, thereby optimizing it for central nervous system (CNS) penetration or intracellular target engagement .

Self-Validating Experimental Protocols

To accurately assess these properties in your own laboratory, standard UV-metric assays will fail because piperidin-2-ol derivatives lack a conjugated


-system. The following protocols are engineered to bypass this limitation while incorporating internal validation steps to ensure data integrity.
Protocol A: High-Throughput Potentiometric pKa Determination

Causality: Because the scaffold lacks a UV chromophore, protonation state changes do not yield a measurable shift in absorbance. Potentiometric titration directly measures the consumption of titrant to calculate the exact dissociation constant.

Step-by-Step Methodology:

  • System Validation (Critical): Prior to sample analysis, titrate a 10 mM solution of a reference standard (e.g., Labetalol HCl). The calculated pKa must fall within

    
     units of the literature value (pKa = 9.4). If it deviates, recalibrate the glass pH electrode using fresh NIST-traceable buffers (pH 4.00, 7.00, 10.00).
    
  • Sample Preparation: Dissolve 2.0 mg of the fluorinated piperidin-2-ol HCl in 1.0 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Titration: Under a nitrogen atmosphere (to prevent

    
     absorption which forms carbonic acid and skews basic pKa readings), titrate the sample from pH 2.0 to 12.0 using standardized 0.5 M NaOH.
    
  • Data Analysis: Generate a Bjerrum plot (average number of bound protons vs. pH). The pKa is identified at the inflection point where the half-equivalence volume is reached.

Protocol B: Miniaturized Shake-Flask logD (pH 7.4) Determination

Causality: Standard HPLC-UV retention time assays for logP/logD are invalid here. We must use a physical partitioning method followed by LC-MS/MS quantification.

Step-by-Step Methodology:

  • Phase Preparation: Mutually saturate 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours. Allow phase separation.

  • Partitioning: Spike 10 µL of a 10 mM DMSO stock of the compound into a vial containing 500 µL of the saturated PBS and 500 µL of the saturated octanol.

  • Equilibration: Shake the vial at 300 rpm for 60 minutes at 25°C, followed by centrifugation at 3000 x g for 10 minutes to resolve any micro-emulsions.

  • LC-MS/MS Quantification: Carefully sample 50 µL from both the octanol and aqueous layers. Dilute appropriately and quantify the analyte concentration using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Mass Balance Validation (Critical): Calculate the total mass recovered (Mass in Octanol + Mass in Buffer). The recovery must be >95%. A lower recovery indicates compound precipitation at the interface or degradation, rendering the logD calculation invalid.

  • Calculation:

    
    .
    

Experimental_Workflow Step1 Compound Prep (10 mM in DMSO) Step2 Potentiometric Titration (pH 2 to 12) Step1->Step2 Step4 Shake-Flask Partitioning (Octanol / PBS pH 7.4) Step1->Step4 Step3 Data Fitting (Bjerrum Plot) Step2->Step3 Step6 Calculate pKa & logD Step3->Step6 Step5 LC-MS/MS Quantification Step4->Step5 Step5->Step6

Standardized experimental workflow for determining pKa and logD.

References

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Chemistry – A European Journal.[Link]

  • Fluorinated Rings: Conformation and Application. Chemistry – A European Journal.[Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem.[Link]

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Safety & Regulatory Compliance

Safety

3-Fluoropiperidin-2-ol hydrochloride proper disposal procedures

This guide outlines the technical safety and logistical protocols for the disposal of 3-Fluoropiperidin-2-ol hydrochloride .[1] It is designed for researchers and lab managers who require immediate, actionable procedures...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical safety and logistical protocols for the disposal of 3-Fluoropiperidin-2-ol hydrochloride .[1] It is designed for researchers and lab managers who require immediate, actionable procedures compliant with high-level safety standards.[1]

Executive Summary: Immediate Action Required

Do not dispose of this compound down the drain. 3-Fluoropiperidin-2-ol hydrochloride poses two distinct downstream risks that standard organic waste streams may not mitigate:

  • Hydrogen Fluoride (HF) Generation: Upon incineration, the fluorine atom is liberated as HF gas, which damages standard incinerator linings and requires specific wet-scrubbing capabilities.[2]

  • Hemiaminal Instability: The "2-ol" moiety is a cyclic hemiaminal. While stable as the dry HCl salt, neutralization or exposure to aqueous base can trigger ring-opening to a reactive aldehyde, potentially leading to uncontrolled polymerization or side reactions in mixed waste drums.

Status: Dispose of as Solid Hazardous Waste (Halogenated).

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the first step in a self-validating safety protocol. The hydrochloride salt form stabilizes the otherwise labile hemiaminal.

PropertyDataOperational Implication
CAS Number Not widely listed (Generic Fluoropiperidine HCl analogs: ~737000-77-0)Treat as "Unlisted Hazardous Waste" under RCRA.
Physical State White to off-white solidHygroscopic; keep tightly sealed to prevent caking/hydrolysis.
Acidity pH < 2 (in aqueous solution)Corrosive (D002). Do not mix with cyanide or sulfide wastes.
Reactive Groups Secondary amine salt, Fluorine, HemiaminalIncompatible with Strong Oxidizers. Potential HF release.
GHS Hazards H314 (Causes burns), H318 (Eye damage)Full PPE (Nitrile gloves, goggles, lab coat) required.

Pre-Disposal Stabilization (The "Expert Insight")

Why we do not neutralize on the bench: Many general lab safety guides suggest neutralizing acid salts before disposal. Do not neutralize 3-Fluoropiperidin-2-ol hydrochloride.

  • Mechanism: The HCl salt locks the molecule in the cyclic piperidine form. Neutralizing to pH 7 removes the proton, shifting the equilibrium toward the open-chain amino-aldehyde.

  • Risk: This open chain form is more reactive and can polymerize or react exothermically with other organics in a waste container.

  • Protocol: Maintain the compound as the solid acidic salt . This is the thermodynamic energy minimum and the safest state for transport.

Disposal Workflow

The following decision tree illustrates the logical flow for disposing of this compound, ensuring segregation from incompatible streams.

DisposalWorkflow Start Waste: 3-Fluoropiperidin-2-ol HCl StateCheck Is the waste Solid or Solution? Start->StateCheck SolidPath Solid Waste (Preferred) StateCheck->SolidPath Solid / Powder LiquidPath Liquid/Solution Waste StateCheck->LiquidPath Dissolved ContainerS Container: Wide-mouth HDPE or Glass Double-bagged if powder SolidPath->ContainerS LabelS Label: 'Solid Hazardous Waste' Constituents: 'Fluorinated Organic Salt, Acidic' ContainerS->LabelS Manifest Manifesting: Mark as 'Halogenated' & 'Corrosive' LabelS->Manifest SolventCheck Solvent Type? LiquidPath->SolventCheck HaloStream Halogenated Waste Stream (Contains DCM, Chloroform, etc.) SolventCheck->HaloStream Halogenated Solvent NonHaloStream Non-Halogenated Stream (Methanol, Acetone) SolventCheck->NonHaloStream Non-Halo Solvent HaloStream->Manifest Alert CRITICAL ALERT: Do NOT mix with Non-Halogenated Incinerators may fail! NonHaloStream->Alert STOP Alert->HaloStream Re-route to Halo Pickup EHS / Hazmat Pickup Manifest->Pickup

Figure 1: Decision matrix for the disposal of fluorinated piperidine salts. Note the critical checkpoint preventing the mixing of fluorinated compounds into non-halogenated waste streams.

Step-by-Step Disposal Protocol

Step 1: Segregation & Compatibility Check

Before moving the container, verify the receiving waste stream.

  • Target Stream: Halogenated Organics (Liquid) or Solid Hazardous Waste.[1]

  • Incompatible Streams:

    • Oxidizing Acids: Do not mix with Nitric Acid or Perchloric Acid waste (Risk of violent oxidation of the amine).

    • Basic Waste: Do not mix with hydroxide waste (Risk of heat generation and evolution of volatile free amine).

Step 2: Packaging

For Solids (Recommended):

  • Place the original container inside a clear plastic bag (secondary containment).

  • If the original container is damaged, transfer the solid to a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but prone to breakage.

  • Seal the lid tightly with Parafilm to prevent moisture ingress (hygroscopic nature).

For Solutions:

  • Ensure the solvent is compatible with the "Halogenated Waste" carboy (typically HDPE or Fluorinated HDPE).

  • Pour slowly to avoid splashing.

  • Crucial: If the solution is highly acidic (pH < 2), notify the waste manager. Some facilities require a separate "Acidic Organic" stream, though most halogenated solvent streams can tolerate small amounts of acidification.

Step 3: Labeling

Accurate labeling is the primary defense against downstream accidents. The label must contain:

  • Full Chemical Name: 3-Fluoropiperidin-2-ol hydrochloride.

  • Hazard Checkboxes: Corrosive, Toxic.[1]

  • Constituent Tags: "Fluorinated" and "Acidic Salt" .

    • Why? This signals the incineration facility to route the waste to a kiln equipped with caustic scrubbers to neutralize the HF gas generated during combustion [1].

Step 4: Storage Pending Pickup
  • Store in a Satellite Accumulation Area (SAA) .

  • Keep the container in a secondary containment tray.

  • Ensure the area is cool and dry.[3]

Regulatory Compliance (RCRA & EPA)

In the United States, this chemical falls under the Resource Conservation and Recovery Act (RCRA).

  • Waste Classification:

    • It is likely not a P-listed or U-listed waste by specific CAS name.

    • It is a Characteristic Hazardous Waste due to Corrosivity (D002) if aqueous pH < 2.

    • It must be treated as a Halogenated Organic (often coded as F-listed if spent solvents are involved, or simply ignitable/toxic characteristic waste depending on the matrix).

  • Incineration Requirement: EPA regulations (40 CFR Part 264) require that incinerators burning halogenated organics must achieve 99.99% destruction and removal efficiency (DRE) and control HCl/HF emissions [2]. Mislabeling this as "Non-Halogenated" can cause the facility to violate its air permit.

Emergency Procedures

Spill Response (Solid):

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator.

  • Containment: Cover the spill with a dry absorbent pad or paper towel to minimize dust.

  • Cleanup: Scoop up the material using a plastic scoop. Do not use a vacuum cleaner unless it is HEPA-rated and explosion-proof.

  • Decontamination: Wipe the area with a sodium bicarbonate (5%) solution to neutralize any acidic residue, followed by water.

Spill Response (Liquid/Solution):

  • Absorb: Use a universal chemical absorbent (vermiculite or spill pads).

  • Neutralize: If the spill is large and highly acidic, sprinkle sodium bicarbonate over the absorbent slowly (watch for bubbling/CO2 release).

  • Disposal: Collect all absorbent materials as Solid Hazardous Waste .

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Combustion: Incinerators and Boilers/Industrial Furnaces. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Handling

Personal protective equipment for handling 3-Fluoropiperidin-2-ol hydrochloride

To: Research & Development Teams, Process Chemistry Units From: Senior Application Scientist, Safety & Compliance Division Subject: Advanced Handling & PPE Directives for Fluorinated Heterocyclic Salts Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Teams, Process Chemistry Units From: Senior Application Scientist, Safety & Compliance Division Subject: Advanced Handling & PPE Directives for Fluorinated Heterocyclic Salts

Executive Summary & Risk Context

Handling 3-Fluoropiperidin-2-ol hydrochloride requires a shift in mindset from "generic organic solid" to "reactive halogenated salt." While often categorized under standard GHS irritant classifications, the specific combination of a fluorinated motif and a hydrochloride salt presents distinct physical hazards that standard safety glasses and single-gloving often fail to mitigate effectively.

The Scientific Reality:

  • Hygroscopic Acidity: As a hydrochloride salt, this compound is hygroscopic. Upon contact with mucous membranes (eyes, lungs), it hydrolyzes to release hydrochloric acid locally, causing immediate, severe irritation beyond simple mechanical abrasion.

  • Fluorine Lipophilicity: The fluorine substitution at the 3-position increases the lipophilicity of the piperidine ring compared to its non-fluorinated counterparts, potentially enhancing skin permeation rates.

This guide moves beyond the bare-minimum SDS requirements to establish a Defense in Depth strategy, ensuring zero-exposure handling during synthesis and purification.

The PPE Matrix: Defense in Depth

Personal Protective Equipment (PPE) is your last line of defense, not your first. However, when engineering controls are breached, your PPE must perform without failure.

PPE ComponentSpecificationScientific Rationale (Causality)
Eye Protection Chemical Splash Goggles (Indirect Vent)Critical: Standard safety glasses allow airborne dust to bypass side shields.[1] As a hygroscopic salt, dust that settles on the eye will absorb moisture and create a localized acidic solution. Goggles provide a sealed environment.[1]
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Permeation Defense: Fluorinated heterocycles can permeate thin nitrile. Double gloving creates a "breach detection system"—if the outer glove degrades or tears, the inner glove protects while you doff.
Respiratory Fume Hood (Primary) / N95 (Secondary)The primary control is the hood (face velocity 80-100 fpm). If weighing outside a hood is unavoidable, an N95 is required to prevent inhalation of the irritant salt dust.
Body Defense High-Neck Lab Coat (Poly/Cotton)Prevents dust accumulation on the clavicle/neck area, a common site for contact dermatitis when handling fine powders.
Footwear Closed-toe, Non-woven Mesh sneakers allow chemical dust to penetrate to the sock. Impervious leather or synthetic uppers are mandatory.

Operational Protocol: The "Zero-Dust" Workflow

This protocol is designed to eliminate the generation of aerosols, the primary vector of exposure for hydrochloride salts.

Phase A: Pre-Operational Validation
  • Airflow Check: Verify fume hood flow is between 80–100 fpm.

  • Static Neutralization: Fluorinated salts are often static-prone. Place an ionizing bar or anti-static gun near the balance to prevent "particle jumping" during weighing.

  • Barrier Verification: Inspect gloves for micro-tears by inflating them slightly before donning.

Phase B: Active Handling (Weighing & Transfer)
  • The "Spatula Technique": Do not pour from the bottle. Use a long-neck anti-static spatula.

  • The Transfer Zone: Perform all transfers over a secondary containment tray (spill tray). If the powder spills, it lands in the tray, not the hood foil.

  • Solvation: If possible, solvate the solid immediately within the hood before transporting it to other equipment. A solution is significantly safer to handle than a dry, dispersible powder.

Phase C: Decontamination & Doffing[2]
  • Wipe Down: Use a wet paper towel (solvent-appropriate) to wipe the exterior of the container before returning it to storage. This removes invisible dust layers.

  • Glove Removal: Use the "beak method" (pulling the first glove off by the palm, then sliding a finger under the second glove) to ensure the contaminated exterior never touches skin.

  • Wash: Wash hands with soap and cool water. Avoid hot water, which opens pores and increases potential absorption of any residue.

Visualizing the Safety Logic

The following diagram illustrates the decision-making hierarchy and workflow for handling this compound.

SafetyProtocol cluster_emergency Emergency Loop Start START: Process Initiation RiskAssess Risk Assessment: Volume > 1g or Heating? Start->RiskAssess Engineering Engineering Control Check: Hood Velocity > 80 fpm RiskAssess->Engineering Proceed Engineering->Start Fail (Stop Work) PPE_Don Don PPE: Double Nitrile + Goggles Engineering->PPE_Don Pass Handling Active Handling: Static Control + Spill Tray PPE_Don->Handling Decon Decontamination: Wet Wipe Container Handling->Decon Spill Spill / Exposure Handling->Spill Breach Waste Disposal: Segregate Halogenated Waste Decon->Waste End END: Wash Hands Waste->End Response Evacuate Area -> Consult SDS -> Clean with N95 Spill->Response

Caption: Operational workflow emphasizing the dependency of safe handling on successful engineering control verification prior to PPE usage.

Disposal & Emergency Response

Waste Management

Do not treat this as general organic waste.

  • Classification: Halogenated Solvent/Organic Waste.

  • Protocol: Dissolve solid waste in a combustible solvent (e.g., acetone or ethanol) before placing it in the carboy. This prevents "hot spots" of reactive solids in the waste container.

  • Labeling: Clearly mark the tag with "Fluorinated Organic" and "Acidic Salt."

Emergency Procedures
  • Eye Contact: Flush immediately for 15 minutes.[2][3] Note: The hydrochloride salt will cause immediate pain; do not stop flushing even if pain subsides, as the fluorine component requires thorough irrigation.

  • Spill Cleanup: Do not dry sweep. Cover with a wet paper towel (dampened with water or ethanol) to suppress dust, then wipe up. Wear an N95 respirator during cleanup if outside a hood.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (Standard 1910.132). United States Department of Labor. [Link]

  • PubChem. (n.d.). 3-Fluoropiperidin-4-ol hydrochloride (Analogous Safety Data). National Library of Medicine. [Link]

Sources

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